Oleic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2, Array | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28325-80-6, 7049-68-5, 29857-65-6 | |
| Record name | 9-Octadecenoic acid (9Z)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Octadecenoic acid (9Z)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Octadecenoic acid (9Z)-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1025809 | |
| Record name | Oleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 9-Octadecenoic acid (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
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| Record name | Oleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c. | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898 | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C | |
| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID | |
CAS No. |
112-80-1, 68412-07-7, 2027-47-6 | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Oleic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oleic acid [NF] | |
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| Record name | 9-Octadecenoic acid (9Z)-, sulfurized | |
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| Record name | oleic acid | |
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| Record name | 9-Octadecenoic acid (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 9-Octadecenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |
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| Record name | Oleic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.643 | |
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| Record name | 9-octadecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Oleic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UMI9U37CP | |
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| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C | |
| Record name | OLEIC ACID | |
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Foundational & Exploratory
natural sources and abundance of oleic acid
An In-depth Technical Guide to the Natural Sources and Abundance of Oleic Acid
Introduction
Oleic acid (18:1 cis-9) is the most common monounsaturated omega-9 fatty acid found in nature.[1] It is a key component of triglycerides, phospholipids (B1166683) in cell membranes, cholesteryl esters, and wax esters.[1] While the human body can synthesize oleic acid, primarily from stearic acid via the enzyme stearoyl-CoA 9-desaturase, dietary intake remains a significant source.[2][3] This technical guide provides a comprehensive overview of the , detailed methodologies for its quantification, and insights into its related biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise and detailed information on this ubiquitous fatty acid.
Natural Abundance of Oleic Acid
Oleic acid is widely distributed in both plant and animal kingdoms.[2][4] Its concentration can vary significantly depending on the source, and in the case of plant oils, on the specific cultivar.[1][5] High-oleic variants of several oilseed crops have been developed through selective breeding and biotechnology to enhance the oleic acid content, improving the oil's oxidative stability and nutritional profile.[1][5][6]
Oleic Acid in Plant-Based Sources
Plant oils are among the richest sources of oleic acid. Olive oil is famously high in oleic acid, which constitutes a majority of its fatty acid profile.[1][7] Many nuts, seeds, and their derived oils are also excellent sources.
Table 1: Oleic Acid Content in Selected Plant Oils
| Oil Source | Oleic Acid Content (% of Total Fatty Acids) | Reference(s) |
|---|---|---|
| Olive Oil | 70 - 83% | [1][8][9] |
| High-Oleic Sunflower Oil | ~80% or more | [1][6] |
| High-Oleic Safflower Oil | ~80% | [6] |
| Almond Oil | ~80% | [4][8] |
| Apricot Kernel Oil | ~70% | [4][8] |
| High-Oleic Canola Oil | >70% | [5] |
| High-Oleic Soybean Oil | >70% | [6][10] |
| Avocado Oil | 65 - 70% | [6][8] |
| Canola Oil (Conventional) | ~61% | [1][5] |
| Pecan Oil | 59 - 75% | [1] |
| Peanut Oil | 36 - 67% | [1] |
| Macadamia Oil | ~60% | [1] |
| Sesame Oil | ~40% | [1][4] |
| Sunflower Oil (Conventional) | ~20% | [5][8] |
| Grapeseed Oil | 15 - 20% |[1][4] |
Table 2: Oleic Acid Content in Selected Nuts and Seeds
| Nut/Seed Source | Oleic Acid Content (% of Total Fat) | Reference(s) |
|---|---|---|
| Hazelnuts | ~79% | [4][8] |
| Pecans | ~65% | [4][8] |
| Almonds | ~62% | [4][8] |
| Macadamia Nuts | ~60% | [1][4][8] |
| Cashews | ~60% | [4][8] |
| Karuka | ~52% | [1] |
| Pistachio Nuts | ~53% (of total fat) | [11] |
| Peanuts | Data varies by type |[12] |
Oleic Acid in Animal-Based Sources
Oleic acid is the most abundant fatty acid in human adipose tissue.[1] It is also found in significant quantities in various animal fats.
Table 3: Oleic Acid Content in Selected Animal Fats
| Animal Source | Oleic Acid Content (% of Total Fat) | Reference(s) |
|---|---|---|
| Chicken & Turkey Fat | 37 - 56% | [1][7] |
| Lard (Pork Fat) | 44 - 47% | [1][7][13] |
| Beef Tallow | ~51% (in beef) | [4] |
| Eggs | 45 - 48% | [4][8] |
Experimental Protocols for Oleic Acid Quantification
The accurate quantification of oleic acid in biological matrices is critical for research and development. Gas Chromatography (GC) is the gold standard for fatty acid analysis, offering high resolution and sensitivity.[14] It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Workflow for Oleic Acid Quantification by GC-MS
Methodology Detail: GC-MS Analysis of Total Fatty Acids
This protocol is a composite based on established methods for quantifying total fatty acids, including oleic acid, in a biological sample.[15][16][17]
1. Sample Preparation and Lipid Extraction:
-
For Tissues: Homogenize approximately 1 mg of tissue on ice in methanol.[16] For softer tissues, sonication may be sufficient.[15]
-
For Cells: Use a known cell count (e.g., 0.5 x 10⁶ cells) and lyse with methanol.[15][16]
-
Internal Standards: Spike the homogenate with a known amount of a deuterated internal standard mixture, which must include a deuterated oleic acid analog (e.g., Oleic Acid-d2).[15][16] This is crucial for accurate quantification by correcting for sample loss during preparation.
-
Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., Folch method) or an iso-octane/methanol system.[15][17] The addition of an acid (e.g., HCl) helps to protonate free fatty acids for better extraction into the organic phase.[15][16] The organic layer containing the lipids is collected.
2. Saponification and Derivatization:
-
Saponification (for Total FAs): To analyze fatty acids from complex lipids (like triglycerides and phospholipids), the ester bonds must be cleaved. This is achieved by saponification, typically by incubating the lipid extract with a strong base like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH3).[15][17]
-
Derivatization: Fatty acids are often derivatized to increase their volatility and improve chromatographic properties for GC analysis.[17][18]
-
Fatty Acid Methyl Esters (FAMEs): A common method involves reaction with methanolic HCl or boron trifluoride (BF₃) in methanol.[17]
-
Pentafluorobenzyl (PFB) Esters: For enhanced sensitivity using negative chemical ionization (NCI) MS, derivatization with pentafluorobenzyl bromide (PFB-Br) is highly effective.[15][16] The sample is incubated with PFB-Br and a catalyst (e.g., diisopropylethylamine) at room temperature.[15]
-
3. GC-MS Analysis:
-
Injection: The derivatized sample, dissolved in a suitable solvent like iso-octane, is injected into the GC system.[15] A splitless injection mode is often chosen to increase sensitivity for low-level analytes.[14]
-
Chromatographic Separation: A capillary column, such as a DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) or HP-5MS, is used to separate the fatty acid esters based on their boiling points and polarity.[14][19] A typical temperature program involves an initial hold followed by a gradual ramp to a final high temperature to elute all compounds.[19]
-
Mass Spectrometry Detection: The eluting compounds enter the mass spectrometer. For PFB esters, Negative Chemical Ionization (NCI) is used, which provides high sensitivity.[16] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect the specific molecular ions of the target oleic acid derivative and the internal standard.
4. Quantification:
-
A standard curve is generated using known concentrations of an oleic acid standard and a fixed concentration of the internal standard.[15]
-
The ratio of the peak area of the analyte (oleic acid derivative) to the peak area of the internal standard is calculated for both the standards and the unknown samples.
-
The concentration of oleic acid in the original sample is determined by comparing its peak area ratio to the standard curve.[15]
Signaling Pathways Involving Oleic Acid
Beyond its structural and metabolic roles, oleic acid acts as a signaling molecule that can modulate intracellular pathways. One such pathway involves the regulation of fatty acid oxidation in skeletal muscle cells.
Oleic Acid-Stimulated Fatty Acid Oxidation Pathway
This signaling cascade illustrates how oleic acid can specifically control lipid metabolism.[20] Treatment of skeletal muscle cells with oleic acid leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[20][21] PKA then phosphorylates and activates the deacetylase SIRT1.[20][21] Activated SIRT1 targets the transcriptional coactivator PGC1α, removing its acetyl groups.[20] This deacetylation hyperactivates PGC1α, leading to increased expression of genes involved in the fatty acid oxidation pathway and a subsequent acceleration in the rate of complete fatty acid oxidation.[20][21] This mechanism highlights a sophisticated cellular route for sensing and responding to the availability of this specific monounsaturated fatty acid.
References
- 1. Oleic acid - Wikipedia [en.wikipedia.org]
- 2. nutrivore.com [nutrivore.com]
- 3. mdpi.com [mdpi.com]
- 4. draxe.com [draxe.com]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. High Oleic Oil: Everything You Need to Know | Algae Cooking Club [algaecookingclub.com]
- 7. Oleic Acid In Food Formulations - Knowde Periodical [periodical.knowde.com]
- 8. Netmeds [netmeds.com]
- 9. High Oleic Oils and Their Benefits | Maverik Oils [maverikoils.com]
- 10. High Oleic Soybean Oil | SNI Global | Call Today [sniglobal.org]
- 11. researchgate.net [researchgate.net]
- 12. Nuts and Seeds High in Oleic acid | Whole Food Catalog [wholefoodcatalog.info]
- 13. Animal fat - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Oleic Acid in Modulating Cell Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell membrane fluidity is a critical determinant of cellular function, influencing a vast array of processes from signal transduction to molecular transport. Oleic acid, a monounsaturated omega-9 fatty acid, is a key player in the regulation of this biophysical property. This technical guide provides an in-depth exploration of the multifaceted role of oleic acid in modulating the fluidity of cell membranes. We will delve into the biochemical mechanisms by which oleic acid is incorporated into membrane phospholipids (B1166683), detail its impact on the structural and dynamic properties of the lipid bilayer, and present quantitative data from key experimental techniques. Furthermore, this guide will elucidate the downstream consequences of these membrane alterations on critical cellular signaling pathways and provide detailed protocols for the experimental assessment of oleic acid's effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage the influence of oleic acid on cell membrane dynamics.
Introduction: The Dynamic Nature of the Cell Membrane
The cell membrane is not a static barrier but a fluid and dynamic structure, as described by the fluid mosaic model. This fluidity is primarily governed by the lipid composition of the bilayer, including the length and degree of saturation of the fatty acyl chains of phospholipids, as well as the presence of other lipids like cholesterol. Membrane fluidity is essential for a multitude of cellular functions, including the lateral diffusion of membrane proteins, the formation of membrane domains such as lipid rafts, and the regulation of membrane-associated enzymatic activity.
Oleic acid (18:1 cis-Δ9), with its characteristic kink in the hydrocarbon chain due to the presence of a single cis double bond, plays a crucial role in disrupting the tight packing of saturated fatty acyl chains.[1] This disruption leads to an increase in the overall fluidity of the membrane, a phenomenon with profound implications for cellular physiology and pathology.
Biochemical Mechanism of Oleic Acid's Influence on Membrane Fluidity
The incorporation of oleic acid into the cell membrane is a multi-step process. Exogenous oleic acid is taken up by the cell and subsequently activated to its coenzyme A (CoA) derivative, oleoyl-CoA. This activated form can then be incorporated into various phospholipid species, primarily phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), through the action of acyltransferases.
The presence of the cis double bond in the oleoyl (B10858665) chain introduces a bend of approximately 30 degrees, which sterically hinders the close packing of adjacent phospholipid molecules. This increased intermolecular distance reduces the van der Waals interactions between the acyl chains, thereby lowering the phase transition temperature (Tm) of the membrane from a more ordered gel phase to a more fluid liquid-crystalline phase.
Quantitative Impact of Oleic Acid on Membrane Biophysical Properties
The effect of oleic acid on membrane fluidity has been quantified using various biophysical techniques. The following tables summarize key findings from the literature.
| Experimental Technique | Lipid System | Oleic Acid Concentration | Key Finding | Reference |
| Differential Scanning Calorimetry (DSC) | Dimyristoylphosphatidylcholine (DMPC) | Varied | Formation of a pure component with a stoichiometry of OA/DMPC (1:2) and complex phase diagrams indicating fluid phase immiscibility. | [2] |
| Distearoylphosphatidylcholine (DSPC) | Varied | Complex phase diagrams with regions of phase separation. | [2] | |
| 1-palmitoyl-2-oleoyl PE (POPE) and dielaidoyl PE (DEPE) | Not specified | Reduction of the lamellar-to-hexagonal transition temperature by up to 20-23°C. | [3] | |
| X-Ray Diffraction | Phosphatidylethanolamine (PE) | Concentration-dependent | Alterations in the lipid membrane structure and regulation of the dimensions of the hexagonal lattice. | [3] |
| Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) | 20:1 (DEPE:OA) | Promotes the formation of a hexagonal II (HII) phase. | [1] | |
| Langmuir Isotherms | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 30 mol% | Monotonically decreased the elastic modulus of the monolayer, indicative of higher fluidity. | [4] |
| Membrane Fluctuation Analysis | Dioleoyl phosphatidylcholine (DOPC) | 10 mol% | Marginally decreases the bending rigidity from 9.5 × 10⁻²⁰ J to 9.2 × 10⁻²⁰ J. | [5] |
Experimental Protocols
Preparation of Oleic Acid-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes containing oleic acid using the thin-film hydration and extrusion method.[6][7][8][9][10]
Materials:
-
Phospholipids (e.g., POPC)
-
Oleic acid
-
Hydration buffer (e.g., 250 mM Tris-HCl, pH 8.0)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of phospholipids and oleic acid in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Allow the lipid suspension to swell for at least 1 hour, with intermittent vortexing.
-
For unilamellar vesicles, subject the multilamellar vesicle suspension to multiple freeze-thaw cycles.
-
Extrude the liposome (B1194612) suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11 times) to obtain a homogenous population of unilamellar vesicles.
Measurement of Membrane Fluidity using Fluorescence Polarization with DPH
This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity via fluorescence polarization.[11][12][13][14][15]
Materials:
-
Liposome suspension (prepared as in 4.1) or cell suspension
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Buffer (e.g., PBS)
-
Fluorometer with polarization filters
Procedure:
-
Incubate the liposome or cell suspension with a final concentration of 1-2 µM DPH for 30-60 minutes at the desired temperature in the dark.
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the fluorescence intensities parallel (IHV) and perpendicular (IHH) to the horizontally polarized excitation light to determine the G-factor (G = IHV / IHH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Visualization of Membrane Fluidity using Laurdan Microscopy
This protocol describes the use of the fluorescent probe Laurdan to visualize membrane fluidity in cells or liposomes by microscopy.[16][17][18][19][20]
Materials:
-
Cells grown on coverslips or liposome suspension
-
Laurdan stock solution (e.g., 1 mM in DMSO)
-
Imaging buffer (e.g., HBSS)
-
Confocal or two-photon microscope with appropriate filter sets
Procedure:
-
Incubate cells or liposomes with a final concentration of 5-10 µM Laurdan for 30-60 minutes at 37°C.
-
Wash the sample twice with imaging buffer to remove excess probe.
-
Acquire fluorescence images at two emission wavelengths: one in the blue region (e.g., 440 nm) corresponding to the ordered (gel) phase and one in the green region (e.g., 500 nm) corresponding to the disordered (liquid-crystalline) phase, using an excitation wavelength of ~350-400 nm.
-
Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I500) / (I440 + I500)
-
Higher GP values (shifted towards red in a pseudocolored image) indicate lower membrane fluidity, while lower GP values (shifted towards blue) indicate higher fluidity.
Impact on Cellular Signaling Pathways
The alteration of membrane fluidity by oleic acid has significant consequences for cellular signaling. By modifying the membrane environment, oleic acid can influence the conformation, oligomerization, and activity of membrane-associated proteins, including receptors, enzymes, and ion channels.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
Oleic acid can directly activate certain GPCRs, such as GPR40 (also known as FFA1), which is expressed in various cell types including pancreatic β-cells and cancer cells.[11][17] Activation of GPR40 by oleic acid can trigger downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[16]
Activation of the PI3K/Akt Pathway
Studies have shown that oleic acid can promote the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[21] This activation can be mediated through GPCRs like GPR40 or by influencing the activity of receptor tyrosine kinases (RTKs) by altering the membrane environment.
Modulation of Protein Kinase C (PKC) Activity
Oleic acid can directly activate certain isoforms of protein kinase C (PKC) in the absence of diacylglycerol.[6][13][18][22] This direct activation is thought to occur through binding of oleic acid to a regulatory domain of PKC, leading to a conformational change that exposes the catalytic domain. This provides an alternative mechanism for PKC activation that is independent of PLC-mediated signaling.
Implications for Drug Development
The ability of oleic acid to modulate membrane fluidity has significant implications for drug development.
-
Enhanced Drug Delivery: Oleic acid and oleic acid-containing formulations can act as penetration enhancers, facilitating the transport of drugs across biological membranes, such as the skin and the blood-brain barrier.[15]
-
Modulation of Drug-Target Interactions: By altering the membrane environment, oleic acid can influence the conformation and activity of membrane-bound drug targets, potentially enhancing or inhibiting drug efficacy.
-
Development of Novel Therapeutics: A deeper understanding of how oleic acid-mediated changes in membrane fluidity impact disease-related signaling pathways can open new avenues for the development of therapeutics that target the biophysical properties of the cell membrane.
Conclusion
Oleic acid is a potent modulator of cell membrane fluidity, exerting its effects through its unique chemical structure. Its incorporation into membrane phospholipids disrupts the ordered packing of acyl chains, leading to a more fluid and dynamic lipid bilayer. This alteration in membrane biophysics has far-reaching consequences for cellular function, most notably in the realm of signal transduction. By influencing the activity of key signaling proteins such as GPCRs, PI3K, and PKC, oleic acid can regulate a wide range of cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate and harness the profound effects of oleic acid on cell membrane fluidity, with potential applications in both basic science and therapeutic development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Oleic acid blocks EGF-induced [Ca2+]i release without altering cellular metabolism in fibroblast EGFR T17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleic acid enhances G protein coupled receptor 43 expression in bovine intramuscular adipocytes but not in subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction forces and membrane charge tunability: Oleic acid containing membranes in different pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of protein kinase C by oleic acid. Determination and analysis of inhibition by detergent micelles and physiologic membranes: requirement for free oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of L-type calcium channel subunits by oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of membrane fluidity on tyrosine kinase activity of reconstituted epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oleic acid-induced metastasis of KRAS/p53-mutant colorectal cancer relies on concurrent KRAS activation and IL-8 expression bypassing EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of hydrophobic interactions between proteins and lipids: free fatty acids activate phospholipase C delta1 via allosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oleic acid promotes prostate cancer malignant phenotype via the G protein-coupled receptor FFA1/GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct activation of purified protein kinase C by unsaturated fatty acids (oleate and arachidonate) in the absence of phospholipids and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oleic acid enhances proliferation and calcium mobilization of CD3/CD28 activated CD4+ T cells through incorporation into membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Oleic acid enhances vascular smooth muscle cell proliferation via phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of platelet protein kinase C by oleic acid. Kinetic analysis of allosteric regulation and effects on autophosphorylation, phorbol ester binding, and susceptibility to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Web of Cellular Communication: Oleic Acid as a Key Signaling Molecule
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oleic acid, a monounsaturated omega-9 fatty acid, has long been recognized for its fundamental role in cellular metabolism and membrane structure. However, a growing body of evidence has firmly established its position as a critical signaling molecule, actively participating in a complex network of intracellular communication that governs a multitude of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the core signaling pathways modulated by oleic acid, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms through which oleic acid exerts its influence, from receptor activation to downstream gene expression changes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a comprehensive understanding of this multifaceted lipid messenger.
Introduction
Beyond its classical role as a metabolic substrate and a component of cellular lipids, oleic acid (OA) has emerged as a pleiotropic signaling molecule. It can directly interact with and modulate the activity of various receptors and enzymes, thereby initiating signaling cascades that impact cellular processes ranging from insulin (B600854) secretion and fatty acid oxidation to inflammation and cell proliferation. Understanding the nuances of oleic acid-mediated signaling is paramount for elucidating the molecular basis of numerous diseases and for the rational design of novel therapeutic interventions. This guide will focus on the well-characterized signaling pathways influenced by oleic acid, providing a technical overview for advanced scientific audiences.
Key Signaling Pathways Modulated by Oleic Acid
Oleic acid's signaling functions are diverse, impacting a range of cellular activities through distinct molecular pathways. This section will detail the primary signaling cascades initiated or modulated by oleic acid.
G-Protein Coupled Receptor 40 (GPR40/FFAR1) Signaling
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is prominently expressed in pancreatic β-cells and is a key mediator of fatty acid-stimulated insulin secretion. Oleic acid is a potent endogenous ligand for GPR40.[1][2][3][4]
Mechanism of Action:
Upon binding of oleic acid, GPR40 couples to the Gαq/11 subunit of the heterotrimeric G-protein.[5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][5] IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptor, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration ([Ca2+]i), along with the activation of protein kinase C (PKC) by DAG, promotes the fusion of insulin-containing granules with the plasma membrane, leading to insulin exocytosis.[1][2][5] Furthermore, the elevation in [Ca2+]i can also activate L-type Ca2+ channels, leading to a further influx of extracellular Ca2+ and amplifying the insulin secretion signal.[1][2]
Quantitative Data:
| Parameter | Value | Cell Type/System | Reference(s) |
| Oleic Acid Concentration for [Ca2+]i increase | 1-10 µM (concentration-dependent) | Rat pancreatic β-cells | [1][2][3][4] |
| Glucose Requirement for OA-induced [Ca2+]i increase | Effective at 5.6, 8.3, and 11.2 mM glucose; Ineffective at 2.8 mM glucose | Rat pancreatic β-cells | [1][2][3] |
Signaling Pathway Diagram:
Caption: Oleic acid-induced GPR40 signaling cascade in pancreatic β-cells.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Oleic acid has been shown to activate AMPK, leading to increased fatty acid oxidation and reduced lipid synthesis.[6][7]
Mechanism of Action:
The precise mechanism by which oleic acid activates AMPK is still under investigation, but it appears to be independent of changes in the cellular AMP:ATP ratio.[7] One proposed mechanism involves the phosphorylation of AMPK at Threonine 172 on its α-subunit by upstream kinases, such as LKB1.[7] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[6] This inhibition of ACC leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.
Signaling Pathway Diagram:
Caption: Oleic acid-mediated activation of the AMPK signaling pathway.
Sirtuin 1 (SIRT1) - PGC-1α Axis
SIRT1 is an NAD+-dependent deacetylase that plays a critical role in metabolic regulation. Oleic acid can activate SIRT1, leading to the deacetylation and activation of the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation.[8][9][10][11]
Mechanism of Action:
Oleic acid treatment in skeletal muscle cells has been shown to increase intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9][11] PKA then phosphorylates SIRT1 at Serine 434, enhancing its deacetylase activity.[8][9] Activated SIRT1 deacetylates PGC-1α, leading to its activation.[8][11][12] Active PGC-1α then co-activates nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) to increase the expression of genes involved in fatty acid oxidation.[8]
Quantitative Data:
| Parameter | Value | Cell Type/System | Reference(s) |
| Oleic Acid Treatment for Gene Expression Increase | 0.5 mM for 12 hours | C2C12 myotubes | [13] |
| Oleic Acid Administration in vivo | 1 g/kg (oral gavage) | Mice skeletal muscle | [13] |
Signaling Pathway Diagram:
Caption: Oleic acid activates the SIRT1-PGC-1α signaling axis.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are a family of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Oleic acid and its derivatives can act as ligands for PPARs, particularly PPARα and PPARδ.[14][15][16][17]
Mechanism of Action:
Upon binding to oleic acid or its metabolites, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation. For instance, oleic acid has been shown to activate PPARα in neurons, promoting neuronal differentiation.[14] In hepatic cells, oleic acid-induced activation of PPARδ can compensate for insulin resistance.[15]
Quantitative Data:
| Parameter | Value | Cell Type/System | Reference(s) |
| Fenofibrate (PPARα agonist) concentration to inhibit OA-induced steatosis | 5, 10, 50 µM (concentration-dependent) | HepG2 cells | [18] |
Signaling Pathway Diagram:
Caption: Oleic acid-mediated activation of PPAR signaling.
Modulation of Insulin Signaling
The effect of oleic acid on insulin signaling is complex and context-dependent. While some studies suggest a protective role against insulin resistance, others indicate that elevated levels of oleic acid can impair insulin signaling, particularly in the liver.[19][20][21][22][23]
Mechanisms of Impairment:
In hepatic cells, oleic acid can lead to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and induce the expression of CCAAT/enhancer-binding protein alpha (C/EBPα).[19] The interaction between STAT3 and C/EBPα enhances the promoter activity of Suppressor of Cytokine Signaling 3 (SOCS3).[19] SOCS3, in turn, can induce the proteasome-mediated degradation of Insulin Receptor Substrate 1 (IRS1), a key component of the insulin signaling pathway, thereby impairing downstream signaling.[19]
Mechanisms of Protection:
Conversely, in visceral adipocytes, oleic acid has been shown to have beneficial effects on the expression of genes related to the IRS1/PI3K pathway.[20][22] It can down-regulate the expression of the p85α regulatory subunit and up-regulate the expression of the p110β catalytic subunit of PI3K, leading to a decreased p85α/p110β ratio, which is associated with improved insulin sensitivity.[20]
Signaling Pathway Diagram (Impairment):
Caption: Oleic acid-induced impairment of hepatic insulin signaling.
Role in Cancer Cell Signaling
The influence of oleic acid on cancer cell signaling is multifaceted, with reports suggesting both pro- and anti-tumorigenic effects depending on the cancer type and cellular context.
Pro-tumorigenic Effects:
In some breast cancer cells, oleic acid can induce migration and invasion.[24][25] This can be mediated through the activation of FFAR1/4, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the PI3K/AKT pathway.[24] In ovarian cancer, oleic acid has been shown to activate the TGFβ-Smad3 signaling pathway, promoting proliferation and migration.[26]
Anti-tumorigenic Effects:
Conversely, in endometrial cancer, oleic acid has demonstrated anti-proliferative and anti-invasive activities.[27] These effects are linked to the upregulation of PTEN, a tumor suppressor, which in turn inhibits the PI3K/AKT/mTOR pathway.[27] Oleic acid can also suppress the overexpression of the HER2 (erbB-2) oncogene in some cancer cell lines.[28]
Signaling Pathway Diagram (Pro-tumorigenic in Breast Cancer):
Caption: Pro-tumorigenic signaling of oleic acid in breast cancer cells.
Experimental Protocols
A variety of experimental techniques are employed to investigate the signaling roles of oleic acid. Below are detailed methodologies for some of the key experiments cited in this guide.
Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To determine the effect of oleic acid on intracellular calcium concentrations in living cells.
Methodology: Fura-2 Fluorescence Imaging
-
Cell Preparation: Plate cells (e.g., rat pancreatic β-cells) on glass coverslips and culture under appropriate conditions.
-
Dye Loading: Incubate the cells with the ratiometric calcium indicator Fura-2 acetoxymethyl (Fura-2 AM) in a physiological buffer (e.g., HEPES-buffered Krebs-Ringer bicarbonate buffer, KRBH) for a specified time (e.g., 30-60 minutes) at 37°C. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, membrane-impermeant Fura-2.
-
Washing: Wash the cells with fresh buffer to remove extracellular dye.
-
Imaging: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excitation and Emission: Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm. The emission fluorescence is typically collected at 510 nm.
-
Data Acquisition: Record the fluorescence intensity at both excitation wavelengths over time.
-
Stimulation: Perfuse the cells with a buffer containing oleic acid at the desired concentrations.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration. Calibrate the system using ionophores (e.g., ionomycin) and buffers with known Ca2+ concentrations to convert the ratio to absolute [Ca2+]i values.
Experimental Workflow Diagram:
Caption: Workflow for measuring intracellular calcium using Fura-2 imaging.
Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To quantify the changes in the mRNA levels of target genes in response to oleic acid treatment.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., C2C12 myotubes) with oleic acid at the desired concentration and for the specified duration. Include a vehicle control (e.g., BSA-conjugated buffer).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).
-
Thermocycling: Perform the qPCR reaction in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene in each sample. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold. Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the oleic acid-treated samples to the vehicle control.
Experimental Workflow Diagram:
Caption: Workflow for gene expression analysis by quantitative PCR.
Small Interfering RNA (siRNA) Mediated Gene Silencing
Objective: To investigate the role of a specific gene (e.g., GPR40) in mediating the effects of oleic acid.
Methodology:
-
siRNA Design and Synthesis: Design and synthesize siRNAs that are specific to the target gene's mRNA sequence. A non-targeting or scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into the cells using a suitable transfection reagent (e.g., lipid-based reagents). The optimal concentration of siRNA and transfection reagent should be determined empirically.
-
Incubation: Incubate the cells for a period (e.g., 24-72 hours) to allow for the degradation of the target mRNA and protein.
-
Verification of Knockdown: Assess the efficiency of gene silencing by measuring the mRNA levels of the target gene using qPCR and/or the protein levels using Western blotting.
-
Functional Assay: After confirming successful knockdown, treat the cells with oleic acid and perform the relevant functional assay (e.g., measurement of [Ca2+]i or insulin secretion).
-
Data Analysis: Compare the response to oleic acid in the cells transfected with the target siRNA to the response in cells transfected with the control siRNA. A diminished or absent response in the knockdown cells indicates that the target gene is involved in mediating the effect of oleic acid.
Experimental Workflow Diagram:
Caption: Workflow for siRNA-mediated gene silencing experiments.
Conclusion and Future Directions
Oleic acid is a remarkably versatile signaling molecule that orchestrates a wide array of cellular responses. Its ability to interact with a diverse set of receptors and enzymes underscores its importance in maintaining cellular homeostasis and its implication in various disease states. The signaling pathways detailed in this guide represent some of the most well-characterized mechanisms of oleic acid action, but it is likely that many more of its signaling roles are yet to be discovered.
For researchers and drug development professionals, a deep understanding of these pathways is crucial. Targeting these oleic acid-sensitive signaling nodes may offer novel therapeutic strategies for metabolic disorders, cancer, and inflammatory diseases. Future research should focus on further elucidating the context-dependent nature of oleic acid signaling, the interplay between different pathways, and the identification of novel oleic acid-binding proteins and their downstream effectors. The continued exploration of this fascinating lipid messenger holds great promise for advancing our understanding of cellular communication and for the development of next-generation therapeutics.
References
- 1. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. [PDF] Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex* | Semantic Scholar [semanticscholar.org]
- 11. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. [Effects of PPAR-alpha activation on oleic acid-induced steatosis and expression of heme oxygenase-1 in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Oleic acid from cooking oils is associated with lower insulin resistance in the general population (Pizarra study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ec.bioscientifica.com [ec.bioscientifica.com]
- 25. Oleic Acid Promotes Breast Cancer Cell Invasiveness | Food for Breast Cancer [foodforbreastcancer.com]
- 26. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
stearoyl-CoA desaturase and oleic acid synthesis
An In-depth Technical Guide on Stearoyl-CoA Desaturase and Oleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-CoA Desaturase (SCD) is a central enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, from their saturated fatty acid (SFA) precursors.[1][2][3][4] This conversion is critical for maintaining the proper ratio of SFAs to MUFAs, which influences cell membrane fluidity, lipid-based signaling, and the formation of complex lipids such as triglycerides and phospholipids.[1][2][5] Given its pivotal role, SCD is intricately regulated by dietary, hormonal, and transcriptional factors. Dysregulation of SCD activity is implicated in a host of metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer, making it a compelling target for therapeutic intervention.[1][3][6][7] This technical guide provides a comprehensive overview of SCD function, its isoforms, the biochemical pathway of oleic acid synthesis, regulatory mechanisms, and its role in disease. It further details key experimental protocols for studying SCD and summarizes quantitative data to support research and development efforts in this field.
Stearoyl-CoA Desaturase: The Core Enzyme
Mechanism of Action
Stearoyl-CoA Desaturase is an iron-containing enzyme located in the endoplasmic reticulum (ER) membrane.[8][9] It catalyzes the introduction of a single cis-double bond at the delta-9 position (between carbons 9 and 10) of long-chain fatty acyl-CoAs.[5][10][11][12] The preferred substrates are stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), which are converted to oleoyl-CoA (18:1n-9) and palmitoleoyl-CoA (16:1n-7), respectively.[2][11][12]
The desaturation reaction is an aerobic process requiring a multi-enzyme complex. Electrons are transferred from NAD(P)H through two other ER-membrane proteins: the flavoprotein cytochrome b5 reductase and the electron acceptor cytochrome b5, and finally to SCD.[8][11] Molecular oxygen acts as the terminal electron acceptor and is reduced to water.[8][11]
References
- 1. Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Regulation of stearoyl-CoA desaturase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Advances in the function and mechanisms of stearoyl-CoA desaturase 1 in metabolic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases [mdpi.com]
- 10. gsartor.org [gsartor.org]
- 11. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Differential Biological Significance of Oleic Acid Isomers: A Technical Guide for Researchers
Abstract
Oleic acid, a ubiquitous monounsaturated fatty acid, exists in various isomeric forms, each possessing distinct structural and, consequently, unique biological activities. While oleic acid (cis-9-octadecenoic acid) is generally associated with beneficial health effects, its isomers, including elaidic acid, vaccenic acid, and petroselinic acid, elicit a diverse and sometimes contrasting range of physiological and pathological responses. This in-depth technical guide provides a comprehensive overview of the core biological significance of these isomers for researchers, scientists, and drug development professionals. It details their differential effects on key cellular processes, summarizes quantitative data, outlines experimental protocols for their study, and visualizes the intricate signaling pathways they modulate.
Introduction to Oleic Acid Isomers
Oleic acid (18:1n-9) is a C18 monounsaturated fatty acid characterized by a single double bond. Its isomers are categorized based on the geometry of this double bond (cis or trans) and its position along the acyl chain. The cis configuration introduces a kink in the fatty acid chain, influencing membrane fluidity and molecular interactions, whereas the linear structure of trans isomers resembles that of saturated fatty acids.[1] These structural nuances are the foundation for their distinct biological roles.
This guide will focus on the following key isomers:
-
Oleic Acid (cis-9-C18:1): The most common isomer, found in high concentrations in olive oil and other vegetable oils.[2]
-
Elaidic Acid (trans-9-C18:1): The principal trans isomer found in industrially produced partially hydrogenated vegetable oils.[2]
-
Vaccenic Acid (trans-11-C18:1): A naturally occurring trans fatty acid found in the fat of ruminants.
-
Petroselinic Acid (cis-6-C18:1): A positional isomer of oleic acid found in the seeds of plants from the Apiaceae family, such as parsley and coriander.
Biological Significance of Oleic Acid Isomers
The isomeric form of an 18-carbon monounsaturated fatty acid dictates its interaction with cellular machinery, leading to a spectrum of biological outcomes.
Oleic Acid (cis-9-C18:1)
Generally considered a cornerstone of healthy diets, oleic acid is associated with numerous beneficial effects.[2] It plays a crucial role in regulating lipid metabolism and cellular signaling.
-
Metabolic Regulation: Oleic acid promotes the storage of lipids in adipocytes, in part through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This signaling cascade activates lipogenic pathways.
-
Insulin (B600854) Sensitivity: It can improve insulin sensitivity in steatotic hepatic cells by activating PPARδ. This activation is mediated through a G protein-coupled receptor 40 (GPR40)-phospholipase C (PLC)-calcium pathway.
-
Gene Expression: In bovine granulosa cells, oleic acid has been shown to down-regulate the expression of key genes involved in steroidogenesis, including STAR, CYP11A1, HSD3B1, and CYP19A1.
Elaidic Acid (trans-9-C18:1)
In contrast to its cis counterpart, elaidic acid is predominantly linked to adverse health effects, particularly concerning cardiovascular disease and inflammation.
-
Inflammation: Elaidic acid can induce an inflammatory response in Kupffer cells by activating the NLRP3 inflammasome. This activation is mediated through endoplasmic reticulum stress (ERS) and the mitogen-activated protein kinase (MAPK) signaling pathway. In endothelial cells, elaidic acid has been shown to increase the expression of Toll-like receptor 4 (TLR-4) and cyclooxygenase-2 (COX-2) following TNF-α stimulation.[3]
-
Cholesterol Metabolism: Studies have indicated that elaidic acid can decrease the expression of the ATP-binding cassette transporter A1 (ABCA1) in macrophages, a key protein in reverse cholesterol transport. This effect, however, does not appear to be mediated by PPAR-γ.
-
Gene Expression: In contrast to oleic acid, elaidic acid treatment of C2C12 myotubes leads to reduced IL-15 mRNA levels and increased TNF-α expression.
Vaccenic Acid (trans-11-C18:1)
As a naturally occurring trans-fatty acid, the biological effects of vaccenic acid are distinct from those of industrially produced trans fats like elaidic acid.
-
Insulin Secretion: Vaccenic acid has been shown to improve insulin secretion in models of type 2 diabetes. It enhances glucose-stimulated insulin secretion (GSIS) in both rat and human islets, partly by increasing the mRNA expression of G protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α).
-
Beta-Oxidation: In rat liver cells, vaccenic acid exhibits different metabolic properties compared to elaidic acid. The activity of carnitine palmitoyltransferase II (CPT II) is significantly greater with vaccenic acid.[4] Furthermore, vaccenic acid is oxidized to a greater extent by liver peroxisomes.[4]
-
Gene Expression: Unlike elaidic and oleic acids, vaccenic acid does not significantly alter the gene expression of CPT I, hydroxyacyl-CoA dehydrogenase, or hydroxymethylglutaryl-CoA synthase in cultured hepatocytes.[4]
Petroselinic Acid (cis-6-C18:1)
This positional isomer of oleic acid demonstrates unique immunomodulatory properties.
-
Anti-inflammatory Effects: Petroselinic acid has been identified as a novel regulator of the cytosolic nucleic acid sensing pathway. It effectively inhibits the production of type I interferons (IFN-I) and interferon-stimulated genes (ISGs) induced by cytosolic nucleic acids.
-
Signaling Pathway Modulation: The inhibitory effect of petroselinic acid on IFN-I production is not mediated through the TLR4-NF-κB pathway, as it does not suppress the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokine IL-6. This suggests a specific action on the cytosolic nucleic acid sensing pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of oleic acid isomers on various biological parameters as reported in the cited literature.
Table 1: Effects of Oleic Acid Isomers on Gene Expression
| Gene | Cell Type | Isomer | Concentration | Incubation Time | Fold Change vs. Control | Reference |
| Resistin | 3T3-L1 Adipocytes | Oleic Acid | 100 µM | 24 h | -28% | [5] |
| Adiponectin | 3T3-L1 Adipocytes | Oleic Acid | 100 µM | 24 h | +25% | [5] |
| IL-6 | C2C12 Myotubes | Oleic Acid | 100 µM | 24 h | Increased | [5] |
| IL-15 | C2C12 Myotubes | Elaidic Acid | 100 µM | 24 h | Reduced | [5] |
| TNF-α | C2C12 Myotubes | Elaidic Acid | 100 µM | 24 h | Increased | [5] |
| ABCA1 | RAW 264.7 Macrophages | Elaidic Acid | 0.5 mM | 12 h | -1.7-fold | |
| ABCA1 | RAW 264.7 Macrophages | Elaidic Acid | 1 mM | 12 h | -2.3-fold | |
| ABCA1 | RAW 264.7 Macrophages | Elaidic Acid | 2 mM | 12 h | -5.1-fold | |
| ABCA1 | RAW 264.7 Macrophages | Elaidic Acid | 0.5 mM | 24 h | -2.1-fold | |
| ABCA1 | RAW 264.7 Macrophages | Elaidic Acid | 1 mM | 24 h | -2.6-fold | |
| ABCA1 | RAW 264.7 Macrophages | Elaidic Acid | 2 mM | 24 h | -5.7-fold | |
| PPAR-γ | RAW 264.7 Macrophages | Elaidic Acid | 0.5, 1, 2 mM | 12 & 24 h | No significant effect | |
| CPT I | Rat Hepatocytes | Elaidic Acid | Not Specified | Not Specified | >100% increase | [4] |
| CPT I | Rat Hepatocytes | Oleic Acid | Not Specified | Not Specified | >100% increase | [4] |
| CPT I | Rat Hepatocytes | Vaccenic Acid | Not Specified | Not Specified | Unchanged | [4] |
| HAD | Rat Hepatocytes | Elaidic Acid | Not Specified | Not Specified | >100% increase | [4] |
| HAD | Rat Hepatocytes | Oleic Acid | Not Specified | Not Specified | >100% increase | [4] |
| HAD | Rat Hepatocytes | Vaccenic Acid | Not Specified | Not Specified | Unchanged | [4] |
| HMGCS | Rat Hepatocytes | Elaidic Acid | Not Specified | Not Specified | >100% increase | [4] |
| HMGCS | Rat Hepatocytes | Oleic Acid | Not Specified | Not Specified | >100% increase | [4] |
| HMGCS | Rat Hepatocytes | Vaccenic Acid | Not Specified | Not Specified | Unchanged | [4] |
| TLR-4 | EA.hy926 Endothelial Cells | Elaidic Acid | 1 µM | 48 h (preincubation) | Increased vs. Oleic Acid | [3][6] |
| TLR-4 | EA.hy926 Endothelial Cells | Elaidic Acid | 50 µM | 48 h (preincubation) | Increased vs. Control & Oleic Acid | [3][6] |
| COX-2 | EA.hy926 Endothelial Cells | Elaidic Acid | 50 µM | 48 h (preincubation) | Increased vs. Control | [3][6] |
| COX-2 | EA.hy926 Endothelial Cells | cis-Vaccenic Acid | 50 µM | 48 h (preincubation) | Increased vs. Control & trans-Vaccenic Acid | [3][6] |
| IL-6 | EA.hy926 Endothelial Cells | Elaidic Acid | 10 µM | 48 h (preincubation) | Increased vs. Oleic Acid | [3][6] |
Table 2: Effects of Oleic Acid Isomers on Protein Activity and Other Biological Parameters
| Parameter | System | Isomer | Concentration | Observation | Reference |
| Insulin-stimulated 2-deoxyglucose uptake | C2C12 Myotubes | Oleic Acid | 100 µM | Increased | [5] |
| Insulin-stimulated 2-deoxyglucose uptake | C2C12 Myotubes | Elaidic Acid | 100 µM | No effect | [5] |
| CPT II Activity | Rat Hepatic Mitochondria | Vaccenic Acid | Not Specified | 30% greater than Elaidic Acid | [4] |
| Peroxisomal Beta-Oxidation | Rat Liver Peroxisomes | Vaccenic Acid | Not Specified | 25% more than Elaidic Acid | [4] |
| Respiration Rate (with Acyl-CoA) | Rat Liver Mitochondria | Vaccenoyl-CoA | Not Specified | 30% greater than Elaidoyl-CoA | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Fatty Acid Treatment
-
Cell Lines:
-
3T3-L1 Adipocytes: Differentiated from preadipocytes as per standard protocols.
-
C2C12 Myotubes: Differentiated from myoblasts.
-
RAW 264.7 Macrophages: Maintained in appropriate culture medium.
-
EA.hy926 Endothelial Cells: Cultured in DMEM.
-
-
Fatty Acid Preparation:
-
Prepare stock solutions of oleic, elaidic, vaccenic, and petroselinic acids in ethanol (B145695).
-
Complex fatty acids with fatty acid-free bovine serum albumin (BSA) in the culture medium to achieve the desired final concentrations (e.g., 100 µM, 200 µM, 0.5 mM, 1 mM, 2 mM).
-
A vehicle control containing the same concentration of ethanol and BSA should be used in all experiments.
-
-
Treatment:
-
Plate cells at an appropriate density.
-
Once cells have reached the desired confluency or differentiation state, replace the medium with the fatty acid-containing or vehicle control medium.
-
Incubate for the specified duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Total RNA Extraction from 3T3-L1 Adipocytes
Due to the high lipid content in adipocytes, modifications to standard RNA extraction protocols are necessary.[7][8]
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using TRIzol reagent (or a similar phenol-guanidine isothiocyanate-based solution). Use a larger volume of lysis buffer than recommended for other cell types (e.g., five times the standard amount).[7]
-
Incubate the lysate at 37°C for 5-10 minutes to improve lysis.[7]
-
Homogenize the lysate by passing it repeatedly through a cannula.[7]
-
Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C to pellet cell debris and separate the lipid layer.[9]
-
Carefully remove the upper lipid layer.
-
Transfer the clear supernatant to a new tube.
-
Proceed with chloroform (B151607) addition and phase separation as per the TRIzol manufacturer's protocol.
-
Precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and random hexamers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
-
Thermocycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Protein Extraction from C2C12 Myotubes and Western Blotting
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors directly to the culture dish.[10]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[11]
-
Agitate the lysate for 30 minutes at 4°C.[11]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Western Blotting:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., PPARα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
-
Static Insulin Secretion Assay from Isolated Rat Islets
-
Islet Isolation: Isolate pancreatic islets from rats using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Insulin Secretion Assay:
-
Hand-pick islets of similar size (e.g., 10 islets per replicate).
-
Pre-incubate the islets in Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 30-60 minutes at 37°C.[12][13]
-
Replace the pre-incubation buffer with fresh KRB buffer containing either low (basal) or high (stimulatory) glucose (e.g., 16.7 mM), with or without the fatty acid of interest.[12][13]
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to determine the total insulin content.
-
-
Insulin Measurement: Quantify the insulin concentration in the supernatant and islet lysates using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Express secreted insulin as a percentage of the total insulin content.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by different oleic acid isomers.
Caption: Signaling pathways activated by oleic acid.
Caption: Pro-inflammatory signaling pathways modulated by elaidic acid.
Caption: Signaling pathway for vaccenic acid-mediated improvement of insulin secretion.
Caption: Inhibition of the cytosolic nucleic acid sensing pathway by petroselinic acid.
Conclusion
The biological significance of oleic acid isomers is a testament to the principle that subtle changes in molecular structure can lead to profound differences in biological function. While oleic acid exhibits predominantly beneficial metabolic effects, its trans isomer, elaidic acid, is implicated in pro-inflammatory and atherogenic pathways. In contrast, the naturally occurring isomers, vaccenic acid and petroselinic acid, display unique and potentially therapeutic properties related to insulin secretion and immunomodulation, respectively. A thorough understanding of the distinct mechanisms of action of these isomers is critical for researchers in nutrition, metabolism, and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for the continued investigation of these fascinating and biologically important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dissimilar properties of vaccenic versus elaidic acid in beta-oxidation activities and gene regulation in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of total RNA from adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 12. Static insulin secretion analysis of isolated islets [protocols.io]
- 13. protocols.io [protocols.io]
oleic acid derivatives and their chemical synthesis
An In-depth Technical Guide to the Chemical Synthesis of Oleic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of various oleic acid derivatives. Oleic acid, an abundant monounsaturated fatty acid, serves as a versatile and renewable starting material for the production of a wide array of valuable oleochemicals. This document details the synthetic routes to key derivatives, including esters, amides, epoxides, and polymers, with a focus on experimental protocols and quantitative data to support researchers in their laboratory work.
Synthesis of Oleic Acid Esters
Oleic acid esters, commonly known as oleates, have diverse applications as biolubricants, plasticizers, and in cosmetics.[1] Their synthesis is typically achieved through esterification reactions with various alcohols.
Experimental Protocol: Acid-Catalyzed Esterification of Oleic Acid
This protocol describes the synthesis of oleyl oleate (B1233923), a wax ester, using an acidic heterogeneous catalyst.[1]
Materials:
-
Oleic acid
-
Oleyl alcohol
-
Sodium bisulfate (NaHSO₄) as catalyst
-
Silica (B1680970) gel (as a desiccant, optional)
-
n-hexane for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Round bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, combine oleic acid and oleyl alcohol in a 1:1 molar ratio.[1]
-
Add the acidic heterogeneous catalyst, NaHSO₄, at a concentration of 9.9 wt% relative to the weight of oleic acid.[1]
-
Heat the reaction mixture to 130°C with continuous stirring.[1]
-
Allow the reaction to proceed for 8 hours.[1] To improve the yield, a desiccant like silica gel can be added to remove the water produced during the reaction.[1]
-
After cooling, extract the product with n-hexane.
-
Wash the organic layer with warm distilled water multiple times until the aqueous solution is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the n-hexane using a rotary evaporator to obtain the oleyl oleate wax ester.
Quantitative Data for Oleic Acid Ester Synthesis
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaHSO₄ | Oleyl Alcohol | 1:1 | 130 | 8 | 96.8 | [1] |
| SnCl₂·2H₂O | Oleyl Alcohol | 1:1 | 90 | 2 | Lower than NaHSO₄ | [1] |
| NaH₂PO₄ | Oleyl Alcohol | 1:1 | 90 | 2 | Lower than NaHSO₄ | [1] |
| Acidic Deep Eutectic Solvent (Choline chloride:p-toluenesulfonic acid 1:4) | Cetyl Alcohol | 1.3:1 | 70 | 3 | 99.1 (conversion) | [2] |
| 4-Dodecylbenzenesulfonic Acid (DBSA) | Cetyl Alcohol | 1.3:1 | 40 | 4 | 93.6 (conversion) | [3] |
Experimental Workflow for Oleyl Oleate Synthesis
Caption: Workflow for the synthesis of oleyl oleate via acid-catalyzed esterification.
Synthesis of Oleic Acid Amides
Oleic acid amides, particularly oleamide (B13806), are widely used as slip agents in the polymer industry.[4][5] They are typically synthesized from oleic acid and an amine source, such as urea (B33335) or ammonia.
Experimental Protocol: Synthesis of Oleamide from Oleic Acid and Urea
This protocol describes a method for synthesizing oleamide at atmospheric pressure using urea as the nitrogen source and a solid acid catalyst.[6]
Materials:
-
Oleic acid
-
Urea
-
Solid acid catalyst (e.g., ZSM-5 molecular sieve modified with boric acid, phosphoric acid, and ammonium (B1175870) phosphomolybdate)[6]
-
10% Potassium hydroxide (B78521) in methanol (B129727)
-
Water
-
Anhydrous ethanol (B145695)
-
Activated carbon
-
Acetone (B3395972) for recrystallization
-
Three-neck round bottom flask with mechanical stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a 100 mL three-neck flask, add 5.68 g of oleic acid, 2.4 g of urea, and 0.17 g of the solid acid catalyst.[6]
-
Heat the mixture to 160°C with mechanical stirring and maintain the reaction for 2 hours.[6]
-
Cool the mixture to approximately 100°C.
-
Add a 10% potassium hydroxide solution in methanol and 10 mL of water to adjust the pH to 8-9.
-
Filter the hot solution to remove the solid acid catalyst.
-
Transfer the filtrate to a 250 mL three-neck flask, add 20 mL of anhydrous ethanol and 1 g of activated carbon.
-
Heat the mixture to reflux for 40 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to below 0°C to allow the crude product to crystallize.
-
Filter the crude product and recrystallize from acetone to obtain pure oleamide.
-
Dry the final product in a vacuum oven at 50°C.
Quantitative Data for Oleamide Synthesis
| Amine Source | Catalyst | Molar Ratio (Acid:Amine Source) | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Urea | Modified ZSM-5 | 1:2.3 (approx.) | 160 | 2 | High Yield (5.1g from 5.68g oleic acid) | [6] |
| Urea | AlCl₃ | 1:4 | 200 | 3 | ~72% conversion | [4] |
| Ammonia | - | - | High Temp & Pressure | - | - | [6] |
Experimental Workflow for Oleamide Synthesis
Caption: Workflow for the synthesis of oleamide from oleic acid and urea.
Epoxidation of Oleic Acid
Epoxidized oleic acid is a key intermediate for producing various derivatives, including polyols for bioplastics and biolubricants.[7][8] The epoxidation process involves the conversion of the carbon-carbon double bond into an oxirane ring.
Experimental Protocol: In Situ Epoxidation with Performic Acid
This protocol details the epoxidation of oleic acid using performic acid generated in situ from formic acid and hydrogen peroxide.[7][9]
Materials:
-
Oleic acid (from palm oil or other sources)
-
Formic acid
-
Hydrogen peroxide (30%)
-
Beaker or reaction flask with a stirrer and thermometer
-
Thermostatic water bath
-
Magnetic stirrer
Procedure:
-
In a 1 L beaker, place 100 g of oleic acid.
-
Add formic acid to achieve a molar ratio of formic acid to oleic acid of 1.5:1.[9]
-
Place the beaker in a thermostatic water bath and heat the mixture to 75°C with stirring (100-200 rpm).[9]
-
Slowly add 30% hydrogen peroxide dropwise to the mixture. The molar ratio of hydrogen peroxide to the unsaturation in oleic acid should be controlled (e.g., a 20:1 molar ratio of hydrogen peroxide to oleic acid has been reported in one study, though this may vary).[7]
-
Monitor the reaction temperature to prevent excessive heat generation.
-
Continue the reaction with stirring for a specified time (e.g., 1-2 hours) to achieve high conversion to the epoxide.[7][9]
-
The progress of the reaction can be monitored by determining the oxirane oxygen content.
Quantitative Data for Oleic Acid Epoxidation
| Oxygen Carrier | Oxygen Donor | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Formic Acid | H₂O₂ | - | 60-80 | 2 | 85.3% yield, 97.4% RCO | [7] |
| Formic Acid | H₂O₂ | - | 75 | 1 | - | [9] |
| Formic Acid | H₂O₂ | Sulfuric Acid | 45 | - | 81% RCO | [10] |
| Acetic/Propionic Acid | H₂O₂ | Amberlite IR-120 | - | - | - | [11] |
*RCO: Relative Conversion to Oxirane
Experimental Workflow for Oleic Acid Epoxidation
Caption: Workflow for the in situ epoxidation of oleic acid.
Synthesis of Oleic Acid-Based Polymers
Oleic acid can be converted into monomers for the synthesis of various bio-based polymers, such as polyesters and polyamides, offering sustainable alternatives to petroleum-based plastics.[12][13]
Experimental Protocol: Synthesis of Polyester (B1180765) from Epoxidized Oleic Acid
This protocol describes the synthesis of a polyester bioplastic through the polycondensation of epoxidized oleic acid (EOA).[7]
Materials:
-
Epoxidized oleic acid (EOA) monomer
-
Reaction vessel with a magnetic stirrer and heating capabilities
Procedure:
-
Place the EOA monomer in a suitable reaction vessel.
-
Heat the EOA to 120°C with a magnetic stirring rate of 300 rpm.[7]
-
The polycondensation reaction is carried out by heating for an extended period (e.g., 6 to 30 hours) to achieve the desired molecular weight.[7]
-
The reaction proceeds through the reaction between the carboxylic acid group of one monomer and the epoxy group of another.
-
The resulting polyester can be characterized by techniques such as FTIR and NMR to confirm the formation of ester linkages.
Quantitative Data for Oleic Acid-Based Polyester Synthesis
| Monomer | Polymerization Method | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight ( g/mol ) | Reference |
| Epoxidized Oleic Acid | Polycondensation | 120 | 6-30 | ~97 | 1963 - 5501 | [7] |
Logical Relationship for Polyester Synthesis from Oleic Acid
Caption: Logical steps for the synthesis of polyester from oleic acid.
This guide provides a foundational understanding of the synthesis of key oleic acid derivatives. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their specific experimental setups and research goals. The versatility of oleic acid as a renewable feedstock continues to drive innovation in the development of sustainable chemicals and materials.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 3. mdpi.com [mdpi.com]
- 4. ijnc.ir [ijnc.ir]
- 5. The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration [ijnc.ir]
- 6. CN104193641A - Normal pressure synthesis method of oleamide - Google Patents [patents.google.com]
- 7. revues.imist.ma [revues.imist.ma]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Controlled RAFT synthesis of side-chain oleic acid containing polymers and their post-polymerization functionalization [ouci.dntb.gov.ua]
- 13. Synthesis and Characterization of Partially Renewable Oleic Acid-Based Ionomers for Proton Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Oleic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, is a critical component in numerous cellular processes, including membrane fluidity, signaling, and energy storage. Its supplementation in cell culture media is essential for studies related to metabolism, obesity, diabetes, and cancer. However, due to its poor aqueous solubility, delivering oleic acid to cells in a bioavailable and non-toxic manner presents a significant challenge. These application notes provide detailed protocols for the effective dissolution and preparation of oleic acid solutions for consistent and reproducible results in cell culture experiments. The most common and recommended method involves the complexation of oleic acid with fatty acid-free bovine serum albumin (BSA), which mimics the physiological transport of fatty acids in vivo.
Data Presentation: Oleic Acid Stock and Working Solutions
The following table summarizes common solvent choices and concentrations for preparing oleic acid stock and working solutions for cell culture applications.
| Parameter | Method 1: Ethanolic Stock | Method 2: DMSO Stock | Method 3: Oleic Acid-BSA Complex |
| Solvent for Stock | Ethanol (B145695) (≥99.8%)[1] | Dimethyl Sulfoxide (DMSO)[1] | N/A (Prepared as a complex) |
| Stock Concentration | 100 mM - 900 mM[1] | ≥ 62.5 mg/mL (~221 mM)[2] | 5 mM - 10 mM Oleic Acid[3][4] |
| Carrier Protein | Fatty Acid-Free BSA | Fatty Acid-Free BSA | Fatty Acid-Free BSA |
| Typical Working Conc. | 10 µM - 500 µM[5][6] | Varies, dilute ≥1:1000 to minimize toxicity[7] | 10 µM - 500 µM |
| Storage of Stock | -20°C[1][3] | -20°C | -20°C[3][8] |
| Key Considerations | Ethanol concentration in final media should be non-toxic to cells (typically <0.5%).[1] | DMSO can have physiological effects on cells; use the lowest possible final concentration.[1][7] | The molar ratio of oleic acid to BSA is critical and can influence cellular uptake and response.[1] |
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex
This is the most widely recommended method for delivering oleic acid to cells in culture. The BSA acts as a carrier, enhancing the solubility and bioavailability of the fatty acid while minimizing its potential toxicity.
Materials:
-
Oleic acid (high purity, ≥99%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (≥99.8%)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Shaker
Procedure:
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free cell culture medium.
-
Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous vortexing to prevent foaming.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath.[10]
-
-
Prepare an Oleic Acid Stock Solution in Ethanol:
-
In a separate sterile tube, dissolve oleic acid in 100% ethanol to create a high-concentration stock solution (e.g., 150 mM).[1] This may require gentle warming and vortexing.
-
-
Complex Oleic Acid with BSA:
-
Slowly add the ethanolic oleic acid stock solution dropwise to the pre-warmed 10% BSA solution while gently swirling. A common molar ratio of oleic acid to BSA is 5:1 or 6:1.[1][4]
-
For example, to prepare a 5 mM oleic acid-BSA complex with a 5:1 molar ratio, you would add a calculated volume of your oleic acid stock to the 10% BSA solution.
-
Incubate the mixture on a shaker at 37°C for at least 1 hour to allow for complexation.[10] Some protocols suggest longer incubation times or overnight shaking.[1]
-
-
Sterilization and Storage:
-
Cell Treatment:
-
Thaw the oleic acid-BSA complex at room temperature or 37°C before use.
-
Dilute the complex to the desired final concentration in your cell culture medium.
-
It is crucial to include a vehicle control in your experiments, which would be the BSA solution with an equivalent amount of ethanol used for the oleic acid stock.[1]
-
Protocol 2: Direct Solubilization in Ethanol or DMSO (Alternative Method)
This method is simpler but may lead to higher cytotoxicity due to the organic solvent.
Materials:
-
Oleic acid (high purity, ≥99%)
-
Ethanol (≥99.8%) or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Storage:
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration immediately before use. Ensure that the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO and <0.5% for ethanol).[1]
-
A vehicle control containing the same final concentration of the solvent is essential.
-
Mandatory Visualization
Caption: Workflow for preparing oleic acid-BSA complex for cell culture.
Signaling Pathway Visualization
While the dissolution protocol itself does not directly involve a signaling pathway, oleic acid, once delivered to the cells, can influence numerous pathways. A common example is its role in lipid metabolism and storage, often involving the activation of peroxisome proliferator-activated receptors (PPARs).
Caption: Simplified overview of oleic acid uptake and metabolic signaling pathways.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4.3. Oleic Acid Treatment [bio-protocol.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. researchgate.net [researchgate.net]
Preparing Oleic Acid-BSA Complexes for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, is extensively utilized in in vitro studies to investigate its diverse physiological and pathophysiological roles, including its impact on metabolism, inflammation, and cellular signaling. Due to its poor solubility in aqueous cell culture media, oleic acid is commonly complexed with bovine serum albumin (BSA) to enhance its bioavailability and facilitate its delivery to cells. The preparation of this complex is a critical step that can significantly influence experimental outcomes.[1][2] This document provides detailed application notes and standardized protocols for the preparation and application of oleic acid-BSA complexes in in vitro research, ensuring reproducibility and accuracy.
Key Considerations for Experimental Design
The biological effects of oleic acid are highly dependent on several factors that must be carefully controlled and reported in experimental methodologies.
-
Oleic Acid to BSA Molar Ratio: This ratio is a critical determinant of the concentration of "free" or unbound oleic acid available to the cells, which is the biologically active fraction.[1] Healthy physiological ratios in human serum are typically between 1:1 to 3:1, while ratios higher than 5:1 can be representative of pathological conditions.[1] It is crucial to select a molar ratio that aligns with the specific research question.
-
Solvents: Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are commonly used to initially dissolve oleic acid.[3] The final concentration of the solvent in the cell culture medium should be minimized, as it can exert toxic effects on cells.[1] For instance, ethanol concentrations should ideally not exceed 0.05% in the final culture medium.[1]
-
Temperature and Incubation Time: Temperature and incubation time are critical for the successful complexation of oleic acid to BSA. Temperatures for complexation typically range from 37°C to 70°C.[1] However, temperatures above 50°C may lead to BSA denaturation and aggregation.[1]
-
Controls: Appropriate controls are essential for interpreting experimental results. A "BSA vehicle" control, containing the same concentration of BSA and any solvent used to dissolve the oleic acid, should always be included to account for any effects of the BSA or solvent on the cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of oleic acid-BSA complexes, compiled from various established protocols.
| Parameter | Recommended Range/Value | Reference(s) |
| Stock Solutions | ||
| Oleic Acid in Ethanol | 150 mM - 900 mM | [1] |
| BSA in Water or PBS | 10% (w/v) | [4] |
| Complexation | ||
| Temperature | 37°C - 65°C (Caution above 50°C) | [1][4] |
| Incubation Time | 1 - 2 hours, or overnight | [1][5] |
| Final Concentrations | ||
| Oleic Acid in Culture | 60 µM - 3 mM | [1] |
| Oleic Acid:BSA Molar Ratio | 1.5:1 to 10:1 (Pathological conditions often modeled with ratios ≥ 5:1) | [1][4][6] |
| Final Solvent Concentration | < 0.5% (ideally ≤ 0.05% for ethanol) | [1][3] |
Table 1: Key Quantitative Parameters for Oleic Acid-BSA Complex Preparation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for preparing oleic acid-BSA complexes for use in cell culture experiments.
Materials
-
Oleic Acid (high purity)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof, absolute)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Water bath or incubator
-
Vortex mixer
-
Shaker
Protocol 1: Preparation of Oleic Acid-BSA Complex (Ethanol-Based)
This protocol is adapted from several sources and is a widely used method.[1][4]
1. Preparation of 10% (w/v) Fatty Acid-Free BSA Solution: a. Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free cell culture medium. b. Gently swirl or place on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming. c. Sterile filter the 10% BSA solution using a 0.22 µm filter. d. Aliquot and store at 4°C for short-term use or -20°C for long-term storage.
2. Preparation of 150 mM Oleic Acid Stock Solution: a. In a sterile glass tube, dissolve 45.7 mg of oleic acid in 1 mL of 100% ethanol. b. Vortex thoroughly until the oleic acid is completely dissolved. This stock solution can be stored at -20°C.
3. Complexation of Oleic Acid with BSA (Example for a 5:1 Molar Ratio to achieve a final concentration of 0.5 mM Oleic Acid): a. Pre-warm the 10% BSA solution and the cell culture medium to 37°C. b. In a sterile 15 mL conical tube, add 67 µL of the 10% BSA solution. c. Place the tube in a 37°C water bath for 5 minutes. d. Add 3.3 µL of the 150 mM oleic acid stock solution dropwise to the BSA solution while gently vortexing. e. Incubate the mixture in a 37°C water bath for 1 hour, with intermittent gentle mixing or continuous shaking.[4] Some protocols suggest an overnight incubation on a shaker at 37°C for complete complexation.[1] f. Visually inspect the solution for any cloudiness, which would indicate precipitation. A clear solution indicates successful complexation.
4. Preparation of Final Treatment Medium: a. Add the oleic acid-BSA complex to pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of 0.5 mM oleic acid treatment medium, add the prepared complex to 930 µL of culture medium.[4] b. The final medium is now ready for treating cells.
5. Preparation of BSA Vehicle Control: a. To prepare the vehicle control, follow the same procedure as above, but substitute the oleic acid stock solution with the same volume of 100% ethanol.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and applying the oleic acid-BSA complex in in vitro studies.
Signaling Pathways Modulated by Oleic Acid
Oleic acid treatment in vitro can activate a multitude of signaling pathways, influencing cellular processes such as gene expression, metabolism, and survival. Below are diagrams of key signaling pathways known to be modulated by oleic acid.
GPR40 Signaling Pathway
Oleic acid is a natural ligand for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][3] Activation of GPR40 can lead to an increase in intracellular calcium and subsequent downstream effects, such as insulin (B600854) secretion in pancreatic β-cells.[1][6]
AMPK and PPAR Signaling Pathways
Oleic acid can modulate cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[7][8] These pathways play crucial roles in regulating fatty acid oxidation and glucose metabolism.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
While saturated fatty acids are potent inducers of ER stress, oleic acid has been shown to ameliorate ER stress induced by other stimuli.[5][9] The UPR is a complex signaling network that is activated in response to ER stress.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. [Effects of PPAR-alpha activation on oleic acid-induced steatosis and expression of heme oxygenase-1 in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleic acid stimulates cell proliferation and BRD4-L-MYC-dependent glucose transporter transcription through PPARα activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Using Oleic Acid to Induce an In Vitro Model of Hepatic Steatosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of excess fat in hepatocytes, a condition known as steatosis.[1][2] To facilitate the study of NAFLD pathogenesis and the development of novel therapeutics, robust in vitro models that mimic hepatic steatosis are essential. The treatment of cultured hepatocytes, such as the HepG2 cell line, with free fatty acids (FFAs) is a widely used method to induce intracellular lipid accumulation.[3] Oleic acid (OA), an omega-9 monounsaturated fatty acid, is commonly used to reliably induce the formation of lipid droplets, providing a convenient and quantifiable cellular model of steatosis.[4][5]
This application note provides detailed protocols for preparing an oleic acid-bovine serum albumin (BSA) complex, inducing lipid accumulation in cultured hepatocytes, and quantifying the resulting steatosis using various methods. Additionally, it outlines the key signaling pathways involved in this process.
Materials and Reagents
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic Acid (OA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), 100%
-
Sodium Hydroxide (NaOH)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Formalin (10%) or Paraformaldehyde (4%)
-
Oil Red O Staining Kit
-
Nile Red Stain
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triglyceride Quantification Kit
-
Sterile microplates (96-well, 24-well, 6-well)
-
Sterile centrifuge tubes
-
Water bath
-
Fluorescence microscope
-
Microplate reader
Experimental Workflow
The overall workflow for inducing and assessing lipid accumulation is depicted below. This process involves preparing the fatty acid solution, treating the cells, and subsequently analyzing the lipid content through various methods.
Figure 1. Experimental workflow for oleic acid-induced steatosis.
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex
Oleic acid is insoluble in aqueous culture medium and must be complexed with fatty acid-free BSA to ensure its bioavailability to the cells.[6]
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Prepare a 100 mM Oleic Acid Stock Solution:
-
In a sterile tube, dissolve oleic acid in 100% ethanol. For example, add 314.5 µL of oleic acid (density ≈ 0.89 g/mL) to 685.5 µL of ethanol for a final volume of 1 mL.
-
Safety Note: Handle ethanol in a fume hood.
-
-
Complex Oleic Acid with BSA (to make a 5 mM OA, 10% BSA stock):
-
Warm the 10% BSA solution to 37°C in a water bath.[8]
-
Under sterile conditions, slowly add the 100 mM oleic acid stock solution dropwise to the stirring BSA solution to achieve the desired final concentration (e.g., add 500 µL of 100 mM OA to 9.5 mL of 10% BSA for a 5 mM OA stock).
-
Incubate the mixture in a 37°C water bath for at least 1 hour with continuous stirring or shaking to allow for complexation.[6][7]
-
The final solution should be clear. Store aliquots at -20°C.
-
Protocol 2: Induction of Lipid Accumulation in Hepatocytes
-
Cell Seeding:
-
Seed hepatocytes (e.g., HepG2) in the appropriate culture vessel (e.g., 96-well plate for high-throughput screening, 6-well plate for protein/RNA analysis) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate under standard conditions (37°C, 5% CO₂) until cells are well-attached.
-
-
Cell Treatment:
-
Thaw the OA-BSA complex stock solution at 37°C.
-
Dilute the OA-BSA complex in serum-free or low-serum cell culture medium to the desired final working concentration.
-
Commonly used concentrations of oleic acid range from 0.1 mM to 1.0 mM.[4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[4]
-
Remove the existing culture medium from the cells and replace it with the medium containing the OA-BSA complex.
-
Include a "vehicle control" of cells treated with BSA-containing medium without oleic acid.[7]
-
Incubate the cells for a desired period, typically 12 to 48 hours. Significant lipid droplet formation can be observed in as little as 15 minutes at higher concentrations, but 24 hours is a common endpoint.[3][4]
-
Protocol 3: Assessment by Oil Red O (ORO) Staining and Quantification
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, appearing red.[9][10]
-
Staining Procedure:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 10% Formalin for 30-60 minutes at room temperature.[11]
-
Discard the formalin and wash the cells twice with distilled water.
-
Wash the cells with 60% isopropanol for 5 minutes.[11]
-
Remove the isopropanol and allow the cells to dry completely.
-
Add the Oil Red O working solution to cover the cells and incubate for 15-20 minutes.[10][11]
-
Remove the ORO solution and wash the cells 3-5 times with distilled water until the excess stain is removed.[11]
-
(Optional) For visualization of nuclei, counterstain with Mayer's Hematoxylin for 1 minute, then wash with water.[12]
-
Add PBS to the wells and visualize the red-stained lipid droplets under a microscope.
-
-
Quantification:
-
After visualization, completely remove the PBS.
-
Add 100% isopropanol to each well (e.g., 200 µL for a 96-well plate) and incubate for 10 minutes with gentle shaking to elute the stain from the lipid droplets.[9][13]
-
Transfer the isopropanol extract to a new 96-well plate.
-
Measure the absorbance at a wavelength between 490-520 nm using a microplate reader.[9][13]
-
Protocol 4: Assessment by Nile Red Staining
Nile Red is a lipophilic stain that is intensely fluorescent in lipid-rich environments, making it excellent for visualizing intracellular lipid droplets in live or fixed cells.[14]
-
Prepare Staining Solution:
-
Staining Procedure (Live Cells):
-
Remove the culture medium and wash the cells with PBS.
-
Add the Nile Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.[14][16]
-
Visualize the cells directly using a fluorescence microscope with appropriate filters (e.g., TRITC or a yellow-gold channel for better specificity to lipid droplets).[14]
-
Protocol 5: Assessment by Triglyceride Quantification
For a more direct biochemical measurement, intracellular triglyceride levels can be determined using a commercial assay kit.
-
Cell Lysis:
-
Triglyceride Measurement:
-
Most kits employ a coupled enzymatic reaction.[17][18] First, lipase (B570770) hydrolyzes triglycerides to glycerol (B35011) and free fatty acids.[20]
-
The released glycerol is then used in subsequent reactions that produce a colorimetric or fluorometric signal.[17][18]
-
Perform the assay according to the kit's instructions, which involves incubating the lysate with the reaction mixture and measuring the output on a microplate reader.
-
Calculate the triglyceride concentration based on a standard curve generated with the provided glycerol or triglyceride standards.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Example Data for Oil Red O Quantification
| Oleic Acid Conc. (mM) | Absorbance (510 nm) ± SD | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle (0) | 0.15 ± 0.02 | 1.0 |
| 0.1 | 0.35 ± 0.04 | 2.3 |
| 0.25 | 0.78 ± 0.06 | 5.2 |
| 0.5 | 1.45 ± 0.11 | 9.7 |
| 1.0 | 1.98 ± 0.15 | 13.2 |
Table 2: Example Data for Triglyceride Assay
| Oleic Acid Conc. (mM) | Triglyceride (mg/mg protein) ± SD | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle (0) | 0.8 ± 0.1 | 1.0 |
| 0.1 | 1.9 ± 0.2 | 2.4 |
| 0.25 | 4.5 ± 0.5 | 5.6 |
| 0.5 | 9.2 ± 0.8 | 11.5 |
| 1.0 | 12.7 ± 1.1 | 15.9 |
Key Signaling Pathways
The accumulation of lipids in hepatocytes following oleic acid treatment is not merely due to passive uptake but involves the active regulation of gene expression. A master regulator of lipogenesis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) .[21][22] When activated, SREBP-1c translocates to the nucleus and increases the transcription of genes involved in fatty acid and triglyceride synthesis.[23][24]
References
- 1. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet [ouci.dntb.gov.ua]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol and Kaempferide Attenuate Oleic Acid-Induced Lipid Accumulation and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. wklab.org [wklab.org]
- 9. researchgate.net [researchgate.net]
- 10. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Nile Red Staining Kit (ab228553) | Abcam [abcam.co.jp]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. biogot.com [biogot.com]
- 20. Triglyceride-Glo™ Assay | Triglyceride Assay | Lipogenesis [promega.com]
- 21. Hepatic steatosis: a role for de novo lipogenesis and the transcription factor SREBP-1c [pubmed.ncbi.nlm.nih.gov]
- 22. Role of SREBPs in Liver Diseases: A Mini-review [xiahepublishing.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Oleic Acid as a Surfactant for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, is a widely utilized surfactant in the synthesis of a diverse range of nanoparticles. Its amphiphilic nature, consisting of a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail, enables it to effectively stabilize nanoparticle dispersions, control particle size and morphology, and prevent agglomeration. This document provides detailed application notes and protocols for the use of oleic acid as a surfactant in the synthesis of various nanoparticles, targeting researchers, scientists, and professionals in drug development.
Oleic acid's role extends to the synthesis of magnetic nanoparticles, quantum dots, metallic nanoparticles, and lipid-based nanocarriers for drug delivery.[1][2][3][4] Its carboxyl group can bind to the surface of nanoparticles, while the hydrophobic tail extends into the solvent, providing steric hindrance that prevents the particles from coming into close contact and aggregating.[5][6] The concentration of oleic acid is a critical parameter that can be tuned to control the final size and dispersity of the synthesized nanoparticles.[7][8]
Mechanism of Stabilization
The stabilizing effect of oleic acid in nanoparticle synthesis is primarily attributed to the coordination of its carboxylate head group to the metal atoms on the nanoparticle surface. This interaction leads to the formation of a protective monolayer, with the hydrophobic tails extending outwards into the organic solvent, ensuring excellent dispersibility.[6][9] Infrared spectroscopy studies have confirmed the chemisorption of the carboxyl group onto the surface of iron oxide nanoparticles.[1] In some systems, oleic acid can also form a complex with other ligands, such as oleylamine, to provide enhanced control over nanoparticle size and shape.[10]
Applications of Oleic Acid in Nanoparticle Synthesis
Oleic acid is a versatile surfactant employed in the synthesis of a wide array of nanoparticles with applications in various fields, including biomedicine, electronics, and catalysis.
-
Magnetic Nanoparticles (e.g., Fe₃O₄, CoFe₂O₄): Oleic acid is extensively used to stabilize magnetic nanoparticles synthesized via co-precipitation or thermal decomposition methods.[1][7][11] These nanoparticles have applications in magnetic resonance imaging (MRI), drug delivery, and hyperthermia cancer therapy.[12][13]
-
Quantum Dots (e.g., SnO₂, PbS): In the synthesis of quantum dots, oleic acid acts as a capping agent that controls their growth and photophysical properties.[2][14] The oleic acid coating modifies the electronic structure of the quantum dots and can influence their emission properties.[2]
-
Metallic Nanoparticles (e.g., Ag, Au): Oleic acid and its salts are used as capping agents in the synthesis of silver and gold nanoparticles, preventing their aggregation and controlling their size and shape.[3][15][16] These nanoparticles are utilized in surface-enhanced Raman scattering (SERS), catalysis, and biomedical imaging.[15][17]
-
Lipid-Based Nanoparticles for Drug Delivery: Oleic acid is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are used to encapsulate and deliver therapeutic agents.[4][18][19] The inclusion of oleic acid can enhance the drug loading capacity and stability of these formulations.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of oleic acid in nanoparticle synthesis.
| Nanoparticle Type | Synthesis Method | Oleic Acid Concentration | Precursor(s) | Resulting Nanoparticle Size | Reference(s) |
| Fe₃O₄ | Co-precipitation | Varied | FeCl₂, FeCl₃ | 6.60 - 9.48 nm | [1] |
| CoFe₂O₄ | Solvothermal | 0.25 M (critical) | - | ~6 nm | [7][8] |
| Fe₃O₄ | One-step process | - | (NH₄)₂Fe(SO₄)₂·6H₂O or FeSO₄·7H₂O | 4 and 7 nm | [20] |
| Fe₃O₄ | Wet chemical route | - | Fe²⁺ and Fe³⁺ ions | 12.6 nm | [11] |
| Iron Oxide | Thermal Decomposition | - | Iron-oleate | 9.3 ± 1.6 nm | [9] |
| SnO₂ Quantum Dots | Thermal Decomposition | Capping agent | Sn(II)(oleate) complex | 2.7 nm | [2] |
| Silver | One-pot synthesis | Varied | Silver nitrate (B79036) | - | [3] |
| Silver | Thermal Reduction | - | Silver oleate (B1233923) | 4.0 - 5.0 nm | [15] |
| Gold Colloidosomes | Self-assembly | 0.16 - 0.95 mmol | [Au(C₆F₅)(tht)] | Sub-200 nm | [16][21] |
| FePt | Superhydride Reduction | - | FeCl₂, Pt(acac)₂ | 3.5 nm | [22] |
| Iron-based | Thermal Decomposition | - | - | 13.45 ± 1.2 nm | [23] |
| Nanoparticle Type | Characterization Technique | Key Findings | Reference(s) |
| Fe₃O₄ | FTIR | OA is chemisorbed via a carboxyl group onto the nanoparticle surface. | [1] |
| CoFe₂O₄ | FTIR | Particle-size control achieved by bridging bidentate interactions between oleic acid and metal atoms. | [7] |
| Fe₃O₄ | TGA | Weight ratio of oleate on the surface was about 38.9% and 17.8% for two different sizes. | [20] |
| Fe₃O₄ | FTIR, TGA | -COOH group of oleic acid is bound to the surface of Fe₃O₄ particles. | [11] |
| Iron Oxide | FTIR | Successful coating of the nanoparticles' surface with oleic acid was proven. | [9] |
| SnO₂ Quantum Dots | FTIR, DSC, TGA | Used to understand the growth of the oleic acid capped SnO₂ QDs. | [2] |
| Fe₃O₄ | TGA | Determined the optimum amount of OA required for capping and the amount of bound and unbound OA. | [12] |
| γ-Fe₂O₃ | Chemical species analysis | Mass fraction of both the γ-Fe₂O₃ phase and adsorbed oleic acid can be estimated. | [24] |
| Silver | FTIR | Confirmed the presence of oleic acid on the silver nanoparticle surface. | [15] |
| Fe₃O₄ | VSM | OA-decorated MNPs exhibited superparamagnetic behavior. | [6] |
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Capped Magnetite (Fe₃O₄) Nanoparticles via Co-precipitation
This protocol is adapted from a modified wet method of MN synthesis.[12]
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Oleic acid (OA)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hexane
Procedure:
-
Prepare a 100 mL homogeneous solution of 0.1 M FeCl₂·4H₂O and 0.2 M FeCl₃·6H₂O in deionized water with magnetic stirring.[13]
-
Heat the solution to 60 °C for 15-20 minutes in a sealed container.[13]
-
Add 14 mL of 25% sodium hydroxide (NaOH) solution to the heated mixture to induce co-precipitation of iron oxide nanoparticles. A black precipitate will form.[13]
-
After the reaction is complete, separate the black precipitate by centrifugation at 7000 rpm for 15 minutes.[13]
-
Wash the precipitate three times with deionized water.[13]
-
To coat the nanoparticles with oleic acid, redisperse the washed precipitate in deionized water and add a desired amount of oleic acid (e.g., 1-5% v/v).
-
Heat the mixture to 80°C and stir for 1-2 hours to facilitate the binding of oleic acid to the nanoparticle surface.
-
After cooling, wash the oleic acid-coated nanoparticles with ethanol to remove excess unbound oleic acid.
-
Finally, dry the oleic acid-coated Fe₃O₄ nanoparticles in a hot air oven at 60 °C.[13] The dried particles can be dispersed in nonpolar solvents like hexane.[25]
Protocol 2: Synthesis of Oleic Acid-Capped Iron Oxide Nanoparticles via Thermal Decomposition
This protocol is based on the thermal decomposition of an iron-oleate precursor.[9]
Materials:
-
Iron-oleate complex
-
Oleic acid
-
1-octadecene
-
Ethanol
Procedure:
-
In a 500 mL three-neck flask, mix 36 g (40 mmol) of iron-oleate with 5.7 g (20 mmol) of oleic acid and 200 g of 1-octadecene.[9]
-
Heat the mixture to 100 °C for 5 minutes to evaporate any remaining heptane.[9]
-
Attach a reflux cooler and further heat the mixture to 320 °C. Maintain this temperature for 30 minutes. Decarboxylation of the oleate will occur around 250 °C, producing CO₂ gas.[9]
-
After 30 minutes, remove the heat source and allow the reaction mixture to cool to room temperature.[9]
-
Add 500 mL of ethanol to precipitate the newly formed nanoparticles.[9]
-
Separate the nanoparticles by centrifugation and wash them three times with ethanol.[9]
-
After drying, disperse the oleic acid-coated nanocrystals in heptane (with a drop of oleic acid) at a high concentration (e.g., 100 mg/mL) for long-term storage.[9]
Protocol 3: Synthesis of Oleic Acid-Capped Silver Nanoparticles
This protocol describes a simple and green method for preparing monodisperse silver nanoparticles.[15]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium oleate
-
Oleic acid
Procedure:
-
Preparation of Silver Oleate Precursor:
-
Prepare a 0.1 M sodium oleate aqueous solution (200 mL).[15]
-
Slowly add a 0.1 M AgNO₃ aqueous solution to the vigorously stirred sodium oleate solution using a dropping funnel.[15]
-
Separate the resulting silver oleate, wash it five times in a separatory funnel, and then filter and dry it at 30 °C in a vacuum for two days.[15]
-
-
Synthesis of Oleic Acid-Capped Silver Nanoparticles:
-
In a 100 mL three-neck round bottom flask, add the pre-synthesized silver oleate and 30 mL of oleic acid.[15]
-
Heat the mixture to a specific temperature (e.g., 180-220 °C) under an inert atmosphere (e.g., nitrogen) with stirring.
-
The reaction time can be varied to control the final size of the silver nanoparticles.[15]
-
After the reaction, cool the solution and precipitate the silver nanoparticles by adding a non-solvent like ethanol.
-
Collect the nanoparticles by centrifugation and wash them several times with ethanol to remove excess oleic acid and byproducts.
-
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
Caption: Oleic acid stabilization mechanism on a nanoparticle surface.
Caption: A generalized experimental workflow for nanoparticle synthesis.
Caption: Role of oleic acid in lipid-based drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of oleic acid ligand on photophysical, photoconductive and magnetic properties of monodisperse SnO2 quantum dots - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Facile one-pot synthesis of uniform silver nanoparticles and growth mechanism [redalyc.org]
- 4. Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Colloidal Stability of Magnetite Nanoparticles Coated by Oleic Acid and 3-(N,N-Dimethylmyristylammonio)propanesulfonate in Solvents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Synthesis of oleic acid functionalized Fe3O4 magnetic nanoparticles and studying their interaction with tumor cells for potential hyperthermia applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vibgyorpublishers.org [vibgyorpublishers.org]
- 14. Mechanistic insight into the nucleation and growth of oleic acid capped lead sulphide quantum dots - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Simple and green synthesis of monodisperse silver nanoparticles and surface-enhanced Raman scattering activity - RSC Advances (RSC Publishing) DOI:10.1039/C2RA21745G [pubs.rsc.org]
- 16. Single-step assembly of gold nanoparticles into plasmonic colloidosomes at the interface of oleic acid nanodroplets - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Formulation and characterization of solid lipid nanoparticles, nanostructured lipid carriers and nanoemulsion of lornoxicam for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lbmd.seu.edu.cn [lbmd.seu.edu.cn]
- 21. Single-step assembly of gold nanoparticles into plasmonic colloidosomes at the interface of oleic acid nanodroplets - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00494D [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Surfactant-driven optimization of iron-based nanoparticle synthesis: a study on magnetic hyperthermia and endothelial cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oleic Acid Surface Modification in the Preparation of Magnetic Nanoparticles by a Chemically Induced Transition | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 25. echemi.com [echemi.com]
Application Notes and Protocols for the Quantification of Oleic Acid in Tissues by GC-FID
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid (cis-9-octadecenoic acid) is the most abundant monounsaturated fatty acid in nature and plays a crucial role in various physiological and pathological processes. Accurate quantification of oleic acid in different tissues is essential for research in areas such as metabolic diseases, cardiovascular health, and oncology. Gas chromatography with flame-ionization detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of fatty acids.[1][2] This application note provides a detailed protocol for the quantification of oleic acid in tissue samples using GC-FID, including sample preparation, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic analysis.
Principle
The quantification of oleic acid in tissues by GC-FID involves a multi-step process. First, total lipids are extracted from the homogenized tissue sample. The extracted lipids, which contain oleic acid primarily in the form of triglycerides, phospholipids, and cholesterol esters, are then subjected to a derivatization process called transesterification. This reaction converts the fatty acids into their more volatile fatty acid methyl esters (FAMEs). The resulting FAMEs are then separated, identified, and quantified using a gas chromatograph equipped with a flame-ionization detector. The concentration of oleic acid is determined by comparing the peak area of its corresponding methyl ester (methyl oleate) to that of a known internal standard.
Data Presentation
The following tables summarize representative quantitative data for oleic acid concentrations in various tissues, as determined by GC-FID. These values can serve as a reference for expected ranges in different tissue types.
Table 1: Oleic Acid Concentration in Rodent Tissues
| Tissue | Species | Oleic Acid Concentration (mg/g tissue) | Reference |
| Liver | Rat | 0.3001 - 0.7941 | |
| Skeletal Muscle (EDL) | Mouse | ~0.5 - 1.0 | [3] |
| Adipose Tissue (s.c.) | Heifer | Not specified in mg/g, but a major component | [4] |
Table 2: Oleic Acid Proportion in Human Tissues
| Tissue | Oleic Acid (% of total fatty acids) | Reference |
| Skeletal Muscle (Vastus Lateralis) | ~13-16% | [5] |
| Adipose Tissue (various depots) | ~36-42% | [6] |
Experimental Protocols
This section provides a detailed methodology for the quantification of oleic acid in tissues.
Materials and Reagents
-
Solvents (HPLC or analytical grade): Chloroform, Methanol (B129727), Hexane (B92381), Isopropanol
-
Reagents:
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
BF₃-Methanol (14% Boron Trifluoride in Methanol) or Methanolic HCl (5%)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid
-
Oleic acid standard
-
FAME standards mixture (for peak identification)
-
-
Equipment:
-
Homogenizer (e.g., Polytron or bead beater)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Heating block or water bath
-
Gas chromatograph with flame-ionization detector (GC-FID)
-
Capillary GC column (e.g., DB-FFAP, HP-INNOWAX, or equivalent polar column)
-
Experimental Workflow
Caption: Experimental workflow for GC-FID quantification of oleic acid in tissues.
Detailed Methodologies
-
Weigh approximately 50-100 mg of frozen tissue.
-
Place the tissue in a suitable homogenization tube.
-
Add 1 mL of ice-cold methanol and an appropriate amount of the internal standard solution (e.g., heptadecanoic acid).
-
Homogenize the tissue thoroughly using a mechanical homogenizer until a uniform suspension is obtained.
-
To the tissue homogenate, add 2 mL of chloroform.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
-
Dry the lipid extract to completeness under a gentle stream of nitrogen.
-
To the dried lipid extract, add 1-2 mL of 14% BF₃-methanol (or 5% methanolic HCl).
-
Seal the tube tightly and heat at 60-100°C for 10-30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a known small volume of hexane (e.g., 100 µL) for GC-FID analysis.
The following are typical GC-FID parameters that may need to be optimized for your specific instrument and column.
Table 3: Example GC-FID Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-INNOWax (30 m x 0.32 mm ID, 0.5 µm film thickness) |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 180°C at 10°C/min, then to 240°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 50:1 |
| Detector Gases | Hydrogen and Air (optimized for your instrument) |
Quantification
-
Calibration: Prepare a series of calibration standards containing known concentrations of oleic acid and the internal standard. Process these standards through the derivatization procedure and analyze by GC-FID. Construct a calibration curve by plotting the ratio of the peak area of methyl oleate (B1233923) to the peak area of the internal standard against the concentration of oleic acid.
-
Sample Analysis: Inject the prepared FAME samples into the GC-FID.
-
Calculation: Identify the peaks for methyl oleate and the internal standard in the sample chromatogram based on their retention times compared to the standards. Calculate the peak area ratio and determine the concentration of oleic acid in the sample using the calibration curve. The final concentration in the tissue is then calculated considering the initial tissue weight and the final volume of the reconstituted sample.
Signaling Pathway
Oleic acid is not only a component of cellular lipids but also acts as a signaling molecule. One such pathway involves the activation of fatty acid oxidation.
Caption: Oleic acid-induced signaling cascade promoting fatty acid oxidation.[7][8][9][10]
This pathway illustrates that oleic acid can increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[7][9] PKA then phosphorylates and activates SIRT1, a deacetylase.[7][9] Activated SIRT1 deacetylates and activates the transcriptional coactivator PGC1α.[7][8][10] Active PGC1α then promotes the transcription of genes involved in fatty acid oxidation, ultimately leading to an increased rate of this metabolic process.[7][8][10]
Conclusion
The GC-FID method described provides a reliable and sensitive approach for the quantification of oleic acid in various tissue types. Proper sample handling, efficient lipid extraction, and complete derivatization are critical for obtaining accurate and reproducible results. This protocol, along with the provided reference data and signaling pathway information, serves as a valuable resource for researchers investigating the role of oleic acid in health and disease.
References
- 1. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary oleic acid intake increases the proportion of type 1 and 2X muscle fibers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intramuscular fatty acid metabolism in contracting and non-contracting human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific differences in the fatty acid composition of human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Oleic Acid and Other Free Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of free fatty acids (FFAs), such as oleic acid, is crucial in various fields, including biomedical research, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive platform for the analysis of these compounds. This application note provides a detailed protocol for the analysis of oleic acid and other FFAs using reversed-phase HPLC with UV detection after derivatization, a common and robust method.
Principle
Direct analysis of underivatized free fatty acids by HPLC with UV detection can be challenging due to their lack of a strong UV chromophore.[1] Detection at low wavelengths (around 205-210 nm) is possible but can be less sensitive and prone to interference.[2] To enhance sensitivity and selectivity, FFAs are often derivatized to introduce a UV-absorbing or fluorescent tag.[2] A widely used derivatizing agent is p-bromophenacyl bromide (PBPB), which reacts with the carboxylic acid group of the fatty acids to form phenacyl esters that can be readily detected at higher UV wavelengths.[3][4] Separation is typically achieved on a reversed-phase column (e.g., C18 or C8), where FFAs are resolved based on their chain length and degree of unsaturation.[2][5]
Experimental Protocols
Sample Preparation and Extraction
A modified one-step Dole extraction is a common method for extracting free fatty acids from serum or other biological matrices.[3]
Materials:
-
Sample (e.g., serum, plasma, tissue homogenate)
-
Dole's extraction mixture (isopropanol:heptane (B126788):1 N H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Nitrogen gas supply
Protocol:
-
To 100 µL of sample, add 2 mL of Dole's extraction mixture.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 1 mL of heptane and 1 mL of deionized water.
-
Vortex again for 30 seconds.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper heptane layer, containing the free fatty acids, to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization of Free Fatty Acids
Materials:
-
Dried fatty acid extract
-
Derivatizing reagent: 10 mg/mL p-bromophenacyl bromide (PBPB) in acetone
-
Catalyst: 2 mg/mL 18-Crown-6 in acetone
-
Acetonitrile (HPLC grade)
Protocol:
-
To the dried fatty acid extract, add 50 µL of the PBPB solution and 50 µL of the 18-Crown-6 solution.
-
Seal the vial and heat at 85°C for 15 minutes.[3]
-
Cool the vial to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for HPLC analysis.
HPLC Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, and UV detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 or C6 column can also be used.[3] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Elution | A gradient program should be optimized for the specific fatty acids of interest. A typical gradient might start at 70% A, increase to 100% A over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (for PBPB derivatives).[2] |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of several common free fatty acids after derivatization with PBPB. Note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Fatty Acid | Abbreviation | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Lauric Acid | C12:0 | 8.5 | ~2 | ~7 |
| Myristic Acid | C14:0 | 11.2 | ~2 | ~7 |
| Palmitic Acid | C16:0 | 14.8 | ~2 | ~7 |
| Palmitoleic Acid | C16:1 | 14.1 | ~2 | ~7 |
| Stearic Acid | C18:0 | 18.2 | ~2 | ~7 |
| Oleic Acid | C18:1 | 17.5 | ~2 | ~7 |
| Linoleic Acid | C18:2 | 16.9 | ~2 | ~7 |
| Linolenic Acid | C18:3 | 16.2 | ~2 | ~7 |
| Arachidonic Acid | C20:4 | 19.5 | ~2 | ~7 |
Note: The detection limit of approximately 2 pmol is cited from a method using a C6 column and isocratic elution.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of free fatty acids.
Logical Relationships in FFA Analysis
Caption: Logical steps from sample to final FFA quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of oleic acid and other free fatty acids using HPLC. The described method, involving a robust extraction, efficient derivatization, and sensitive UV detection, is suitable for routine analysis in various research and development settings. The provided workflow and logical diagrams offer a clear overview of the entire process, from sample preparation to data analysis.
References
- 1. agilent.com [agilent.com]
- 2. aocs.org [aocs.org]
- 3. Fast HPLC determination of serum free fatty acids in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction and Purification of Oleic Acid from Olive Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in olive oil, typically comprising 55-83% of the total fatty acid content.[1][2] Its widespread applications in pharmaceuticals, cosmetics, and as a chemical intermediate necessitate efficient extraction and purification methods to achieve high purity. These application notes provide detailed protocols for the extraction and purification of oleic acid from olive oil, focusing on two primary methods: saponification followed by acidification, and urea-adduct fractional crystallization. The protocols are designed to be a comprehensive resource for laboratory-scale production of high-purity oleic acid.
Methods Overview
The extraction and purification of oleic acid from olive oil, which is primarily composed of triglycerides, involves two main stages:
-
Hydrolysis of Triglycerides: The ester bonds linking fatty acids to the glycerol (B35011) backbone in triglycerides must be cleaved. This is typically achieved through saponification, a process involving hydrolysis with a strong base.
-
Purification of Oleic Acid: The resulting mixture of free fatty acids is then purified to isolate oleic acid from saturated fatty acids (like palmitic and stearic acid) and polyunsaturated fatty acids (like linoleic acid). Common purification techniques include urea-adduct crystallization and chromatographic methods.[3][4]
Quantitative Data Summary
The following tables summarize the typical fatty acid composition of olive oil and the expected purity of oleic acid after various purification steps.
Table 1: Typical Fatty Acid Composition of Virgin Olive Oil
| Fatty Acid | Formula | Typical Percentage (%) |
| Oleic Acid | C18:1 | 55.00 - 83.00 |
| Palmitic Acid | C16:0 | 7.50 - 20.00 |
| Linoleic Acid | C18:2 | 2.50 - 21.00 |
| Stearic Acid | C18:0 | 0.50 - 5.00 |
| Palmitoleic Acid | C16:1 | 0.30 - 3.50 |
| α-Linolenic Acid | C18:3 | ≤ 1.00 |
Table 2: Purity of Oleic Acid after Purification
| Purification Method | Purity Achieved (%) | Reference |
| Urea-Adduct Crystallization (from Olive Oil) | 97.75 | [5] |
| Urea-Adduct Crystallization (from Olive Mill Wastewater) | 95.50 | [5][6] |
| Urea-Adduct & Cooling Crystallization | 99 | [7][8] |
| Saponification, Lead Salt Precipitation, Ether Extraction | Not specified | [9] |
Experimental Protocols
Protocol 1: Extraction of Mixed Fatty Acids via Saponification
This protocol describes the hydrolysis of olive oil triglycerides to yield a mixture of free fatty acids.
Materials:
-
Olive Oil
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Heating mantle with reflux condenser
-
Beakers, separating funnel, and standard laboratory glassware
Procedure:
-
Saponification:
-
In a round-bottom flask, combine 100 g of olive oil with 250 mL of 95% ethanol.
-
Slowly add a solution of 13.4 g of NaOH dissolved in a minimal amount of distilled water.[10]
-
Add a few boiling chips and heat the mixture to reflux for 1-2 hours with constant stirring. The reaction is complete when the solution becomes clear, indicating the full hydrolysis of the oil.[5]
-
-
Glycerol Removal:
-
After cooling, transfer the mixture to a separating funnel.
-
Add an equal volume of distilled water and shake gently. Allow the layers to separate. The upper layer contains the soap (fatty acid salts), and the lower aqueous layer contains glycerol.
-
Drain and discard the lower aqueous layer.
-
-
Acidification:
-
Wash the soap layer with distilled water two more times.
-
Slowly add concentrated HCl to the soap solution with stirring until the pH is acidic (around pH 2-3). This will protonate the fatty acid salts, causing the free fatty acids to precipitate out as an oily layer.[11]
-
-
Isolation of Mixed Fatty Acids:
-
Transfer the mixture to a separating funnel. The upper layer is the mixed fatty acids.
-
Wash the fatty acid layer with warm distilled water until the washings are neutral to pH paper.
-
Separate the fatty acid layer and dry it over anhydrous sodium sulfate (B86663). The resulting product is a mixture of free fatty acids ready for purification.
-
Protocol 2: Purification of Oleic Acid by Urea-Adduct Crystallization
This method separates fatty acids based on their degree of saturation. Saturated fatty acids form stable crystalline adducts with urea (B33335) at warmer temperatures, while unsaturated fatty acids like oleic acid require lower temperatures to crystallize.
Materials:
-
Mixed fatty acids (from Protocol 1)
-
Urea
-
Buchner funnel and vacuum flask
-
Low-temperature bath or refrigerator/freezer
Procedure:
-
Initial Crystallization (Removal of Saturated Fatty Acids):
-
Dissolve 100 g of the mixed fatty acids in 500 mL of methanol at 60-70°C.
-
In a separate flask, dissolve 150 g of urea in 400 mL of methanol, heating to 75°C to ensure complete dissolution.[4]
-
Add the warm fatty acid solution to the urea solution with stirring.
-
Slowly cool the mixture to room temperature, and then further cool to 4°C (refrigerator) for 12-24 hours.[6] Saturated fatty acids will form crystalline adducts with urea and precipitate.
-
Filter the cold solution through a Buchner funnel to remove the precipitated urea-saturated fatty acid adducts. The filtrate contains the enriched oleic and other unsaturated fatty acids.
-
-
Second Crystallization (Isolation of Oleic Acid):
-
To the filtrate from the previous step, add an additional 75 g of urea and dissolve by warming.
-
Cool the solution to a lower temperature, typically between -5°C and -10°C, for 12-24 hours.[4] This will cause the oleic acid-urea adduct to crystallize.
-
Filter the cold solution to collect the crystalline oleic acid-urea adduct. The filtrate will contain the more highly unsaturated fatty acids like linoleic acid.
-
-
Liberation of Oleic Acid:
-
Suspend the collected crystals in warm water (50-60°C) and acidify with HCl to a pH of 2-3. Urea will dissolve in the water, and the free oleic acid will separate as an oily layer.
-
Transfer to a separating funnel, wash the oleic acid layer with warm water until neutral, and then dry over anhydrous sodium sulfate to obtain purified oleic acid.
-
Visualizations
Experimental Workflow for Oleic Acid Extraction and Purification
Caption: Workflow for the extraction and purification of oleic acid from olive oil.
Chemical Process of Saponification and Acidification
Caption: Chemical reactions in saponification and subsequent acidification.
Principle of Urea-Adduct Crystallization
Caption: Separation principle of urea-adduct fractional crystallization.
References
- 1. Chemometric Study of Fatty Acid Composition of Virgin Olive Oil from Four Widespread Greek Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Extraction of Oleic Acid from Moroccan Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. ijres.org [ijres.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
Application Notes and Protocols for Oleic Acid Supplementation in Serum-Free Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transition from serum-containing to serum-free media (SFM) is a critical step in biopharmaceutical manufacturing and cell-based research, offering improved batch-to-batch consistency and a more defined culture environment.[1][2][3][4] However, the removal of serum necessitates the supplementation of essential components that are vital for cell growth, viability, and productivity.[2][4] Among these are fatty acids, which play a crucial role in cellular energy metabolism, membrane structure, and as precursors for signaling molecules.[5][6][7][8]
Oleic acid (18:1, n-9), a monounsaturated omega-9 fatty acid, is a particularly important supplement in serum-free formulations, especially for widely used cell lines like Chinese Hamster Ovary (CHO) cells.[5] It serves as a long-term energy source and is a key structural element of cell membranes.[5] Supplementation with oleic acid has been shown to be important for the growth and productivity of CHO cells in the biomanufacturing of heterologous proteins, such as monoclonal antibodies.[5]
A primary challenge with oleic acid supplementation is its poor solubility in aqueous cell culture media.[5] This necessitates specific preparation methods to ensure its bioavailability to the cells. The most common and effective method involves complexing oleic acid with a carrier protein, typically fatty acid-free bovine serum albumin (BSA).[9][10][11] This complex mimics the physiological transport of fatty acids and facilitates their uptake by cells.
These application notes provide detailed protocols for the preparation and use of oleic acid supplements in serum-free cell culture media. They also include methods for evaluating the effects of supplementation on cell viability and proliferation, along with data summarizing the impact of oleic acid on cell culture performance.
Data Presentation
Table 1: Recommended Concentrations and Ratios for Oleic Acid-BSA Complex Preparation
| Parameter | Recommended Value | Source |
| Oleic Acid Stock Solution (in Ethanol) | 10 mM - 900 mM | [9][12] |
| BSA Stock Solution (in Saline/Buffer) | 2.3% - 10% (w/v) | [10][12] |
| Molar Ratio of Oleic Acid to BSA | 5:1 to 6:1 | [9][12] |
| Final Oleic Acid Concentration in Culture | 0.05 mM - 0.5 mM | [10][13] |
| Final BSA Concentration in Culture | 0.1% - 1% (w/v) | [11] |
Table 2: Effects of Oleic Acid Supplementation on Cell Culture Performance
| Cell Line | Oleic Acid Concentration | Observed Effect | Source |
| 786-O Renal Cell Carcinoma | 0.05 - 0.2 mmol/l | Dose-dependent increase in cell proliferation. | [13] |
| Bovine Satellite Cells | 100 µM | Significantly increased cell viability. | [14] |
| Endometrial Cancer Cells (KLE, Hec-1B) | 200 µM | Inhibition of cell proliferation and G0/G1 phase arrest. | [15] |
| Hepatocellular Carcinoma Cells | 300 µM | Dose-dependent reduction in cell viability. | [7] |
| Recombinant CHO Cells | Lipid Supplement | Significant increase in cell concentration and t-PA production. | [16] |
Note: The effect of oleic acid can be cell-type specific, with some studies showing increased proliferation while others show inhibition, highlighting the importance of empirical optimization.
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex Stock Solution
This protocol describes the preparation of a sterile oleic acid stock solution complexed with fatty acid-free BSA. The complex enhances the solubility and bioavailability of oleic acid in the aqueous environment of the cell culture medium.
Materials:
-
Oleic Acid (purity >99%)
-
Ethanol (100%, cell culture grade)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
150 mM NaCl solution, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Oleic Acid Stock in Ethanol:
-
Under sterile conditions, dissolve the appropriate amount of oleic acid in 100% ethanol. For example, to make 10 mL of a 10 mM stock, add 28.2 mg of oleic acid (MW: 282.47 g/mol ) to 10 mL of ethanol.
-
Vortex thoroughly until the oleic acid is completely dissolved. This can be heated gently to 37°C to aid dissolution.[12]
-
-
Prepare a 2.3% Fatty Acid-Free BSA Solution:
-
Dissolve 2.3 g of fatty acid-free BSA in 100 mL of sterile 150 mM NaCl solution.[12]
-
Mix gently by inversion or slow stirring to avoid foaming. Ensure the BSA is completely dissolved.
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
-
Complex Oleic Acid with BSA:
-
Warm the sterile 2.3% BSA solution to 37°C.[10]
-
Slowly add the 10 mM oleic acid stock solution dropwise to the warm BSA solution while gently stirring. A typical molar ratio is 6:1 (oleic acid:BSA). To achieve this, you can mix the 2mM fatty acid solution with a 0.34 mM BSA solution to get a final concentration of 1mM oleic acid and 0.17mM BSA.[12]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with gentle shaking to allow for complex formation.[9][12] The solution should become clear.
-
To prevent oxidation, the solution can be overlaid with nitrogen gas.[9]
-
-
Sterilization and Storage:
-
Sterile-filter the final oleic acid-BSA complex solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use.[9]
-
Protocol 2: Supplementation of Serum-Free Medium and Cell Culture
This protocol outlines the steps for adding the oleic acid-BSA complex to a serum-free basal medium and culturing the cells.
Materials:
-
Cells of interest (e.g., CHO, Hybridoma)
-
Serum-free basal medium
-
Prepared Oleic Acid-BSA complex stock solution (from Protocol 1)
-
Culture vessels (e.g., T-flasks, shaker flasks, bioreactors)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Thaw and Prepare Supplement:
-
Thaw the frozen oleic acid-BSA stock solution in a 37°C water bath.
-
Mix gently by inverting the tube.
-
-
Determine Optimal Concentration (Titration):
-
It is crucial to determine the optimal concentration of oleic acid for your specific cell line and process.
-
Set up a titration experiment with a range of final oleic acid concentrations (e.g., 50 µM, 100 µM, 200 µM, 400 µM).
-
For each concentration, calculate the volume of the oleic acid-BSA stock solution needed to supplement the serum-free medium.
-
Include a control group with no oleic acid supplementation.
-
-
Supplement the Medium:
-
Under sterile conditions, add the calculated volume of the oleic acid-BSA stock solution to the pre-warmed serum-free medium.
-
Mix gently.
-
-
Cell Seeding and Culture:
-
Seed your cells into the supplemented medium at the desired density.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂). For suspension cultures, use appropriate agitation.
-
-
Monitoring and Fed-Batch (if applicable):
Protocol 3: Assessment of Cell Viability and Proliferation
This protocol provides methods to evaluate the impact of oleic acid supplementation on cell health.
Materials:
-
Cell culture samples from Protocol 2
-
Hemocytometer or automated cell counter
-
Trypan Blue stain (0.4%)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Reagents for a metabolic assay (e.g., MTT, MTS, or resazurin) or an ATP-based assay.[21][22][23][24]
Procedure A: Trypan Blue Exclusion for Viable Cell Count
-
Collect a representative sample of the cell suspension from each culture condition.
-
Dilute the cells in PBS if necessary.
-
Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL cells + 20 µL Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.[24]
-
Calculate the viable cell density (cells/mL) and the percentage of viability.
Procedure B: Metabolic Activity Assay (e.g., MTT)
-
Seed cells in a 96-well plate with the different concentrations of oleic acid-supplemented media.
-
At desired time points, add the MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is proportional to the number of metabolically active (viable) cells.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for preparing and testing oleic acid in serum-free media.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Are Serum-Free Media Used in Bioproduction? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Oleic Acid in Cell Culture [sigmaaldrich.com]
- 6. Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 8. Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth [cytion.com]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Feeding Strategies of Two-Stage Fed-Batch Cultivation Processes for Microbial Lipid Production from Sugarcane Top Hydrolysate and Crude Glycerol by the Oleaginous Red Yeast Rhodosporidiobolus fluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluating feeding strategies for microbial oil production from glycerol by Rhodotorula glutinis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell viability assays | Abcam [abcam.com]
- 23. logosbio.com [logosbio.com]
- 24. 细胞活力和增殖测定 [sigmaaldrich.com]
Application Notes and Protocols for Oleic Acid-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and application of various oleic acid-based drug delivery systems. Detailed protocols for key experimental procedures are included to facilitate the practical implementation of these systems in a laboratory setting.
Introduction to Oleic Acid in Drug Delivery
Oleic acid (OA), a monounsaturated omega-9 fatty acid, is a versatile excipient in pharmaceutical formulations.[1] Its biocompatibility, biodegradability, and ability to enhance drug penetration make it an attractive component for developing novel drug delivery systems.[1] OA can be formulated into various nanocarriers, including nanoemulsions, solid lipid nanoparticles (SLNs), ufasomes (oleic acid vesicles), and microemulsions, to improve the therapeutic efficacy and reduce the side effects of encapsulated drugs.[1][2][3] These systems are particularly beneficial for topical, transdermal, and targeted cancer drug delivery.[1][2]
Types of Oleic Acid-Based Drug Delivery Systems
Ufasomes (Oleic Acid Vesicles)
Ufasomes are vesicles composed of unsaturated fatty acids, such as oleic acid, and their ionized forms (soaps).[3][4] These structures are similar to liposomes and are particularly useful for the topical and dermal delivery of drugs.[5][6]
Key Characteristics:
-
Bilayer structure with carboxyl groups oriented towards the aqueous phase.[4]
-
Formation is pH-dependent, typically stable in a pH range of 7 to 9.[3][4]
-
Can enhance the skin permeation of encapsulated drugs.[5][6]
Nanoemulsions
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and co-surfactant, with droplet sizes typically in the range of 20-200 nm.[7] Oleic acid is frequently used as the oil phase due to its excellent drug solubilizing capacity and penetration-enhancing properties.[2][8]
Key Characteristics:
-
High surface area allows for improved drug absorption.
-
Can be formulated for oral, topical, and parenteral administration.[9]
-
Protects encapsulated drugs from degradation.[7]
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate liquid lipids (like oleic acid) into the solid lipid matrix.[10][11] This liquid lipid integration creates imperfections in the crystal lattice, which increases drug loading capacity and reduces drug expulsion during storage.[11]
Key Characteristics:
-
Biocompatible and biodegradable.
-
Suitable for various administration routes.
Microemulsions
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, surfactant, and cosurfactant.[9] Oleic acid can serve as the oil phase, aiding in the solubilization of lipophilic drugs and enhancing their permeation across biological membranes.[9]
Key Characteristics:
-
Spontaneously form upon mixing of components.
-
Droplet size is typically between 10 and 100 nm.[9]
-
Enhance the bioavailability of poorly soluble drugs.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for various oleic acid-based drug delivery systems as reported in the literature.
Table 1: Physicochemical Properties of Oleic Acid-Based Nanoparticles
| Delivery System Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Oleic Acid Elastic Nanoparticles (OA-ENPs) | Oleic Acid (itself) | 185.6 ± 2.0 | 0.116 ± 0.012 | - | |
| Ufasomes (Oleic Acid Vesicles) | Methotrexate | 210 - 450 | 0.1 - 0.3 | - | [5] |
| Ufasomes (Oleic Acid Vesicles) | Fluconazole | 235.6 - 410.3 | 0.121 - 0.311 | -25.4 to -35.8 | |
| Leuprolide-Oleic Acid Nanoparticles (LOND) | Docetaxel | 130.6 - 159.1 | < 0.2 | - | |
| Stearic Acid-Oleic Acid Nanoparticles (SONs) | Salicylic Acid | ~150 - 250 | ~0.2 - 0.4 | ~ -30 | [11] |
Table 2: Drug Loading, Encapsulation Efficiency, and Release
| Delivery System Type | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference |
| Ufasomes (Oleic Acid Vesicles) | Methotrexate | 65 - 85 | - | ~50-70% release in 24h | [5] |
| Ufasomes (Oleic Acid Vesicles) | Fluconazole | 55.4 - 78.2 | - | 40-60% release in 24h | |
| Magnetic Nanoparticles (Oleic Acid-Chitosan coated) | Doxorubicin | ~70-95 | ~1.75 - 2.38 | ~20-30% release in 48h (pH 7.4) | |
| Oleanolic Acid-Loaded SLNs | Oleanolic Acid | - | - | ~34% release in 300 min | [12] |
| Stearic Acid-Oleic Acid Nanoparticles (SONs) | Salicylic Acid | ~60 - 85 | - | Gradual release over 24h | [11] |
Experimental Protocols
Protocol for Preparation of Ufasomes by Thin Film Hydration
This protocol is adapted from the preparation of fluconazole-loaded oleic acid vesicles.
Materials:
-
Oleic Acid
-
Drug (e.g., Fluconazole)
-
Methanol (B129727) (or another suitable organic solvent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve a known amount of oleic acid and the drug in methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40°C) and rotation speed (e.g., 100 rpm) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue the evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
Hydrate the thin film by adding a specific volume of PBS (pH 7.4) to the flask.
-
Rotate the flask gently in the rotary evaporator (without vacuum) at room temperature for 1 hour to allow for complete hydration and vesicle formation.
-
To obtain smaller, more uniform vesicles, the resulting vesicle dispersion can be sonicated in a bath sonicator for a defined period (e.g., 10-15 minutes).
-
The prepared ufasomes can then be characterized for size, zeta potential, and encapsulation efficiency.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general method for preparing SLNs, which can be adapted for NLCs by including oleic acid in the lipid phase.
Materials:
-
Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)
-
Liquid Lipid (Oleic Acid for NLCs)
-
Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
High-shear homogenizer
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath or heating plate
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid (and liquid lipid if preparing NLCs) by heating it to 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: For smaller and more uniform particles, subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be further characterized for its physicochemical properties.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for Ufasome Preparation.
Caption: Workflow for SLN/NLC Preparation.
Signaling Pathway Diagram: Inhibition of MAPK/ERK Pathway in Cancer
Oleic acid-based nanoparticles have been used to deliver drugs that target key signaling pathways in cancer, such as the MAPK/ERK pathway.[5] The following diagram illustrates the targeted inhibition of this pathway by a co-delivery system.
Caption: MAPK/ERK Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronic acid cloaked oleic acid nanoparticles inhibit MAPK signaling with sub-cellular DNA damage in colon cancer cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. A network pharmacology approach: Inhibition of the NF-κB signaling pathway contributes to the NASH preventative effect of an Oroxylum indicum seed extract in oleic acid-stimulated HepG2 cells and high-fat diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A calcium hydroxide/oleic acid/phospholipid nanoparticle induced cancer cell apoptosis by the combination of intracellular calcium overload and lactic acidosis elimination - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. vibgyorpublishers.org [vibgyorpublishers.org]
- 12. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Oleic Acid-Induced Animal Models of Acute Lung Injury
Introduction
Oleic acid (OA) administration is a widely utilized and clinically relevant method for inducing acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) in animal models.[1] This model is particularly valuable as it mimics the lung injury seen in fat embolism syndrome, which can occur after long bone fractures or major trauma.[2][3][4] Furthermore, elevated levels of oleic acid have been detected in the plasma and bronchoalveolar lavage fluid (BALF) of ARDS patients, underscoring the model's translational relevance.[5] The primary mechanism involves direct endothelial and epithelial cell injury, leading to increased alveolar-capillary permeability, protein-rich pulmonary edema, and an intense inflammatory response.[1][4] This model allows researchers to investigate the pathophysiology of ARDS and evaluate potential therapeutic interventions.
Pathophysiology Overview
The intravenous or intratracheal administration of oleic acid initiates a cascade of events that closely resemble the exudative phase of human ARDS.[1][5]
-
Direct Cellular Toxicity: Oleic acid is directly toxic to lung endothelial and epithelial cells, causing necrosis and apoptosis.[1] This disrupts the integrity of the alveolar-capillary barrier.
-
Pulmonary Edema: The compromised barrier function leads to the leakage of protein-rich fluid into the interstitial and alveolar spaces, resulting in severe pulmonary edema.[1][4] This is quantifiable by an increased lung wet-to-dry weight ratio.[6]
-
Inflammatory Cascade: Damaged lung cells and resident alveolar macrophages release a host of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6) and chemokines.[1][5][6]
-
Neutrophil Infiltration: These mediators trigger the recruitment and activation of neutrophils into the lung interstitium and alveoli.[3][5] This influx is a hallmark of oleic acid-induced ALI and contributes significantly to further tissue damage through the release of proteases and reactive oxygen species.[1][3] Myeloperoxidase (MPO), a neutrophil enzyme, is often used as a marker for this infiltration.[3]
-
Gas Exchange Impairment: The combination of alveolar flooding, inflammation, and potential formation of hyaline membranes severely impairs gas exchange, leading to hypoxemia, which can be measured by a decreased PaO2/FiO2 ratio.[2][3]
Experimental Protocols
The following protocols provide detailed methodologies for inducing and assessing lung injury using oleic acid in both rat and mouse models.
Protocol 1: Oleic Acid-Induced ALI in Rats (Intravenous Model)
This protocol is adapted from methodologies that use intravenous administration to model systemic insults leading to ARDS.[2][3]
1. Materials:
-
Oleic Acid (Sigma-Aldrich or equivalent)
-
Bovine Serum Albumin (BSA), 0.1% solution
-
Normal Saline (0.9% NaCl)
-
Anesthetic agent (e.g., Urethane, or Ketamine/Xylazine (B1663881) cocktail)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
2. Preparation of Oleic Acid Suspension:
-
To create the oleic acid suspension, vortex 50 μl of pure oleic acid with 250 μl of 0.1% BSA.[6] This creates an emulsion for intravenous injection.
-
The final concentration and volume should be adjusted to achieve the desired dose. A commonly used lethal bolus dose is 75 µl per rat, which corresponds to approximately 0.38 ml/kg body weight.[2][3]
3. Animal Procedure:
-
Anesthetize the rat using an appropriate method (e.g., Urethane at 1.5 g/kg, intraperitoneally).[2]
-
Surgically expose and cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring and blood gas analysis.[2] The trachea may also be cannulated to maintain respiration.[2]
-
Allow the animal to stabilize for 30 minutes post-surgery.[2]
-
Administer the oleic acid suspension as a single bolus via the cannulated jugular vein.[2][3] The control group should receive an equivalent volume of the vehicle (e.g., normal saline or 0.1% BSA).[6]
-
Monitor physiological parameters such as respiratory frequency, heart rate, and mean arterial pressure continuously.[2][3]
4. Endpoint Analysis (4-24 hours post-OA):
-
Blood Gas Analysis: Collect arterial blood samples to determine the PaO2/FiO2 ratio.[2][3]
-
Bronchoalveolar Lavage (BAL): Euthanize the animal, expose the trachea, and instill and retrieve a known volume of saline to collect BAL fluid (BALF) for cell counts and protein analysis.
-
Lung Wet/Dry Weight Ratio: Excise the lungs, weigh them (wet weight), then desiccate them in an oven (e.g., 60°C for 72 hours) and re-weigh (dry weight) to calculate the ratio.[6]
-
Histopathology: Perfuse and fix one lung lobe in 10% formalin for histological processing and H&E staining.[2]
-
Biochemical Analysis: Homogenize lung tissue or use BALF/serum to measure cytokines (TNF-α, IL-6), MPO, and markers of oxidative stress (SOD, Catalase).[2][3]
Protocol 2: Oleic Acid-Induced ALI in Mice (Intratracheal Model)
This protocol is based on the direct instillation of oleic acid into the lungs, modeling injury from direct insults like aspiration.[5][7]
1. Materials:
-
Oleic Acid
-
Sodium Hydroxide (NaOH)
-
Sterile Saline
-
Anesthetic agent (e.g., Ketamine/Xylazine cocktail)
2. Preparation of Sodium Oleate (B1233923) Solution:
-
Crucially, use the salt form (sodium oleate) for intratracheal administration to avoid embolism. [7]
-
Prepare a 100 mM stock solution of sodium oleate. To do this, dissolve oleic acid in a solution containing an equimolar concentration of NaOH. Gently heat and stir until fully dissolved.
-
Dilute the stock solution with sterile saline to the desired final concentration (e.g., 25 mM).[7]
3. Animal Procedure:
-
Anesthetize the mouse (e.g., intraperitoneal injection of ketamine at 300 mg/kg and xylazine at 30 mg/kg for euthanasia or lower doses for survival surgery).[7]
-
Place the anesthetized mouse in a dorsal decubitus position.[7]
-
Make a small midline incision in the neck to expose the trachea.[7]
-
Using an insulin (B600854) syringe with a fine gauge needle, carefully inject 50 µL of the 25 mM sodium oleate solution (1.25 µmol/mouse) directly into the trachea.[5][7]
-
The control group should receive an intratracheal injection of 50 µL of sterile saline.[5][7]
-
Suture the incision and allow the animal to recover in a warm environment.
4. Endpoint Analysis (6-24 hours post-OA):
-
BALF Collection and Analysis: Euthanize the mouse at the desired time point (e.g., 24 hours).[5] Cannulate the trachea and perform a bronchoalveolar lavage. Analyze the BALF for:
-
Lung Histology: Process the lungs for histological examination as described in Protocol 1.
-
Plethysmography: If available, use whole-body plethysmography to assess respiratory function (e.g., tidal volume, respiratory rate) in conscious animals before and after injury.[5][6]
Data Presentation: Quantitative Outcomes
The following tables summarize typical quantitative data obtained from oleic acid-induced lung injury models.
Table 1: Summary of Experimental Protocols and Key Findings
| Parameter | Rat Model (Intravenous) | Mouse Model (Intratracheal) | Reference |
| Animal | Male Wistar/Sprague-Dawley | Male Swiss Webster/C57BL/6 | [2][3][5] |
| OA Dose | ~0.38 ml/kg b.w. | 1.25 µmol/mouse (~10 mg/kg) | [2][3][5] |
| Administration | Intravenous bolus | Intratracheal instillation | [2][5] |
| Key Timepoints | 4 - 24 hours | 6 - 24 hours | [5][6] |
| Primary Injury | Endothelial damage, systemic inflammation | Epithelial damage, localized inflammation | [4][5] |
| Hallmarks | Pulmonary edema, hypoxemia, neutrophil infiltration, increased cytokines (TNF-α, MPO). | Neutrophil infiltration, edema, increased cytokines (IL-1β, IL-6, TNF-α) and lipid mediators in BALF. | [2][3][5] |
Table 2: Representative Quantitative Assessment of Lung Injury
| Parameter | Control Group | Oleic Acid Group | Time Point | Reference |
| PaO₂/FiO₂ Ratio (Rat) | 459.3 ± 2.3 | 246.0 ± 1.8 | Post-OA | [2] |
| Pulmonary Water Content (Rat) | 70.92 ± 1.40 % | 83.20 ± 0.61 % | Post-OA | [2] |
| BALF Neutrophils (Mouse) | < 0.1 x 10⁵ cells | ~1.5 x 10⁵ cells | 24 hours | [5] |
| BALF Total Protein (Mouse) | < 100 µg/mL | ~400 µg/mL | 24 hours | [5] |
| BALF IL-6 (Mouse) | ~10 pg/mL | ~250 pg/mL | 24 hours | [5] |
| BALF TNF-α (Rat) | Undetectable | Significantly Increased | 24 hours | [2][6] |
| Lung MPO Activity (Rat) | Baseline | Significantly Increased | Post-OA | [3] |
Values are representative and may vary based on specific experimental conditions.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for oleic acid-induced ALI model.
Signaling Pathway in Oleic Acid-Induced Lung Injury
Caption: Oleic acid activates inflammatory signaling pathways.
References
- 1. Acute Respiratory Distress Syndrome: Role of Oleic Acid-Triggered Lung Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prevention of mortality in acute lung injury induced by oleic acid: Application of polyherbal decoction (bronco T) [frontiersin.org]
- 3. Prevention of mortality in acute lung injury induced by oleic acid: Application of polyherbal decoction (bronco T) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Acute Lung Injury [thoracic.org]
- 5. Oleic Acid Induces Lung Injury in Mice through Activation of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Model of Oleic Acid-Induced Acute Respiratory Distress Syndrome [jove.com]
- 8. publications.ersnet.org [publications.ersnet.org]
Troubleshooting & Optimization
Technical Support Center: Oleic Acid Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of oleic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is oleic acid insoluble in water?
Oleic acid is an amphiphilic molecule, possessing both a polar hydrophilic carboxyl group and a long non-polar hydrophobic hydrocarbon tail.[1][2][3] While the polar head can interact with water molecules, the large non-polar tail is repelled by water, leading to its very low solubility in aqueous solutions.[1][4][5] At room temperature, oleic acid is practically insoluble in water.[1][6]
Q2: What happens when I add oleic acid directly to my aqueous buffer or cell culture medium?
Due to its insolubility, oleic acid added directly to aqueous solutions will not dissolve. Instead, it will likely form a separate oily layer on the surface, or if agitated, may form an unstable emulsion with visible droplets.[7] This lack of dissolution can lead to inconsistent and non-reproducible experimental results. In cell culture, high concentrations of undissolved oleic acid can be toxic to cells.[]
Q3: How can I increase the solubility of oleic acid in my aqueous solution?
Several methods can be employed to effectively disperse and "solubilize" oleic acid in aqueous media for experimental use:
-
Saponification (forming oleate (B1233923) salts): Reacting oleic acid with a base, such as sodium hydroxide (B78521) (NaOH), deprotonates the carboxylic acid group to form a salt (e.g., sodium oleate).[1][9] These salts are more soluble in water than the protonated acid form.[1][5]
-
Complexation with a carrier protein: Bovine Serum Albumin (BSA) is commonly used to bind oleic acid, forming a complex that is soluble in aqueous solutions.[10][11][12] This method is frequently used in cell culture experiments to deliver oleic acid to cells.
-
Use of organic co-solvents: Oleic acid is soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1][6][13] A concentrated stock solution can be prepared in one of these solvents and then diluted into the aqueous medium. However, the final concentration of the organic solvent must be carefully controlled to avoid toxicity to cells.[14]
-
Formation of micelles with surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic oleic acid molecules, allowing them to be dispersed in an aqueous phase.[2][15]
Troubleshooting Guides
Problem 1: Oleic acid is not dissolving in my buffer.
Possible Cause: Direct addition of oleic acid to an aqueous buffer without a solubilizing agent.
Solution:
-
Saponification: Prepare a stock solution of sodium oleate.
-
Organic Co-solvent: Prepare a concentrated stock solution in ethanol or DMSO.[1]
Problem 2: My oleic acid-BSA complex solution is cloudy or precipitates.
Possible Cause 1: Incorrect preparation procedure.
Solution: Follow a validated protocol for preparing oleic acid-BSA complexes. The key steps often involve:
-
Preparing separate stock solutions of oleic acid (often in ethanol) and fatty-acid-free BSA in a saline or buffer solution.[17][18]
-
Heating the BSA solution (typically to 37°C or 42°C).[10][14][18]
-
Adding the oleic acid stock solution to the warm BSA solution slowly while stirring.[18]
-
Incubating the mixture for a period (e.g., 1-2 hours) at a controlled temperature to allow for complexation.[10][18]
Possible Cause 2: The molar ratio of oleic acid to BSA is too high.
Solution: The binding capacity of BSA is limited. A high molar ratio of oleic acid to BSA can lead to unbound fatty acid precipitating out of solution. Common ratios used are between 3:1 and 6:1 (oleic acid:BSA).[18][19] If you observe precipitation, try reducing the amount of oleic acid relative to the BSA concentration.
Problem 3: I'm observing cell toxicity in my cell culture experiment.
Possible Cause 1: High concentration of free oleic acid.
Solution: Ensure that the oleic acid is properly complexed with BSA. Unbound oleic acid can be cytotoxic. Prepare the complex as described above and consider sterile filtering the final solution before adding it to your cell culture medium.[10][12]
Possible Cause 2: Toxicity from the organic co-solvent.
Solution: If you are using an organic solvent like ethanol or DMSO to prepare your oleic acid stock, ensure that the final concentration in the cell culture medium is well below the toxic level for your specific cell line. It is recommended to keep the final solvent concentration below 0.5%.[11] Always include a vehicle control in your experiments (medium with the same final concentration of the solvent without oleic acid).
Quantitative Data Summary
Table 1: Solubility of Oleic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble / Practically Insoluble | [1][4][5][6] |
| Ethanol | Soluble (>25 mg/mL) | [1] |
| DMSO | Soluble (100 mg/mL) | [1] |
| DMF | Soluble (100 mg/mL) | [1] |
| Chloroform | Soluble | [1][6] |
| Ether | Soluble | [1][6] |
| Acetone | Miscible | [6] |
| Benzene | Miscible | [6] |
Table 2: Critical Micelle Concentration (CMC) of Oleic Acid and its Salt
| Compound | CMC | Conditions | Reference |
| Oleic Acid | 20 µM | [20] | |
| Oleic Acid | 0.1 mM | pH 12 | [21] |
| Sodium Oleate | ~1 x 10-3 Mol L-1 | Dependent on purity and pH | [22] |
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex for Cell Culture
This protocol is adapted from several sources to provide a general guideline.[10][12][17][18] Optimization for specific cell lines and experimental conditions may be necessary.
Materials:
-
Oleic acid
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
100% Ethanol
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 150 mM Oleic Acid Stock Solution:
-
Dissolve the required amount of oleic acid in 100% ethanol.
-
For example, to make 1 mL of 150 mM stock, add 45.7 mg of oleic acid to 500 µL of 100% ethanol, vortex, and heat at 65°C for 15 minutes. Then add 500 µL of sterile water and vortex.[17]
-
-
Prepare a 10% (w/v) BSA Solution:
-
Dissolve fatty-acid-free BSA in PBS to a final concentration of 10%.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
-
Complexation of Oleic Acid with BSA:
-
Slowly add the 150 mM oleic acid stock solution to the warm BSA solution while gently stirring. The final molar ratio of oleic acid to BSA should be determined based on your experimental needs (e.g., 5:1).[17]
-
For a 5:1 molar ratio to achieve a final oleic acid concentration of 0.5 mM, add 3.3 µL of the 150 mM oleic acid stock to 67 µL of 10% BSA.[17]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with continuous stirring to allow for complex formation.[17][18]
-
Final Preparation:
-
The oleic acid-BSA complex can then be diluted to the desired final concentration in your cell culture medium.
-
Protocol 2: Preparation of Sodium Oleate Micelles
This protocol is a general guide for forming oleate micelles in an aqueous solution.[16]
Materials:
-
Oleic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 100 mM NaOH Solution:
-
Dissolve the appropriate amount of NaOH in deionized water to make a 100 mM solution.
-
-
Prepare 100 mM Sodium Oleate Solution:
-
Add the required amount of oleic acid to the 100 mM NaOH solution to achieve a final oleic acid concentration of 100 mM. The molar ratio of oleic acid to NaOH should be 1:1.
-
Vortex the solution vigorously for several minutes until the oleic acid is completely dissolved and the solution becomes clear.
-
Allow the solution to sit for at least 1 hour to allow air bubbles to dissipate and for the micelles to form.[16]
-
Visualizations
Caption: Workflow for solubilizing oleic acid in aqueous solutions.
Caption: Troubleshooting logic for oleic acid solubility issues.
Caption: Formation of an oleic acid micelle in an aqueous solution.
References
- 1. echemi.com [echemi.com]
- 2. Enhanced Oil Recovery by Injecting Oleic Acid as a Surfactant into the Porous Medium [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Oleic acid - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleic Acid: Manufacturers | Suppliers | Producers - ELFAT-OLA75 [elchemy.com]
- 14. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of fatty acid micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 18. wklab.org [wklab.org]
- 19. researchgate.net [researchgate.net]
- 20. Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dynamics of the vesicles composed of fatty acids and other amphiphile mixtures: unveiling the role of fatty acids as a model protocell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oleic Acid Oxidation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of oleic acid in various experimental settings. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your oleic acid samples.
Frequently Asked Questions (FAQs)
Q1: What is oleic acid oxidation and why is it a concern in my experiments?
A1: Oleic acid is a monounsaturated omega-9 fatty acid susceptible to oxidation, a chemical degradation process initiated by factors like oxygen, light, heat, and the presence of metal ions.[1][2][3][4] This degradation leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones.[5][6] These byproducts can introduce variability into your experiments, leading to inaccurate and irreproducible results. In cell culture, oxidized oleic acid can induce cytotoxicity and interfere with signaling pathways under investigation.[7][8]
Q2: How can I visually identify if my oleic acid has oxidized?
A2: Pure oleic acid should be a colorless to light yellow oily liquid.[1] A noticeable change in color to yellow or brown, along with the development of a rancid odor, are common indicators of oxidation.[9] However, significant oxidation can occur before these signs are apparent. Therefore, it is crucial to rely on proper storage and handling procedures, as well as analytical tests if a high degree of purity is required.
Q3: What are the ideal storage conditions for oleic acid?
A3: To minimize oxidation, oleic acid should be stored in a cool, dark, and dry place.[1][10] The recommended storage temperature is typically 4°C.[10] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1] Containers should be tightly sealed to prevent exposure to air and moisture.[2] For long-term storage, aliquoting the oleic acid into smaller, single-use vials can prevent repeated warming and exposure of the entire stock to air.
Q4: What are pro-oxidants and how can I avoid them in my experimental setup?
A4: Pro-oxidants are substances that accelerate the rate of oxidation. Common pro-oxidants in a laboratory setting include:
-
Transition Metals: Ions such as iron and copper can catalyze the formation of free radicals.[11] Ensure all glassware is thoroughly cleaned and consider using chelating agents like EDTA in your buffers if metal contamination is a concern.
-
Light: Exposure to UV and visible light can initiate photo-oxidation, a process that can be significantly faster than autoxidation.[4][12] Protect your oleic acid solutions from light by using amber-colored vials or wrapping containers in aluminum foil.
-
Heat: High temperatures increase the rate of chemical reactions, including oxidation.[3] Avoid unnecessary heating of oleic acid and prepare solutions at room temperature whenever possible.
-
Oxygen: Molecular oxygen is a key reactant in the oxidation process.[13] Degassing solvents and blanketing solutions with an inert gas can effectively minimize oxygen exposure.
Q5: What are antioxidants and should I use them with my oleic acid?
A5: Antioxidants are compounds that inhibit or delay the oxidation process by scavenging free radicals or chelating pro-oxidant metals.[14] Commonly used antioxidants in lipid research include:
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ).[14][15]
-
Natural Antioxidants: Vitamin E (tocopherols), rosemary extract, and ascorbyl palmitate.[15][16]
The use of an antioxidant depends on your specific application. While they can enhance stability, they may also interfere with certain biological assays. If you do use an antioxidant, it is crucial to run appropriate controls to account for any potential effects of the antioxidant itself.
Troubleshooting Guides
Issue 1: My oleic acid solution has turned yellow and has a strange smell.
| Possible Cause | Troubleshooting Steps |
| Oxidation | The yellowing and rancid odor are classic signs of advanced oxidation.[9] The oleic acid is likely degraded and should be discarded. |
| Prevention: Review your storage and handling procedures. Ensure the oleic acid is stored at 4°C in a dark, airtight container, preferably under an inert atmosphere.[10] | |
| Verification: If you need to confirm the extent of degradation, you can perform a Peroxide Value (PV) assay. A high PV indicates significant primary oxidation.[6] |
Issue 2: I'm observing unexpected cytotoxicity in my cell culture experiments with oleic acid.
| Possible Cause | Troubleshooting Steps |
| Oxidized Oleic Acid | Lipid hydroperoxides and their byproducts are known to be cytotoxic. Your oleic acid stock may be oxidized. |
| Prevention: Prepare fresh oleic acid solutions for each experiment from a properly stored stock. Consider adding a low concentration of an antioxidant like Vitamin E to your stock solution, but be sure to include an antioxidant-only control in your experiments. | |
| Pro-oxidants in Media | Cell culture media can contain components like riboflavin (B1680620) and iron that can act as pro-oxidants, especially when exposed to light.[17][18] |
| Mitigation: Minimize the exposure of your prepared media containing oleic acid to light. Prepare it fresh and use it promptly. |
Issue 3: My experimental results with oleic acid are inconsistent.
| Possible Cause | Troubleshooting Steps |
| Variable Oleic Acid Quality | The level of oxidation in your oleic acid stock may be changing over time, leading to inconsistent results. |
| Standardization: Aliquot your oleic acid upon receipt into single-use vials and store them under nitrogen at 4°C.[10] Use a fresh aliquot for each experiment. | |
| Quality Control: For sensitive applications, consider measuring the Peroxide Value (PV) or TBARS of your oleic acid stock periodically to ensure its quality.[13][19] | |
| Inconsistent Handling | Minor variations in handling, such as exposure to air or light, can lead to different levels of oxidation between experiments. |
| Protocol Adherence: Develop and strictly follow a standard operating procedure (SOP) for preparing your oleic acid solutions. This should include details on solvent degassing, use of inert gas, and protection from light. |
Data Presentation: Antioxidant Efficacy
The following table summarizes the effectiveness of various antioxidants in improving the oxidative stability of high-oleic sunflower oil, as measured by the Rancimat method. A longer induction time indicates greater stability.
| Antioxidant | Concentration (mg/kg) | Induction Time (hours) | Increase in Shelf Life (Fold) |
| Control (None) | - | 10.3 | - |
| Tea Polyphenol Palmitate (TPP) | 480 | 18.2 | 1.77 |
| Ascorbyl Palmitate (AP) | 40 | 12.5 | 1.21 |
| TPP + AP Combination | 480 + 40 | 20.2 | 1.96 |
| Vitamin E | 224 | 14.8 | 1.44 |
| Rosemary Extract | 259 | 15.1 | 1.47 |
Data adapted from a study on high-oleic sunflower oil.[16] The combination of TPP and AP showed the best synergistic effect.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Oleic Acid for Cell Culture
This protocol describes the preparation of a 100 mM stock solution of oleic acid complexed to bovine serum albumin (BSA) to enhance its solubility and stability in aqueous media.
Materials:
-
Oleic acid
-
Ethanol, 200 proof
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, conical centrifuge tubes
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
In a sterile conical tube, dissolve the desired amount of oleic acid in a small volume of ethanol.
-
In a separate sterile conical tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
Gently warm the BSA solution to 37°C in a water bath.
-
While vortexing the BSA solution at low speed, slowly add the oleic acid/ethanol solution dropwise.
-
Incubate the mixture at 37°C for 30 minutes to allow for complexation.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes.
-
Flush the headspace of each tube with nitrogen gas before sealing.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Measurement of Oleic Acid Oxidation using the Peroxide Value (PV) Assay
The Peroxide Value (PV) assay is a method to determine the concentration of primary oxidation products (hydroperoxides) in fats and oils.[6][13][20]
Materials:
-
Oleic acid sample
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.01 N Sodium thiosulfate (B1220275) solution
-
1% Starch indicator solution
-
Erlenmeyer flasks
Procedure:
-
Weigh approximately 5 g of the oleic acid sample into a clean, dry Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute.
-
Add 30 mL of distilled water and mix gently.
-
Titrate the solution with 0.01 N sodium thiosulfate, swirling continuously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with sodium thiosulfate, drop by drop, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration using all reagents except the oleic acid sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Mandatory Visualizations
Caption: Simplified pathway of oleic acid autoxidation.
References
- 1. acme-hardesty.com [acme-hardesty.com]
- 2. acs.org [acs.org]
- 3. redox.com [redox.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdrfoodlab.com [cdrfoodlab.com]
- 7. Omega-9 Oleic Acid Induces Fatty Acid Oxidation and Decreases Organ Dysfunction and Mortality in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and use of oleic acid_Chemicalbook [chemicalbook.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Oxidative Stress, Prooxidants, and Antioxidants: The Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-oxidation — The Olive Oil Source [oliveoilsource.com]
- 13. Peroxide value - Wikipedia [en.wikipedia.org]
- 14. How To Protect Fats & Oils From Oxidation | Kemin USA [kemin.com]
- 15. aocs.org [aocs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. iitg.ac.in [iitg.ac.in]
- 20. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oleic Acid Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oleic acid in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why is oleic acid difficult to work with in cell culture?
Oleic acid is poorly soluble in aqueous media like cell culture medium and is susceptible to peroxidation.[] This can lead to issues with inconsistent concentrations and unintended cytotoxic effects. To overcome this, it is typically complexed with a carrier protein like bovine serum albumin (BSA).[2]
Q2: What is the purpose of conjugating oleic acid to BSA?
Conjugating oleic acid to BSA enhances its solubility and facilitates its delivery to cells in a more physiologically relevant manner.[2][3] Free fatty acids are typically bound to albumin in vivo. This complexation prevents the formation of micelles that can be toxic to cells and ensures a more stable and uniform concentration in the culture medium.[3]
Q3: What is the appropriate vehicle control for an oleic acid experiment?
The vehicle control should contain all components of the oleic acid solution except for the oleic acid itself.[4] For example, if you dissolve oleic acid in ethanol (B145695) and then complex it with BSA in your cell culture medium, the vehicle control should be the same concentration of ethanol and BSA in the medium.[5] This is crucial to distinguish the effects of oleic acid from any effects of the solvent or the carrier protein.
Q4: How does oleic acid affect cell viability?
The effect of oleic acid on cell viability is highly dependent on its concentration and the cell type.[6][7] At certain concentrations, it can enhance metabolic efficiency and cell viability.[] However, at higher concentrations, it can induce lipotoxicity, leading to apoptosis or necrosis.[6][8] In some contexts, oleic acid can even protect cells from other lipotoxic saturated fatty acids like palmitic acid.[9][10]
Q5: What are the common mechanisms of oleic acid-induced cell death?
Oleic acid-induced cell death can occur through various mechanisms, including:
-
Apoptosis: This can be concentration- and time-dependent and may involve the dephosphorylation of the pro-apoptotic protein Bad.[6]
-
Lipotoxicity: Overload of fatty acids can lead to cellular stress.[8]
-
ER Stress and Pyroptosis: Oleic acid can modulate endoplasmic reticulum (ER) stress pathways, which can, in turn, trigger pyroptosis, a form of programmed cell death.[9][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oleic acid precipitates in the media. | - Incomplete conjugation to BSA.- Oleic acid concentration is too high for the BSA concentration.- Improper dissolution of oleic acid stock. | - Ensure the oleic acid is fully conjugated to BSA by incubating at 37°C.[3]- Increase the BSA concentration or decrease the oleic acid concentration to achieve an appropriate molar ratio (e.g., 2:1 to 6:1 oleic acid:BSA).- When preparing the stock solution, ensure complete dissolution using a solvent like ethanol or DMSO with gentle warming and vortexing.[12][13] |
| Inconsistent or non-reproducible cell viability results. | - Inconsistent oleic acid concentration due to poor solubility.- "Edge effects" in multi-well plates.- Variations in cell health or passage number. | - Prepare a fresh oleic acid-BSA complex for each experiment.[14]- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation.[15]- Use cells that are in the exponential growth phase and have a consistent passage number.[16] |
| High background in cell viability assay (e.g., MTT, XTT). | - The oleic acid-BSA complex is interfering with the assay reagent.- Phenol (B47542) red in the culture medium is interfering with absorbance readings. | - Run a control with the oleic acid-BSA complex in cell-free media to check for direct reaction with the assay reagent.[16]- Use phenol red-free medium for the duration of the assay.[16][17] |
| Vehicle control shows unexpected toxicity. | - The solvent (e.g., ethanol, DMSO) concentration is too high.- The BSA preparation itself has cytotoxic components. | - Ensure the final solvent concentration is low and non-toxic to the cells (typically <0.5% for DMSO and <0.2% for ethanol).[12]- Use high-quality, fatty acid-free BSA.[18] Test different lots of BSA if toxicity persists. |
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex
This protocol is adapted from various sources to provide a reliable method for preparing an oleic acid-BSA complex for cell culture experiments.[3][4][14]
Materials:
-
Oleic acid
-
Ethanol, 100%
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Gently mix to avoid frothing. Sterile filter the solution using a 0.22 µm filter. Warm the solution to 37°C.
-
Prepare an oleic acid stock solution: Dissolve oleic acid in 100% ethanol to create a high-concentration stock (e.g., 100 mM). This may require gentle warming (up to 37°C) and vortexing.[12]
-
Complex oleic acid with BSA: While vortexing the warm 10% BSA solution, slowly add the oleic acid stock solution dropwise to achieve the desired final molar ratio and concentration. The solution may initially become cloudy but should clear upon incubation.[3]
-
Incubate for conjugation: Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to ensure complete conjugation.[3][19]
-
Final dilution: The oleic acid-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium.
Protocol 2: MTT Cell Viability Assay
This is a general protocol for assessing cell viability after treatment with oleic acid.
Materials:
-
Cells seeded in a 96-well plate
-
Oleic acid-BSA complex and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the oleic acid-BSA complex or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[20]
-
Incubate: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[20]
-
Solubilize Formazan Crystals: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[20][21]
-
Measure Absorbance: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from a "media only" control.[20]
Quantitative Data Summary
Table 1: Recommended Oleic Acid Concentrations for Various Cell Lines and Effects
| Cell Line | Concentration Range | Observed Effect | Citation(s) |
| Human Aortic Endothelial Cells (HAECs) | 5-25 µM | Attenuation of stearic acid-induced growth inhibition and cytotoxicity. | [5] |
| 786-O Renal Cell Carcinoma | 50-200 µM | Increased cell proliferation. | [7] |
| Hep3B and Huh7.5 Hepatocellular Carcinoma | 50-300 µM | Reduced cell viability and induced cell death. | [23] |
| Caco-2 and HT-29 Intestinal Cells | 25-100 µM | Altered membrane fluidity and mechanotransduction. | [24] |
| EA.hy926 Endothelial Cells | 0.1-0.5 µM | Protection against oxidative stress. | [25] |
| HepG2 Hepatocytes | 1 mM | Induction of steatosis for in vitro models. | [26] |
Visualizations
References
- 2. taskcm.com [taskcm.com]
- 3. researchgate.net [researchgate.net]
- 4. 4.3. Oleic Acid Treatment [bio-protocol.org]
- 5. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid causes apoptosis and dephosphorylates Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticle encapsulated oleic acid induced lipotoxicity to hepatocytes via ROS overload and the DDIT3/BCL2/BAX/Caspases signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleic acid ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effect of oleic and palmitic acid on lipid accumulation and apoptosis in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 24. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Oleic Acid-Induced Cytotoxicity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with oleic acid-induced cytotoxicity in cell lines. All recommendations are based on established scientific literature and best practices in cell culture.
Frequently Asked Questions (FAQs)
Q1: My cells are dying at lower than expected concentrations of oleic acid. What could be the cause?
A1: Several factors could be contributing to excessive cytotoxicity:
-
Oleic Acid Preparation: Oleic acid is poorly soluble in aqueous media and can be toxic if not properly complexed.[1] It is crucial to conjugate it with fatty-acid-free Bovine Serum Albumin (BSA). Improperly dissolved oleic acid can form micelles, leading to inconsistent and potent cytotoxic effects.[2] Ensure your oleic acid:BSA molar ratio is optimized for your cell line.
-
Solvent Toxicity: Solvents like ethanol (B145695) or DMSO, used to dissolve oleic acid initially, can be toxic to cells, even at low concentrations.[3][4] It is essential to include a vehicle control (media with the solvent and BSA, but without oleic acid) to distinguish between solvent-induced and oleic acid-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to oleic acid.[5] What is a sub-lethal dose for one cell line may be highly toxic to another. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase their susceptibility to stressors like oleic acid. Regularly test your cell cultures for contamination.
Q2: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results often stem from variability in oleic acid preparation and handling.
-
Standardize Oleic Acid-BSA Complexation: Follow a consistent, detailed protocol for conjugating oleic acid with BSA.[6][7][8] The temperature and duration of incubation during complexation are critical.[6][9]
-
Fresh Preparations: Oleic acid can oxidize, which may alter its biological activity.[1] It is best to prepare fresh oleic acid-BSA complexes for each experiment. If you must store it, do so at -20°C for a limited time.[8]
-
Control for Serum Effects: If you are using a serum-containing medium, be aware that serum itself contains lipids and binding proteins that can interact with your oleic acid treatment. For more controlled experiments, consider using serum-free media during the treatment period.[1]
-
Consistent Cell Passaging and Seeding Density: Ensure that cells are at a consistent passage number and are seeded at the same density for each experiment. Cell confluency can significantly impact their response to treatments.
Q3: How can I be sure that the cell death I'm observing is apoptosis?
A3: Several assays can help you specifically identify apoptotic cell death:
-
Annexin V Staining: This is an early marker of apoptosis.[10][11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis.[11][12] Co-staining with a viability dye like Propidium Iodide (PI) or DAPI allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[10]
-
Caspase Activation Assays: Apoptosis is often executed by a cascade of enzymes called caspases.[13][14] You can measure the activity of key executioner caspases like caspase-3 and caspase-7, or initiator caspases like caspase-8 and caspase-9.[14][15]
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Detecting the cleaved fragment of PARP by Western blotting is a hallmark of apoptosis.[14][15]
Troubleshooting Guides
Problem: High Background in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Phenol (B47542) Red Interference (MTT Assay) | Use phenol red-free media during the MTT incubation step. |
| Serum Interference (LDH Assay) | Serum contains LDH, which can lead to high background. Use serum-free media for the treatment or include a "media only" background control.[16] |
| Solvent Effects | Ensure the final concentration of solvents like DMSO or ethanol is minimal and consistent across all wells, including controls.[2][3] |
| Cell Lysis During Media Changes | Be gentle when aspirating and adding media to avoid detaching and lysing cells, which would release LDH. |
Problem: Oleic Acid Precipitation in Media
| Possible Cause | Troubleshooting Step |
| Incomplete BSA Conjugation | Ensure the oleic acid is fully dissolved in the solvent before adding it to the pre-warmed BSA solution.[17] The solution should be clear after incubation.[6][7] |
| Incorrect Temperature | Maintain a temperature of 37°C during the conjugation process to facilitate the binding of oleic acid to BSA.[7][8] |
| High Oleic Acid:BSA Ratio | An excess of oleic acid relative to BSA can lead to precipitation. Try lowering the oleic acid concentration or increasing the BSA concentration. |
| Use of Plastic Tubes | Lipids can adhere to plastic.[17] Use sterile borosilicate glass tubes for preparing your oleic acid-BSA complexes.[17] |
Experimental Protocols
Oleic Acid-BSA Conjugation Protocol
This protocol is adapted from several sources to provide a reliable method for preparing oleic acid for cell culture experiments.[6][7][8]
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium or PBS. Gently vortex or invert to dissolve completely. Warm the solution to 37°C.
-
Prepare a stock solution of oleic acid (e.g., 100 mM) in 100% ethanol.
-
Slowly add the oleic acid stock solution dropwise to the pre-warmed BSA solution while gently vortexing. The final molar ratio of oleic acid to BSA is critical and may need to be optimized (a common starting point is 2:1 to 6:1).
-
Incubate the mixture at 37°C for at least 30-60 minutes with occasional mixing to ensure complete conjugation. The solution should become clear.[6][7]
-
Sterile filter the final oleic acid-BSA complex through a 0.22 µm filter.
-
The complex is now ready to be diluted to the final working concentration in your cell culture medium.
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the oleic acid-BSA complex and appropriate controls (vehicle control, untreated control) for the desired duration (e.g., 24, 48 hours).
-
Prepare MTT solution (5 mg/mL in PBS) and filter sterilize.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]
LDH Cytotoxicity Assay
The LDH assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[16][20]
-
Seed cells in a 96-well plate and treat as described for the MTT assay. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (provided with most kits).
-
Background control: Culture medium without cells.
-
-
After the treatment period, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating at room temperature.[21][22]
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).[21][22]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally normalizes the sample LDH release to the maximum and spontaneous release.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Seed and treat cells in a suitable culture vessel (e.g., 6-well plate).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[23]
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide) to the cell suspension.[12]
-
Incubate the cells at room temperature in the dark for 10-15 minutes.[23]
-
Analyze the cells by flow cytometry as soon as possible (within 1 hour).[12]
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Necrotic cells: Annexin V negative, PI positive.
-
Signaling Pathways and Workflows
Oleic Acid-Induced Lipotoxicity Signaling Pathway
Caption: Signaling cascade of oleic acid-induced lipotoxicity.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Relationship Between Problem and Solution
Caption: Mapping common problems to their respective solutions.
References
- 1. Oleic Acid in Cell Culture [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. wklab.org [wklab.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Oil A induces apoptosis of pancreatic cancer cells via caspase activation, redistribution of cell cycle and GADD expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. static.igem.wiki [static.igem.wiki]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Oleic Acid-Coated Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with oleic acid-coated nanoparticles.
Troubleshooting Guide
Issue: My oleic acid-coated nanoparticles are aggregating in solution.
This is a common challenge, often stemming from the inherent hydrophobicity of the oleic acid coating, which makes the nanoparticles unstable in polar solvents.[1][2]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Solvent | Oleic acid-coated nanoparticles are most stable in apolar carrier liquids (dielectric constant < 5).[2] Attempt to redisperse the nanoparticles in a non-polar solvent such as hexane (B92381) or toluene. |
| Incorrect pH | The pH of the solution can significantly impact the surface charge and stability of the nanoparticles.[1][3] For nanoparticles where electrostatic repulsion contributes to stability, ensure the pH is far from the isoelectric point.[4] |
| High Ionic Strength | In aqueous solutions with high salt concentrations, the electrostatic repulsion between nanoparticles can be screened, leading to aggregation.[5] If possible, reduce the ionic strength of the buffer. |
| Incomplete Surface Coverage | Insufficient oleic acid coating can leave exposed nanoparticle surfaces, promoting aggregation.[4] Consider optimizing the synthesis protocol to ensure complete and uniform coating. |
| Ligand Desorption | Oleic acid can slowly detach from the nanoparticle surface over time, especially in polar environments.[4] If long-term stability in aqueous media is required, consider surface modification strategies to create a more robust hydrophilic coating.[1] |
Issue: I am observing a decrease in the stability of my nanoparticles over time, even in a suitable solvent.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidation of Oleic Acid | The double bond in oleic acid is susceptible to oxidation, which can alter the surface properties and reduce stability.[6] Store nanoparticles in a cool, dark place and consider using deoxygenated solvents. |
| Photochemical Degradation | Exposure to light can sometimes lead to the degradation of the oleic acid coating.[4] Store samples protected from light. |
| Temperature Fluctuations | Increased temperature can enhance nanoparticle aggregation.[7] Store nanoparticle dispersions at a consistent, cool temperature. |
Frequently Asked Questions (FAQs)
Q1: Why are my oleic acid-coated nanoparticles not stable in aqueous solutions?
Oleic acid is a fatty acid with a long hydrophobic hydrocarbon chain and a hydrophilic carboxylate head group.[2][8] The carboxylate group binds to the nanoparticle surface, leaving the hydrophobic tails exposed.[1] This makes the nanoparticles inherently hydrophobic and thus poorly dispersible and unstable in polar solvents like water.[1][2] To achieve stability in aqueous environments, a ligand exchange or surface modification is typically required to replace the oleic acid with a hydrophilic coating.[1]
Q2: How does pH affect the stability of oleic acid-coated nanoparticles?
The stability of oleic acid-coated nanoparticles can be pH-dependent, particularly if electrostatic repulsion plays a role in their stabilization.[1][9] The carboxylate groups of oleic acid on the nanoparticle surface can be protonated or deprotonated depending on the pH of the medium. This alters the surface charge of the nanoparticles. At a pH close to the isoelectric point, the net surface charge is near zero, leading to a loss of electrostatic repulsion and subsequent aggregation.[4] For instance, nanoparticles with a carboxylic acid coating have shown extensive aggregation at pH 4 and 5.[1]
Q3: What is ligand desorption and how can I prevent it?
Ligand desorption is the process where the oleic acid molecules detach from the nanoparticle surface over time.[4] This can be caused by displacement by other molecules in the solution or changes in the solvent environment. To prevent desorption and improve long-term stability, especially in biological media, you can:
-
Covalent Attachment: Employ surface modification techniques that form a strong, covalent bond between the stabilizing ligand and the nanoparticle surface.[4]
-
Cross-linking: Introduce cross-linking agents to create a more robust and stable coating.
-
Silanization: Use silane (B1218182) chemistry to create a durable silica (B1680970) shell around the nanoparticle, which can then be further functionalized.[1]
Q4: How can I confirm that my nanoparticles are properly coated with oleic acid?
Several analytical techniques can be used to verify the presence and quality of the oleic acid coating:
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational bands of the carboxylic acid group of oleic acid, confirming its presence on the nanoparticle surface.[1][10]
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of oleic acid coated on the nanoparticles by measuring the weight loss as the organic coating is burned off at high temperatures.[8]
-
Dynamic Light Scattering (DLS) and Zeta Potential: While not a direct measure of the coating, a stable dispersion with a high absolute zeta potential in a non-polar solvent can indirectly indicate a successful oleic acid coating that prevents aggregation.[8][11]
Q5: Can I remove the oleic acid coating from my nanoparticles?
Yes, it is possible to remove the oleic acid coating, although complete removal can be challenging without affecting the nanoparticles' physicochemical properties.[12] Common methods include:
-
Solvent Washing: Multiple washes with a good solvent for oleic acid, such as methanol (B129727) or ethanol, can help remove a significant portion of the coating.[12]
-
Refluxing: Refluxing the nanoparticles in a solvent like pyridine (B92270) can be more effective for complete removal, but this harsh treatment might alter the nanoparticle properties.[12]
Experimental Protocols
Protocol 1: Assessment of Nanoparticle Stability using Dynamic Light Scattering (DLS) and Zeta Potential
This protocol outlines the steps to evaluate the colloidal stability of oleic acid-coated nanoparticles.
1. Materials:
- Oleic acid-coated nanoparticle dispersion
- Appropriate solvent (polar or non-polar)
- DLS and Zeta Potential instrument (e.g., Zetasizer)
- Cuvettes for DLS and Zeta Potential measurements
2. Method:
- Sample Preparation:
- Dilute the nanoparticle dispersion to an appropriate concentration for DLS and Zeta Potential measurements using the chosen solvent. The optimal concentration will depend on the instrument and the nanoparticles.
- Ensure the sample is well-dispersed by gentle sonication if necessary. Avoid excessive sonication which could induce aggregation.
- DLS Measurement:
- Transfer the diluted sample to a DLS cuvette.
- Place the cuvette in the DLS instrument.
- Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
- Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI). A stable nanoparticle dispersion should show a consistent hydrodynamic diameter and a low PDI over time.
- Zeta Potential Measurement:
- Transfer the diluted sample to a zeta potential cell.[13]
- Place the cell in the instrument.
- Set the instrument parameters.
- Apply an electric field and measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.[14] A high absolute zeta potential value (typically > |30| mV) indicates good colloidal stability due to strong electrostatic repulsion.[15]
- Data Analysis:
- Analyze the DLS data for changes in particle size and PDI over time or under different conditions (e.g., varying pH).
- Analyze the zeta potential data to understand the surface charge and its influence on stability.
Protocol 2: Monitoring Nanoparticle Aggregation over Time
This protocol describes how to monitor the stability of a nanoparticle dispersion over a specific period.
1. Materials:
- Oleic acid-coated nanoparticle dispersion
- Desired solvent or buffer
- DLS instrument
- UV-Vis Spectrophotometer (optional)
2. Method:
- Prepare a dispersion of the oleic acid-coated nanoparticles in the desired solvent at a known concentration.
- Immediately after preparation (Time = 0), take an aliquot of the sample and measure its hydrodynamic diameter and PDI using DLS. If the nanoparticles have a characteristic plasmon resonance (e.g., gold or silver nanoparticles), also measure the UV-Vis spectrum.
- Store the nanoparticle dispersion under controlled conditions (e.g., specific temperature, light exposure).
- At regular time intervals (e.g., 1, 6, 24, 48 hours), gently mix the dispersion and take another aliquot for DLS and UV-Vis analysis.
- Data Analysis:
- Plot the hydrodynamic diameter and PDI as a function of time. A significant increase in these values indicates aggregation.
- For plasmonic nanoparticles, monitor for a red-shift or broadening of the absorbance peak in the UV-Vis spectrum, which is also indicative of aggregation.
Visualizations
Caption: Workflow for assessing nanoparticle stability.
References
- 1. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Colloidal Stability of Magnetite Nanoparticles Coated by Oleic Acid and 3-(N,N-Dimethylmyristylammonio)propanesulfonate in Solvents [frontiersin.org]
- 3. pH-responsive oleic acid based nanocarriers: Melanoma treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface modification of magnetic nanoparticles capped by oleic acids: characterization and colloidal stability in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the pH Effects on Oleic Acid and Interactions with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sagopecenergies.com [sagopecenergies.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Oleic Acid to Methyl Ester Conversion Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of converting oleic acid into its methyl ester. While the term "transesterification" is often used broadly, the conversion of a free fatty acid (FFA) like oleic acid is technically an esterification reaction. This guide will focus on acid-catalyzed esterification, a common and effective method for this conversion.[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of oleic acid.
Question: Why is my conversion of oleic acid to methyl oleate (B1233923) unexpectedly low?
Answer: Low conversion is a common issue that can be attributed to several factors. The primary culprits are often related to reaction equilibrium, catalyst activity, or the presence of inhibitors.
-
Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants (oleic acid and methanol), limiting the final yield.[1]
-
Catalyst Deactivation: The catalyst, whether homogeneous or heterogeneous, can lose its activity. For solid acid catalysts like Amberlyst-15, water can poison the acid sites.[5][6] For liquid acid catalysts, impurities in the reactants can neutralize the acid.
-
Insufficient Catalyst: The amount of catalyst directly impacts the reaction rate. Below a certain threshold, the reaction will proceed very slowly or not reach completion within a reasonable timeframe.
-
Suboptimal Temperature: The reaction is temperature-dependent. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can cause the alcohol (e.g., methanol) to vaporize, reducing contact with the oleic acid.[1]
-
Improper Molar Ratio: An insufficient amount of alcohol (methanol) will limit the extent of the reaction. While a stoichiometric ratio is 1:1, an excess of alcohol is typically used to drive the reaction forward.[7][8]
Question: My reaction started, but the conversion rate has plateaued. What should I do?
Answer: A plateau in conversion typically indicates that the reaction has reached equilibrium or that a limiting factor is preventing further progress.
-
Water Removal: To overcome equilibrium limitations, remove the water produced during the reaction. This can be achieved by:
-
Check Catalyst Activity: If using a reusable heterogeneous catalyst, it may need regeneration. Water adsorption can block the catalyst's pores and inhibit its activity.
-
Increase Alcohol Molar Ratio: Adding more alcohol can help shift the equilibrium towards the product side. However, an excessive amount can dilute the reactants and catalyst, potentially slowing the reaction.[10]
Question: I am observing soap formation in my reaction vessel. What is causing this and how can I prevent it?
Answer: Soap formation, or saponification, occurs when free fatty acids react with a base.[11][12][13][14] While this guide focuses on acid-catalyzed esterification where soap formation is less common, it can occur if there is a source of basic compounds.
-
Cause in Acid Esterification: If you are performing a two-step process (acid esterification followed by base-catalyzed transesterification of triglycerides), soap formation is a major issue in the second step if the initial FFA content is not sufficiently reduced.[1][2][3][4] In a single-step acid esterification, soap formation is unlikely unless the feedstock is contaminated with basic substances or an inappropriate catalyst is used.
-
Prevention:
Question: How does the presence of water affect my reaction?
Answer: Water has a significant negative impact on the esterification of oleic acid.
-
Shifts Equilibrium: As a product of the reaction, the presence of water favors the reverse reaction (hydrolysis of the ester back to oleic acid), thereby reducing the maximum achievable conversion.[1][6][15]
-
Catalyst Poisoning: Water can deactivate solid acid catalysts, such as Amberlyst-15, by poisoning the active acid sites.[5][6] The activity of sulfuric acid as a homogeneous catalyst is also reduced in the presence of excess water.[5][6]
-
Mitigation: It is crucial to use anhydrous reactants and to actively remove water as it is formed during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for oleic acid esterification?
A1: The optimal temperature depends on the catalyst and the alcohol used. For methanol (B129727), temperatures are often maintained between 60°C and 150°C. Increasing the temperature generally increases the reaction rate. However, for methanol (boiling point ~65°C), the reaction should be conducted under reflux or in a sealed reactor at higher temperatures to prevent the alcohol from boiling off.[1][16] One study found that increasing the temperature from 110°C to 130°C reduced the time to achieve 95% conversion from 60 to 42 minutes.[1]
Q2: What is the ideal molar ratio of methanol to oleic acid?
A2: A molar excess of methanol is necessary to drive the reaction towards the products. Ratios ranging from 6:1 to 25:1 (methanol:oleic acid) have been reported to be effective.[10] However, very high ratios can sometimes hinder the reaction by diluting the catalyst and oleic acid.[10] The optimal ratio often depends on the specific catalyst and reaction conditions. For example, one study using a WS₂ catalyst found a 15:1 ratio to be optimal, achieving a 95% yield.[10]
Q3: Which type of catalyst is better: homogeneous or heterogeneous?
A3: Both have advantages and disadvantages.
-
Homogeneous Catalysts (e.g., sulfuric acid, tin(II) chloride): These are often highly active and require milder reaction conditions.[2][3][4] However, they can be corrosive and must be neutralized and removed from the product, which can lead to waste generation and purification challenges.[2][3][4]
-
Heterogeneous Catalysts (e.g., Amberlyst-15, WS₂, sulfonated biochar): These are solid catalysts that are easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst reuse.[6] However, they may be more susceptible to deactivation by water and can sometimes exhibit lower activity, requiring more stringent reaction conditions.[5][6]
Q4: How can I monitor the progress of my reaction?
A4: The most common method for monitoring the reaction is to measure the decrease in the concentration of free fatty acids (oleic acid) over time. This is typically done by taking aliquots from the reaction mixture at regular intervals and determining the acid value via titration with a standardized solution of potassium hydroxide (B78521) (KOH).[2][17][18][19][20][21]
Q5: How do I purify the final product, methyl oleate?
A5: After the reaction, the mixture will contain methyl oleate, excess methanol, the catalyst, and any unreacted oleic acid.
-
Catalyst Removal: If a homogeneous acid catalyst was used, it is typically neutralized with a base. The resulting salts are then removed by washing with water.[22] If a heterogeneous catalyst was used, it can be removed by simple filtration.[23]
-
Methanol Removal: Excess methanol is usually removed by evaporation, often under reduced pressure.[22]
-
Washing: The crude ester is washed with warm water to remove any remaining catalyst, salts, and glycerol (B35011) (if triglycerides were present). Care must be taken to avoid forming emulsions.[22]
-
Drying: The washed ester is then dried using an anhydrous salt like sodium sulfate.
-
Distillation (Optional): For very high purity, fractional distillation under vacuum can be used to separate the methyl oleate from other minor components.
Data Presentation
Table 1: Effect of Reaction Temperature on Oleic Acid Conversion
| Catalyst | Molar Ratio (Methanol:Oleic Acid) | Temperature (°C) | Reaction Time (min) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid | 3.65 mL/min (flow rate) | 110 | 60 | 95 | [1] |
| Sulfuric Acid | 3.65 mL/min (flow rate) | 130 | 42 | 95 | [1] |
| Sulfuric Acid | 2.5 mL/min (flow rate) | 150 | 40 | 95 | [1] |
| WS₂ (heterogeneous) | 15:1 | 75 | 60 | 95 | [10] |
| None (catalyst-free) | 6:1 | 200 | 30 | ~60 | [24] |
| None (catalyst-free) | 6:1 | 300 | 20 | >90 |[24] |
Table 2: Effect of Methanol to Oleic Acid Molar Ratio on Ester Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio | Ester Yield (%) | Reference |
|---|---|---|---|---|---|
| WS₂ (heterogeneous) | 20-60 | 1 | 5:1 | ~45 | [10] |
| WS₂ (heterogeneous) | 20-60 | 1 | 10:1 | ~65 | [10] |
| WS₂ (heterogeneous) | 20-60 | 1 | 15:1 | 70 | [10] |
| WS₂ (heterogeneous) | 20-60 | 1 | 20:1 | ~68 | [10] |
| PW/UiO/CNTs-OH | 68.8 | 1.5 | 14.3:1 | 92.9 | |
Table 3: Effect of Catalyst Concentration on Oleic Acid Conversion
| Catalyst | Molar Ratio (Methanol:Oleic Acid) | Temperature (°C) | Catalyst Conc. (wt%) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| WS₂ (heterogeneous) | Not specified | 20-60 | 2 | 7 | [10] |
| WS₂ (heterogeneous) | Not specified | 20-60 | 8 | 25 | [10] |
| WS₂ (heterogeneous) | Not specified | 20-60 | 16 | 40 | [10] |
| WS₂ (heterogeneous) | Not specified | 20-60 | 32 | 53 | [10] |
| SnCl₂·2H₂O | 120:1 (Ethanol:Acid) | Reflux | 1 mol% | ~24 |
| SnCl₂·2H₂O | 120:1 (Ethanol:Acid) | Reflux | 40 mol% | ~90 | |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Oleic Acid
This protocol describes a general procedure for the esterification of oleic acid using a homogeneous acid catalyst like sulfuric acid.
-
Reactor Setup: Place a known amount of oleic acid (e.g., 150 g) into a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.[1]
-
Reactant Addition: Add the desired molar ratio of methanol to the flask. A common starting point is a 6:1 molar ratio of methanol to oleic acid.
-
Catalyst Addition: Carefully add the acid catalyst. For sulfuric acid, a concentration of 1-3 wt% relative to the mass of oleic acid is typical.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-65°C for methanol under reflux) with continuous stirring.[7]
-
Monitoring: Take small samples (aliquots) from the reaction mixture at set time intervals (e.g., every 30 minutes) to monitor the progress by determining the free fatty acid content (see Protocol 2).
-
Reaction Completion: Continue the reaction until the FFA content stabilizes at a low level, indicating the reaction has reached completion or equilibrium.
-
Product Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
If a homogeneous catalyst was used, wash the mixture with warm water to remove the catalyst and excess methanol. Allow the layers to separate and discard the aqueous (lower) layer. Repeat the washing until the washings are neutral.
-
Dry the resulting methyl oleate (upper layer) over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The purified methyl oleate is now ready for analysis.
-
Protocol 2: Determination of Free Fatty Acid (FFA) Content by Titration
This protocol is used to calculate the conversion of oleic acid by measuring the remaining acidity.
-
Sample Preparation: Accurately weigh a small amount of the reaction mixture (aliquot) into an Erlenmeyer flask. Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of ethanol/diethyl ether, 1:1 v/v).[18][19][21]
-
Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.[1]
-
Titration: Titrate the sample with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH in ethanol) until a persistent color change is observed (e.g., a faint pink for phenolphthalein).[17][18]
-
Calculation: Calculate the acid value (mg KOH/g sample) or the percentage of FFA (as oleic acid).
-
Acid Value (AV) = (V × N × 56.1) / W
-
%FFA (as Oleic Acid) = (V × N × 282.47) / (W × 10) Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
-
Conversion Calculation: Oleic Acid Conversion (%) = [(FFA_initial - FFA_time_t) / FFA_initial] × 100
Protocol 3: Product Analysis by Gas Chromatography (GC-MS)
This protocol outlines the analysis of the final product to confirm the presence of methyl oleate and quantify its purity.
-
Sample Derivatization (if starting from unreacted oil): For analyzing the fatty acid profile of the initial oil, a derivatization step is needed to convert fatty acids to their volatile methyl esters (FAMEs). A common method is to use 2N methanolic potassium hydroxide followed by vigorous shaking.[25] For the already esterified product, this step is not necessary.
-
Sample Preparation for Injection: Dilute a small amount of the purified product in a suitable solvent like hexane.[25]
-
GC-MS Conditions:
-
Injector: Use a split/splitless injector, typically at a temperature of 250-280°C.
-
Column: A capillary column suitable for FAME analysis, such as a DB-5 or a wax column (e.g., Supelco Omegawax), is commonly used.[26][27]
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 80°C), holds for a short period, then ramps up to a higher temperature (e.g., 280-300°C) to elute all components.[26]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detector: The mass spectrometer can be operated in scan mode to identify the compounds by their mass spectra or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and quantification.[28]
-
-
Data Analysis: Identify the methyl oleate peak by its retention time and by comparing its mass spectrum to a library (e.g., NIST).[29] Purity can be estimated by the relative area percent of the methyl oleate peak compared to all other peaks in the chromatogram.
Visualizations
Caption: General experimental workflow for the acid-catalyzed esterification of oleic acid.
Caption: A decision tree for troubleshooting low conversion in oleic acid esterification.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. psecommunity.org [psecommunity.org]
- 5. Effects of water on the esterification of free fatty acids by acid catalysts [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. Room temperature esterification of high-free fatty acid feedstock into biodiesel - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06912E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Chemistry Behind Your Soap - CheMondis Blog [blog.chemondis.com]
- 12. byjus.com [byjus.com]
- 13. kiu.ac.ug [kiu.ac.ug]
- 14. chagrinvalleysoapandsalve.com [chagrinvalleysoapandsalve.com]
- 15. researchgate.net [researchgate.net]
- 16. One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Free Fatty Acids (FFA) Detection | Oleic Acid Testing for Food & Oils - Eurofins Scientific [eurofins.in]
- 18. xylem.com [xylem.com]
- 19. ysi.com [ysi.com]
- 20. mt.com [mt.com]
- 21. xylemanalytics.com [xylemanalytics.com]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 23. gala.gre.ac.uk [gala.gre.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. gcms.cz [gcms.cz]
- 26. lipidmaps.org [lipidmaps.org]
- 27. gcms.cz [gcms.cz]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Oleic Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry (MS) analysis of oleic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of oleic acid?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively affects the accuracy, reproducibility, and sensitivity of the quantitative analysis of oleic acid.
Q2: What are the primary causes of matrix effects in the analysis of oleic acid from biological samples?
A2: In biological matrices like plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects, particularly when using electrospray ionization (ESI). These abundant molecules can co-extract and co-elute with oleic acid, suppressing its ionization. Other sources of interference include salts, proteins, and other endogenous metabolites.
Q3: How can I determine if my oleic acid analysis is being affected by matrix effects?
A3: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a standard oleic acid solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Dips in the constant signal indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Post-Extraction Spiking: This is a quantitative method. The signal response of oleic acid spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of oleic acid in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.
Q4: What is the best way to correct for matrix effects?
A4: The "gold standard" for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as ¹³C₁₈-oleic acid or oleic acid-d₂, is chemically almost identical to oleic acid and will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively compensated.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this strategy is only viable when the concentration of oleic acid in the sample is high enough to remain detectable after dilution. This approach may compromise the sensitivity of the assay.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in oleic acid quantification.
-
Possible Cause: Uncompensated matrix effects are a likely cause, leading to variable ion suppression between different samples.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for oleic acid into your workflow. This is the most effective way to compensate for variability.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to better remove interfering substances, particularly phospholipids. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Modify your LC method (e.g., adjust the gradient, change the column) to improve the separation of oleic acid from the regions where ion suppression occurs.
-
Issue 2: The signal for my stable isotope-labeled internal standard (SIL-IS) is also suppressed and variable.
-
Possible Cause: Severe matrix effects can suppress the signal of both the analyte and the internal standard. While the ratio should remain consistent, extreme suppression can push the signal towards the lower limit of quantification, increasing variability.
-
Troubleshooting Steps:
-
Enhance Sample Preparation: The primary goal is to reduce the overall level of interfering compounds. Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing cleaner extracts.
-
Check for Contamination: A consistently high background or suppression across the entire chromatogram may indicate contamination of the MS ion source. Perform routine source cleaning and maintenance.
-
Optimize MS Source Parameters: Experiment with ESI source parameters (e.g., capillary voltage, gas flow, temperature) to find conditions that are less susceptible to the specific matrix components in your samples.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for biological samples.
| Technique | Principle | Effectiveness in Removing Phospholipids | Advantages | Disadvantages | Citations |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile) or acid. | Low to Moderate | Fast, simple, and inexpensive. | Least effective; significant matrix effects often remain as phospholipids and other small molecules are soluble in the supernatant. | |
| Liquid-Liquid Extraction (LLE) | Partitioning of oleic acid into an immiscible organic solvent based on polarity. | High | Provides cleaner extracts than PPT; can be optimized for selectivity by choice of solvent and pH adjustment. | Can be labor-intensive; analyte recovery may be low for more polar analytes. | |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent (e.g., reversed-phase, ion-exchange). | High to Very High | Highly selective and produces very clean extracts; can concentrate the analyte. | More complex method development; can be more expensive. | |
| Mixed-Mode SPE | Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange). | Very High | Dramatically reduces matrix components, leading to significant reduction in matrix effects. | Requires careful method development. |
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in oleic acid analysis.
Caption: Key steps in common sample preparation workflows for oleic acid analysis.
Caption: Co-eluting matrix components compete with oleic acid for ionization.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This protocol quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the oleic acid standard and its SIL-IS into the final reconstitution solvent (e.g., mobile phase). This represents 100% signal with no matrix.
-
Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. Spike the oleic acid standard and SIL-IS into the final, dried extract before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the oleic acid standard and SIL-IS into the blank matrix sample before starting the extraction procedure. This set is used to determine overall recovery.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte (oleic acid) and the SIL-IS.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (%RE):
-
%RE = (Peak Area in Set C / Peak Area in Set B) * 100
-
Example Calculation Table:
| Sample Set | Oleic Acid Peak Area | SIL-IS Peak Area |
| Set A (Neat) | 2,500,000 | 2,650,000 |
| Set B (Post-Spike) | 1,200,000 | 1,280,000 |
| Set C (Pre-Spike) | 1,050,000 | 1,100,000 |
| % Matrix Effect | 48% (Significant Suppression) | 48.3% |
| % Recovery | 87.5% | 85.9% |
Protocol 2: Liquid-Liquid Extraction (LLE) for Oleic Acid from Plasma
This protocol is a general method to extract oleic acid and other lipids while leaving behind proteins and salts.
Materials:
-
Plasma sample
-
Internal Standard (e.g., ¹³C₁₈-Oleic acid solution)
-
Methyl-tert-butyl ether (MTBE)
-
LC-MS grade water
Methodology:
-
To 100 µL of plasma in a glass tube, add 10 µL of the SIL-IS solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE, vortex for 1 minute.
-
Add 250 µL of water, vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (containing lipids) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase for LC-MS analysis.
Technical Support Center: Optimizing Spent Media Analysis for Oleic Acid Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their spent media analysis for oleic acid metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when preparing oleic acid solutions for cell culture experiments?
A1: Preparing stable and consistent oleic acid solutions is crucial for reproducible results. Key considerations include:
-
Solubilization: Oleic acid is poorly soluble in aqueous media.[1][2] It is commonly complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.[1][3] The molar ratio of oleic acid to BSA is a critical parameter that influences the concentration of "free" or unbound oleic acid available to the cells.[1]
-
Solvents: Organic solvents like ethanol (B145695) or DMSO can be used to initially dissolve oleic acid before conjugation with BSA.[2] However, the final concentration of the organic solvent in the cell culture medium should be minimized to avoid cellular toxicity, typically not exceeding 0.05% for ethanol.[1]
-
Temperature: Gentle heating (e.g., 37-70°C) can aid in the dissolution of oleic acid and its complexation with BSA.[1][4]
-
Stability and Storage: Prepared oleic acid-BSA complexes should be sterile-filtered and can be stored at -20°C.[2] It is advisable to overlay the solution with an inert gas like nitrogen to prevent oxidation.[2]
Q2: How does the presence of serum in the culture medium affect oleic acid metabolism analysis?
A2: Serum is a complex mixture containing various lipids and proteins, including albumin, which can significantly impact oleic acid metabolism studies:
-
Competition for Uptake: Serum lipids can compete with the supplemented oleic acid for cellular uptake, potentially reducing the observed metabolic effects.[5]
-
Endogenous Fatty Acids: Serum contains endogenous fatty acids that can be metabolized by the cells, confounding the analysis of exogenously supplied oleic acid.
-
Altered Bioavailability: The albumin in serum binds to oleic acid, affecting its bioavailability.[1] To mitigate these effects, researchers often use serum-free or low-serum media, or fatty acid-free serum, especially during the experimental treatment period.[1]
Q3: What are the recommended methods for extracting lipids from spent media for analysis?
A3: The choice of lipid extraction method is critical for accurate quantification. Commonly used methods include:
-
Liquid-Liquid Extraction (LLE): This is a widely used technique. Popular LLE methods for lipids include the Folch and Bligh & Dyer methods, which utilize chloroform (B151607) and methanol (B129727) mixtures.[4]
-
Solid-Phase Extraction (SPE): SPE can also be used for sample cleanup and fractionation of lipids from spent media.
-
Protein Precipitation: For LC-MS analysis, a simple protein precipitation step with a solvent like acetonitrile (B52724) can be used to remove proteins from the spent media supernatant before injection.[6]
Q4: Which analytical techniques are most suitable for quantifying oleic acid in spent media?
A4: Several analytical techniques can be used, with Liquid Chromatography-Mass Spectrometry (LC-MS) being one of the most powerful:
-
LC-MS/MS: This technique offers high sensitivity, selectivity, and speed for the unambiguous identification and quantification of a large number of analytes, including oleic acid, in a single analysis.[7] It can be used for both targeted and untargeted lipidomics.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for fatty acid analysis. It often requires derivatization of the fatty acids into more volatile forms, such as fatty acid methyl esters (FAMEs).[4]
Q5: How should I normalize my spent media analysis data to account for variations in cell number and sample processing?
A5: Proper data normalization is essential to correct for experimental variations and ensure reliable downstream analysis.[9][10] Common normalization strategies include:
-
Normalization to Sample Mass or Volume: This is a straightforward approach but may not account for variability in cell number.[9][10]
-
Normalization to Total Peak Area (TPA): This method, also known as constant sum normalization, scales the data to the sum of all detected peak areas in a sample.[9]
-
Internal Standards: Spiking samples with a known concentration of an internal standard (ideally a stable isotope-labeled version of the analyte, like Oleic Acid-d17) is a highly recommended approach to correct for variations in sample preparation and instrument response.[11]
-
Normalization to Blank Media: Analyzing blank culture media (without cells) that has been subjected to the same incubation conditions can help to account for any changes in media components that are not due to cellular metabolism.[12]
Troubleshooting Guides
Issue 1: High Variability in Oleic Acid Uptake/Metabolism Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Oleic Acid-BSA Complex Preparation | Ensure a standardized and reproducible protocol for preparing the oleic acid-BSA solution. Precisely control the molar ratio, temperature, and incubation time. Prepare a large batch for the entire experiment if possible.[1][2] |
| Cell Seeding Density and Confluency | Seed cells at a consistent density and perform experiments at a similar level of confluency, as cell metabolism can vary with cell density. |
| Incomplete Mixing of Media | Gently swirl the culture plates after adding the oleic acid-containing media to ensure even distribution. |
| Sample Collection and Processing Errors | Use calibrated pipettes and ensure consistent timing for sample collection. Keep samples on ice during processing to minimize enzymatic activity.[13][14] |
| Analytical Instrument Variability | Run quality control (QC) samples (e.g., a pooled sample) periodically throughout the analytical run to monitor instrument performance.[12] |
Issue 2: Low or No Detectable Change in Oleic Acid Concentration in Spent Media
| Potential Cause | Troubleshooting Step |
| Low Cell Number or Metabolic Activity | Increase the cell seeding density or extend the incubation time to allow for more significant consumption of oleic acid. Ensure cells are healthy and metabolically active. |
| Suboptimal Oleic Acid Concentration | The initial concentration of oleic acid may be too high, saturating the cellular uptake machinery, or too low to produce a detectable change. Perform a dose-response experiment to determine the optimal concentration.[15][16] |
| Presence of Competing Lipids in Serum | If using serum-containing media, switch to serum-free or fatty acid-free serum media during the experiment to eliminate competition.[5] |
| Poor Bioavailability of Oleic Acid | Re-evaluate the oleic acid-BSA conjugation protocol. An incorrect ratio can lead to poor solubility and availability.[1] |
| Analytical Sensitivity Issues | Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.[17] Concentrate the sample if necessary or use a more sensitive instrument. |
Issue 3: Oleic Acid Precipitation in Culture Media
| Potential Cause | Troubleshooting Step |
| Inadequate Solubilization | Ensure complete dissolution of oleic acid in the initial solvent (e.g., ethanol) before adding it to the BSA solution.[2] |
| Incorrect Oleic Acid:BSA Molar Ratio | A high oleic acid to BSA ratio can lead to saturation of the binding sites on BSA and subsequent precipitation. A ratio of around 5:1 to 6:1 is often used.[2][4] |
| Low Temperature | Maintain the media at 37°C in the incubator. Avoid storing prepared media at 4°C for extended periods if precipitation is observed. |
| High Concentration of Oleic Acid | The intended concentration may be above the solubility limit, even with BSA. Try reducing the final concentration of oleic acid in the culture medium.[3] |
Experimental Protocols
Table 1: Protocol for Oleic Acid-BSA Conjugate Preparation
| Step | Procedure |
| 1. Prepare Oleic Acid Stock | Dissolve oleic acid in 100% ethanol to create a stock solution (e.g., 10 mM). This may require gentle heating at 37°C and vortexing until the solution is clear.[4] |
| 2. Prepare BSA Solution | Prepare a solution of fatty acid-free BSA in a suitable buffer (e.g., 150 mM NaCl) or serum-free culture medium. A typical concentration is around 2.3% (w/v).[4] |
| 3. Conjugation | While stirring the BSA solution, slowly add the oleic acid stock solution to achieve the desired final molar ratio (e.g., 5:1 oleic acid:BSA).[2] |
| 4. Incubation | Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complex formation.[4] |
| 5. Sterilization and Storage | Sterile-filter the final oleic acid-BSA conjugate solution through a 0.22 µm filter. Aliquot and store at -20°C for future use.[2] |
Table 2: Protocol for Lipid Extraction from Spent Media (Liquid-Liquid Extraction)
| Step | Procedure |
| 1. Sample Collection | Collect a defined volume of spent media from the cell culture. Centrifuge to remove any cells or debris. Transfer the supernatant to a clean glass tube.[18] |
| 2. Add Internal Standard | Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated oleic acid).[18] |
| 3. Solvent Addition | Add a mixture of chloroform and methanol (typically a 2:1 v/v ratio) to the spent media sample. A common ratio is 5 mL of solvent mixture per 1 mL of media.[18] |
| 4. Extraction | Vortex the mixture thoroughly for several minutes to ensure complete extraction of lipids into the organic phase. |
| 5. Phase Separation | Centrifuge the sample to separate the aqueous and organic layers.[18] |
| 6. Collection of Organic Layer | Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.[18] |
| 7. Drying | Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.[18] |
| 8. Reconstitution | Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., hexane/ethanol for LC-MS).[18] |
Visualizations
Caption: Experimental workflow for spent media analysis of oleic acid metabolism.
Caption: Simplified signaling pathway of oleic acid uptake and metabolism.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of normalization strategies for GC-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Metabolomic Profile of Spent Culture Media from Day-3 Human Embryos Cultured under Low Oxygen Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 14. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adipocytes as lipid sensors of oleic acid transport through a functional Caco-2/HT29-MTX intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
Technical Support Center: Oleic-Acid BSA Complex Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the preparation of oleic acid-bovine serum albumin (OA-BSA) complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of OA-BSA complexes.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | 1. Incomplete dissolution of oleic acid. 2. Incorrect temperature during complexation. 3. Unstable oleic acid to BSA molar ratio. 4. pH of the solution is at the isoelectric point of BSA (around pH 5.0), reducing protein solubility.[1] 5. High concentration of organic solvent. | 1. Ensure oleic acid is fully dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) before adding to the BSA solution.[2][3] 2. Maintain a consistent temperature during complexation, typically between 37°C and 42°C.[4][5] Avoid temperatures above 50°C, which can cause BSA aggregation.[6] 3. Use a consistent and appropriate oleic acid to BSA molar ratio. A ratio of 5:1 is often suggested to mimic pathological conditions.[7] 4. Adjust the final pH of the solution to 7.4.[5] 5. Keep the final concentration of organic solvents low (e.g., ethanol should not exceed 0.05% in cell culture medium).[6] |
| Inconsistent Experimental Results | 1. Variability in the oleic acid to BSA molar ratio between batches.[2][6][8] 2. Degradation of oleic acid due to oxidation. 3. Use of different types or lots of BSA. 4. Inconsistent incubation time and temperature.[6] 5. Freeze-thaw cycles of the complex solution. | 1. Precisely calculate and maintain a consistent molar ratio of oleic acid to BSA for all experiments.[2] 2. Prepare fresh solutions or store aliquots at -20°C or -80°C under nitrogen or argon to prevent oxidation.[9] The addition of an antioxidant like BHT can also be considered.[9] 3. Use fatty acid-free BSA from the same vendor and lot number to minimize variability.[6] 4. Standardize the incubation time and temperature for complex formation. A common practice is 1 hour at 37°C.[5] 5. Aliquot the final solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] |
| Filter Clogging During Sterilization | 1. Presence of undissolved oleic acid or BSA aggregates.[4] 2. Using a filter with an inappropriate pore size. | 1. Ensure the solution is completely clear before filtration. If particulates are visible, the preparation may need to be repeated.[3] 2. Use a 0.22 µm filter for sterile filtration.[10] If clogging persists, consider centrifugation at a low speed to pellet larger aggregates before filtering the supernatant. |
| Cell Viability Issues | 1. Cytotoxicity from the solvent used to dissolve oleic acid.[7][11] 2. High concentrations of unbound free fatty acids.[6][7] 3. Contamination of the complex solution. | 1. Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the cell culture medium is non-toxic.[6] 2. Use an appropriate oleic acid to BSA molar ratio to control the concentration of unbound oleic acid.[7] 3. Prepare the complex under sterile conditions and sterile-filter the final solution. |
Frequently Asked Questions (FAQs)
1. What is the optimal molar ratio of oleic acid to BSA?
The optimal molar ratio can depend on the specific application. However, a common starting point is a 5:1 or 6:1 molar ratio of oleic acid to BSA.[7][10] It is crucial to keep this ratio consistent across experiments to ensure reproducibility.[2] The number of oleic acid binding sites on BSA is dependent on the molar ratio, with at least two binding sites at low ratios (0.5 to 1.0) and at least four at higher ratios (≥3.0).[8]
2. What type of BSA should I use?
It is highly recommended to use fatty acid-free BSA to ensure that the binding sites are available for the oleic acid you are adding and to avoid introducing confounding variables from pre-bound lipids.[6]
3. How should I dissolve the oleic acid initially?
Oleic acid is often dissolved in a small amount of an organic solvent like ethanol or DMSO before being added to the BSA solution.[2][3] It is important to use the minimum amount of solvent necessary and to ensure the final concentration in your experiment is not cytotoxic.[6] Oleic acid is a liquid at room temperature and can sometimes be directly dissolved in the BSA-containing media with warming and sonication.[2]
4. What is the best temperature for complex formation?
A temperature of 37°C is commonly used for the incubation of the oleic acid and BSA mixture.[5] Some protocols suggest warming the oleic acid solution to a higher temperature (e.g., 70°C) to ensure it is fully dissolved before adding it to the BSA solution, which is maintained at 37°C.[5] Temperatures above 50°C should be avoided during the complexation with BSA as it can lead to protein aggregation.[6]
5. How should I store the prepared OA-BSA complex?
For short-term use, the complex can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C to maintain stability.[5] Avoid repeated freeze-thaw cycles.
6. How can I sterilize the OA-BSA complex solution?
The final OA-BSA complex solution can be sterilized by filtration through a 0.22 µm filter.[10]
Experimental Protocols
Protocol 1: Preparation of a 5:1 Molar Ratio Oleic Acid:BSA Complex
This protocol is adapted from several sources to provide a general guideline.[3][7]
Materials:
-
Oleic Acid (purity >99%)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol (purity >99.8%)
-
Dulbecco's Modified Eagle Medium (DMEM) or other desired cell culture medium
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution:
-
Dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, deionized water.
-
Gently mix until the BSA is completely dissolved. Do not vortex vigorously as this can cause frothing and denaturation.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store at 4°C.
-
-
Prepare a 150 mM Oleic Acid stock solution:
-
Weigh out 45.7 mg of oleic acid and place it in a sterile 1.5 mL tube.
-
Add 500 µL of 100% ethanol.
-
Vortex and heat at 65°C for 15 minutes, mixing occasionally, until the oleic acid is completely dissolved.
-
Add 500 µL of sterile deionized water and vortex. The solution should remain clear.
-
Keep the stock solution at 65°C until ready for use.
-
-
Prepare the Oleic Acid-BSA Complex (final oleic acid concentration of 0.5 mM):
-
In a sterile 15 mL conical tube, add the appropriate volume of cell culture medium.
-
Add 67 µL of the 10% fatty acid-free BSA solution per mL of final complex solution desired.
-
Warm the tube in a 37°C water bath for 5 minutes.
-
Add 3.3 µL of the 150 mM oleic acid stock solution per mL of final complex solution.
-
Return the tube to the 37°C water bath and incubate for 1 hour, with gentle shaking.
-
The final solution should be clear. If it is cloudy, it should not be used.[3]
-
Control Preparation:
-
Prepare a vehicle control by adding 3.3 µL of 50% (v/v) ethanol to the BSA-containing medium for every mL of final solution.
Visualizations
Experimental Workflow for OA-BSA Complex Preparation
Caption: Workflow for preparing a sterile oleic acid-BSA complex.
Troubleshooting Logic for Cloudy OA-BSA Solution
Caption: Troubleshooting flowchart for a cloudy OA-BSA complex solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. wklab.org [wklab.org]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 8. Interactions of the carboxyl group of oleic acid with bovine serum albumin: a 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Tale of Two Fatty Acids: Oleic Acid and Palmitic Acid in Insulin Resistance
A Comparative Guide for Researchers
The rising prevalence of metabolic diseases, with insulin (B600854) resistance as a central hallmark, has intensified the focus on dietary components and their cellular impact. Among these, fatty acids play a pivotal role, with saturated and unsaturated fats often exhibiting opposing effects. This guide provides a detailed comparison of two prominent dietary fatty acids: oleic acid, a monounsaturated fatty acid, and palmitic acid, a saturated fatty acid. We will delve into their distinct effects on insulin signaling, supported by experimental data, and provide detailed protocols for key in vitro assays.
At a Glance: Oleic Acid vs. Palmitic Acid on Insulin Resistance
| Feature | Oleic Acid (Monounsaturated) | Palmitic Acid (Saturated) |
| Overall Effect on Insulin Sensitivity | Generally protective, can reverse insulin resistance | Induces insulin resistance |
| Effect on Insulin Signaling Pathway (PI3K/Akt) | Enhances signaling, increases Akt phosphorylation[1] | Impairs signaling, decreases Akt phosphorylation[2][3] |
| Key Signaling Molecule Regulation | Decreases p85α expression, increases p110β expression[4][5] | Increases p85α expression, decreases p110β and IRS1 expression[4][5] |
| Cellular Mechanisms | Inhibits Protein Tyrosine Phosphatase 1B (PTP1B)[1], may activate AMPK | Induces endoplasmic reticulum (ER) stress, increases reactive oxygen species (ROS) and ceramide production[6][7][8], activates PKCθ[2], and increases intracellular calcium[9][10] |
| Effect on Glucose Uptake | Can increase insulin-stimulated glucose uptake[1] | Decreases insulin-stimulated glucose uptake[11] |
Delving Deeper: The Molecular Mechanisms
The differential effects of oleic and palmitic acid on insulin sensitivity stem from their distinct interactions with key cellular signaling pathways.
Palmitic Acid: A Catalyst for Insulin Resistance
Palmitic acid, a major saturated fatty acid in the diet, is widely recognized for its detrimental effects on insulin signaling. Chronic exposure to palmitic acid can lead to insulin resistance through several interconnected mechanisms:
-
Impairment of the Insulin Signaling Cascade: Palmitic acid disrupts the canonical insulin signaling pathway. It has been shown to decrease the expression of Insulin Receptor Substrate 1 (IRS1) and the p110β catalytic subunit of PI3K, while increasing the expression of the p85α regulatory subunit. This imbalance leads to reduced activation of Akt, a critical kinase for glucose transporter 4 (GLUT4) translocation and glucose uptake.[4][5]
-
Induction of Cellular Stress: Palmitic acid promotes endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[6][8] This cellular stress activates inflammatory pathways, including the JNK and NF-κB pathways, which further inhibit insulin signaling.
-
Accumulation of Lipotoxic Intermediates: The metabolism of palmitic acid can lead to the accumulation of diacylglycerol (DAG) and ceramides.[6][12] DAG can activate protein kinase C theta (PKCθ), which in turn can phosphorylate and inhibit IRS1.[2] Ceramides also contribute to the inhibition of Akt.
-
Increased Intracellular Calcium: Studies have shown that palmitic acid can lead to an increase in cytosolic calcium levels, a novel mechanism contributing to neuronal insulin resistance.[9][10]
Oleic Acid: A Protector of Insulin Sensitivity
In contrast to palmitic acid, the monounsaturated fatty acid oleic acid generally exerts protective effects on insulin sensitivity. Its mechanisms of action include:
-
Enhancement of Insulin Signaling: Oleic acid has been shown to positively regulate the PI3K/Akt pathway. It can decrease the expression of the inhibitory p85α subunit and increase the expression of the catalytic p110β subunit of PI3K, thereby promoting Akt phosphorylation and subsequent glucose uptake.[4][5]
-
Inhibition of Negative Regulators: Oleic acid can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor, thereby enhancing insulin receptor signaling.[1]
-
Reversal of Palmitic Acid's Effects: Notably, oleic acid has been demonstrated to reverse the detrimental effects of palmitic acid. Co-incubation of cells with oleic acid can prevent palmitic acid-induced ER stress, inflammation, and insulin resistance.[7][8] This is partly attributed to its ability to promote the incorporation of saturated fatty acids into less harmful triglycerides.
Visualizing the Pathways
To better understand the divergent roles of these fatty acids, the following diagrams illustrate their impact on the insulin signaling pathway and a typical experimental workflow.
Caption: Differential effects of oleic and palmitic acid on the insulin signaling pathway.
Caption: A typical in vitro experimental workflow for studying fatty acid effects on insulin resistance.
Experimental Protocols
For researchers aiming to investigate these effects, here are detailed methodologies for key experiments.
Protocol 1: Induction of Insulin Resistance in C2C12 Myotubes
1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, grow the cells to approximately 80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Allow the cells to differentiate for 4-6 days, with media changes every 48 hours.
2. Fatty Acid Treatment:
-
Prepare stock solutions of palmitic acid and oleic acid complexed to bovine serum albumin (BSA). A typical molar ratio is 2:1 (fatty acid:BSA).
-
On the day of the experiment, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.
-
Treat the cells with the desired concentrations of palmitic acid or oleic acid (e.g., 0.25-0.75 mM) in serum-free DMEM for 16-24 hours. Include a vehicle control (BSA alone).
Protocol 2: 2-Deoxy-D-[³H]-glucose Uptake Assay
1. Insulin Stimulation:
-
After the fatty acid treatment, wash the cells twice with warm phosphate-buffered saline (PBS).
-
Incubate the cells in Krebs-Ringer phosphate (B84403) (KRP) buffer for 30 minutes.
-
Stimulate the cells with 100 nM insulin for 20 minutes. Include a non-insulin stimulated control for each condition.
2. Glucose Uptake:
-
Add 2-deoxy-D-[³H]-glucose (e.g., at 0.5 µCi/mL) to each well and incubate for 5-10 minutes.
-
To determine non-specific uptake, treat a set of control wells with cytochalasin B (e.g., at 20 µM) for 15 minutes before adding the radiolabeled glucose.
3. Measurement:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells in 0.1% sodium dodecyl sulfate (B86663) (SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
Protocol 3: Western Blot Analysis of Insulin Signaling Proteins
1. Cell Lysis:
-
Following fatty acid treatment and insulin stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, IRS1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The contrasting effects of oleic acid and palmitic acid on insulin resistance are well-documented, with clear implications for metabolic health. Palmitic acid promotes insulin resistance through multiple mechanisms including the impairment of the PI3K/Akt signaling pathway and the induction of cellular stress. Conversely, oleic acid exhibits protective effects by enhancing insulin signaling and even reversing the negative impacts of palmitic acid. The provided experimental protocols offer a foundation for researchers to further explore the intricate molecular mechanisms governing these differential effects and to investigate potential therapeutic interventions for insulin resistance.
References
- 1. Oleic Acid Stimulates Glucose Uptake Into Adipocytes by Enhancing Insulin Receptor Signaling [jstage.jst.go.jp]
- 2. JCI - Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents [jci.org]
- 3. Palmitic acid induces insulin resistance and oxidative stress-mediated cell injury through accumulation of lipid rafts in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oleic Acid and Eicosapentaenoic Acid Reverse Palmitic Acid-induced Insulin Resistance in Human HepG2 Cells via the Reactive Oxygen Species/JUN Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Gas Chromatographic Analysis of Oleic Acid: Derivatization-Free vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of oleic acid is critical. This guide provides a detailed comparison of a modern derivatization-free Gas Chromatography (GC) method with traditional derivatization-based GC techniques for oleic acid analysis, supported by experimental data and protocols.
The conventional approach to analyzing fatty acids like oleic acid by GC has historically necessitated a derivatization step.[1][2] This process, typically esterification, converts the polar carboxylic acids into more volatile and less polar fatty acid methyl esters (FAMEs), making them amenable to GC analysis.[3] While effective, derivatization can be a laborious, time-consuming process that may introduce inaccuracies.[2] A validated derivatization-free GC-Flame Ionization Detection (FID) method offers a simpler, more direct alternative for the quantitative analysis of oleic acid and other fatty acids.[1][4]
Performance Comparison: Derivatization-Free vs. Traditional Derivatization GC Methods
The following table summarizes the validation parameters for a derivatization-free GC-FID method for oleic acid analysis and compares them with typical data from traditional GC methods involving derivatization.
| Validation Parameter | Derivatization-Free GC-FID Method[1][4] | Traditional GC-FID Method (with Derivatization)[5][6][7][8] |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.99 |
| Accuracy (Recovery) | 98.0% - 102.0% | 84% - 112% (can be method dependent) |
| Precision (Repeatability, %RSD) | < 2.0% | < 2.0% |
| Intermediate Precision (%RSD) | < 5.0% | < 6.0% |
| Limit of Detection (LOD) | ~0.01 mg/mL | 0.01 - 0.21 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 mg/mL | 0.03 - 0.64 µg/mL |
| Sample Preparation Time | Minimal (dilution) | Lengthy (extraction and derivatization) |
| Potential for Analyte Loss/Side Reactions | Low | Higher, due to multiple reaction and extraction steps |
Experimental Workflows
The key difference between the two approaches lies in the sample preparation stage. The derivatization-free method involves a simple "dilute-and-shoot" approach, whereas the traditional method requires a multi-step chemical conversion before the sample is ready for injection into the GC.
Figure 1. Experimental Workflows for Oleic Acid GC Analysis
Detailed Experimental Protocols
Derivatization-Free GC-FID Method
This protocol is adapted from a validated method for the direct analysis of oleic acid.[4]
1. Sample Preparation:
-
Accurately weigh the sample containing oleic acid.
-
Dissolve the sample in a suitable solvent, such as isopropanol, to a final concentration within the validated linear range of the method.[4]
-
Vortex the sample to ensure complete dissolution.
2. GC-FID Conditions:
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column (30 m x 0.32 mm i.d.).[1][4]
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150°C
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Detector: FID at 260°C.[9]
-
Injection Volume: 1 µL.
3. Analysis:
-
Inject the prepared sample into the GC system.
-
Identify and quantify the oleic acid peak based on the retention time and calibration curve established with certified reference standards.
Traditional GC-FID Method with Derivatization (Esterification)
This protocol is a representative example of a common esterification procedure using boron trifluoride (BF₃) in methanol.[3][10]
1. Sample Preparation (Esterification):
-
Weigh 1-25 mg of the sample containing oleic acid into a reaction vessel.
-
Add 2 mL of 12% w/w BF₃-methanol solution.[3]
-
Heat the mixture at 60°C for 5-10 minutes.[3]
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane).[3]
-
Shake the vessel vigorously to extract the fatty acid methyl esters (FAMEs) into the organic layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.
-
Dry the organic layer using anhydrous sodium sulfate.[3]
2. GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, DB-FATWAX).[7][11]
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program to separate the FAMEs of interest. For example:
-
Initial temperature: 160°C, hold for 2 minutes.
-
Ramp to 200°C at 20°C/min, hold for 4 minutes.
-
Ramp to 270°C at 5°C/min, hold for 23 minutes.[12]
-
-
Detector: FID at 280-300°C.[12]
-
Injection Volume: 1 µL.
3. Analysis:
-
Inject the prepared FAMEs sample into the GC system.
-
Identify and quantify the oleic acid methyl ester peak by comparing its retention time to that of a FAME standard mixture.
Conclusion
The derivatization-free GC-FID method presents a compelling alternative to traditional methods for the routine analysis of oleic acid.[1] Its simplified workflow reduces sample handling, minimizes the use of hazardous reagents, and decreases the potential for errors associated with the derivatization process.[2] The validation data demonstrates that this modern approach delivers comparable, if not superior, accuracy and precision to the more complex and time-consuming traditional methods. For laboratories seeking to improve efficiency and throughput without compromising data quality, the adoption of a validated derivatization-free GC method for oleic acid analysis is a strategic choice.
References
- 1. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 7. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
- 11. agilent.com [agilent.com]
- 12. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oleic Acid vs. Linoleic Acid on Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of oleic acid and linoleic acid on key inflammatory markers, supported by experimental data. The information is intended to assist researchers and professionals in the fields of drug development and life sciences in understanding the nuanced roles these fatty acids play in inflammation.
Executive Summary
Data Presentation: Quantitative Effects on Inflammatory Markers
The following tables summarize the quantitative data from various studies on the effects of oleic acid and linoleic acid on the production of key inflammatory cytokines.
Table 1: Effect of Oleic Acid on Pro-Inflammatory Cytokine Expression
| Cell Type | Treatment | TNF-α | IL-1β | IL-6 | MCP-1 | Reference |
| THP-1 derived macrophages | Oleic Acid + LPS | Decreased | Decreased | Decreased | Decreased | [1] |
| LPS-stimulated macrophages | Oleic Acid | Decreased | Not Assessed | Decreased | Not Assessed | [2] |
Table 2: Effect of Linoleic Acid on Pro-Inflammatory Markers
| Cell Type | Treatment | Effect | Marker | Reference |
| Cultured endothelial cells | Linoleic Acid (90 µmol/L) | Increased | NF-κB activation | [3][4] |
| RAW 264.7 macrophages | Conjugated Linoleic Acid + LPS | Decreased | iNOS, COX-2, NO, PGE2 | [5][6] |
| RAW264.7 mouse macrophages | Conjugated Linoleic Acid + IFNγ | Decreased | TNF-α, IL-1β, IL-6 | [7] |
Signaling Pathways
The differential effects of oleic and linoleic acid on inflammation can be attributed to their modulation of distinct signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and both fatty acids have been shown to interact with it.
Oleic Acid's Anti-Inflammatory Mechanism via NF-κB Inhibition
Oleic acid has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can achieve this through the activation of SIRT1, which deacetylates the p65 subunit of NF-κB, thereby inhibiting its activity.[2]
Caption: Oleic acid inhibits the NF-κB pathway by activating SIRT1.
Linoleic Acid's Pro-Inflammatory Potential via NF-κB Activation
Conversely, some studies have indicated that linoleic acid can promote inflammation by activating the NF-κB pathway in certain cell types, such as endothelial cells.[3][4] This activation leads to the transcription of pro-inflammatory genes.
Caption: Linoleic acid can activate the NF-κB inflammatory pathway.
Experimental Protocols
Measurement of Cytokine Levels via ELISA
The concentration of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants is commonly quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow for Cytokine ELISA
Caption: Standard workflow for a sandwich ELISA to measure cytokines.
Detailed Methodology:
-
Coating: 96-well plates are coated with a capture antibody specific to the cytokine of interest and incubated overnight.[8]
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 10% FBS) to prevent non-specific binding.[8]
-
Sample Incubation: Cell culture supernatants and standard solutions of known cytokine concentrations are added to the wells and incubated.[8]
-
Detection: A biotinylated detection antibody specific to a different epitope of the cytokine is added.[8]
-
Enzyme Conjugation: An enzyme-conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the detection antibody.[8]
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.[8]
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[8]
Analysis of NF-κB Activation via Western Blot
Western blotting is a key technique used to determine the activation of the NF-κB pathway by assessing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Experimental Workflow for NF-κB Western Blot
Caption: General workflow for Western blot analysis of NF-κB activation.
Detailed Methodology:
-
Protein Extraction: Cells are lysed to release their proteins. For NF-κB translocation studies, cytoplasmic and nuclear fractions are separated.[9]
-
Protein Quantification: The total protein concentration in each sample is determined to ensure equal loading.[9]
-
Gel Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.[10]
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated IκBα or p65). This is followed by incubation with a secondary antibody conjugated to an enzyme.[10]
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[9]
-
Analysis: The signal is captured, and the protein bands are quantified to determine the relative abundance of the target protein.[9]
Conclusion
The available experimental data indicates that oleic acid possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway and subsequent reduction in pro-inflammatory cytokine production. The role of linoleic acid in inflammation is less clear-cut. While some in vitro studies suggest a pro-inflammatory potential via NF-κB activation, this is not consistently supported by human studies. It is important to note that some studies have investigated conjugated linoleic acid (CLA), a group of isomers of linoleic acid, which has shown anti-inflammatory effects in some contexts. Researchers and drug development professionals should consider the specific context, cell type, and fatty acid isomer when evaluating the potential inflammatory effects of these fatty acids.
References
- 1. Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Contribution of conjugated linoleic acid to the suppression of inflammatory responses through the regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid decreases production of pro-inflammatory products in macrophages: evidence for a PPAR gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
A Comparative Guide to HPLC and GC Methods for Fatty Acid Profiling: A Cross-Validation Approach
For researchers, scientists, and drug development professionals, the accurate and precise profiling of fatty acids is critical in fields ranging from metabolic research to pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two predominant analytical techniques for this purpose. This guide provides an objective cross-validation of these methods, presenting a detailed comparison of their performance based on experimental data, comprehensive experimental protocols, and a logical framework for methodological selection.
While GC has long been the traditional standard for fatty acid analysis, primarily due to its high resolution and sensitivity, HPLC has emerged as a powerful alternative with distinct advantages, particularly for the analysis of volatile, thermally labile, or isomeric fatty acids.[1][2] A cross-validation of results between GC and HPLC offers the highest level of confidence in analytical data, ensuring the integrity and reliability of research findings.[3][4]
Quantitative Performance Comparison
The choice between HPLC and GC for fatty acid analysis often depends on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes essential validation parameters for both methods, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID/GC-MS) | Key Considerations |
| Precision (%RSD) | ≤ 5.88% (often slightly better than GC)[5] | ≤ 5.88%[5] | Both methods demonstrate good precision for fatty acid analysis.[6] |
| Recovery (%) | ≥ 82.31%[5] | ≥ 82.31%[5] | Comparable recovery rates are achievable with optimized extraction procedures.[6] |
| Linearity (r²) | > 0.99[4] | > 0.99[4] | Both techniques exhibit excellent linearity over a defined concentration range.[6] |
| Sensitivity (LOD) | 0.005 mg/g (for cholesterol, as an example)[4][7] | 0.001 mg/g (for cholesterol, as an example)[4][7] | GC-MS generally offers higher sensitivity.[3] |
| Sensitivity (LOQ) | 0.016 mg/g (for cholesterol, as an example)[4][7] | 0.003 mg/g (for cholesterol, as an example)[4][7] | GC-MS is more suitable for trace analysis.[3] |
| Isomer Separation | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[4][6] | Can be challenging for cis/trans and positional isomers.[4][6] | This is a significant advantage of HPLC for detailed fatty acid profiling.[6] |
| Derivatization | Generally not required, simplifying sample preparation.[6] | Mandatory (e.g., FAMEs, TMS esters) to increase volatility.[6] | Derivatization adds time and potential for sample loss in GC workflows. |
| Analysis Time | ~20 - 60 minutes[3] | ~20 - 60 minutes[3] | Analysis times are generally comparable. |
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and comparable results. The following sections outline the key experimental protocols for fatty acid analysis using both GC and HPLC.
Gas Chromatography (GC) Protocol: Fatty Acid Methyl Ester (FAME) Analysis
GC analysis of fatty acids necessitates a derivatization step to convert the non-volatile fatty acids into more volatile fatty acid methyl esters (FAMEs).[8][9]
1. Lipid Extraction and Hydrolysis:
-
Homogenize a suitable amount of the sample.
-
Perform lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
To liberate fatty acids from triglycerides and other lipids, saponify the extracted lipids by heating with a solution of sodium hydroxide (B78521) in methanol.[10]
2. Derivatization to FAMEs (Acid-Catalyzed Esterification with BF₃-Methanol):
-
Weigh 1-25 mg of the dried lipid extract into a screw-capped glass tube with a PTFE liner.[8][9]
-
Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[8][9]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381), then shake vigorously.[9]
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[9]
3. GC-FID Operating Conditions:
-
Column: Use a highly polar capillary column, such as one with a wax-type stationary phase, for the separation of FAMEs.[10]
-
Injector Temperature: 250°C.[12]
-
Detector Temperature (FID): 280°C.[12]
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped at 10°C/min to 200°C, then at 4°C/min to a final temperature of 220°C.[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
-
Injection Volume: 1 µL.[13]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can often analyze free fatty acids directly, though derivatization may be employed to enhance UV detection.[3] Reversed-Phase HPLC (RP-HPLC) is the most common mode for fatty acid analysis.[1]
1. Sample Preparation:
-
Perform lipid extraction as described in the GC-MS protocol.
-
If analyzing free fatty acids, the extracted sample can be dissolved in a suitable solvent (e.g., acetonitrile) and directly injected.
-
For enhanced UV detection, derivatization of the carboxyl group can be performed.
2. HPLC Operating Conditions (RP-HPLC):
-
Column: Octadecylsilyl (ODS or C18) column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[2] A small amount of acetic acid can be added to the mobile phase to ensure sharp peaks for free fatty acids.[2]
-
Flow Rate: 1.0 - 2.0 mL/min.[4]
-
Column Temperature: 30-40°C.[4]
-
Detector: UV detector set at 205-210 nm for underivatized fatty acids, or a detector appropriate for the chosen derivatizing agent.[2]
-
Injection Volume: 10-20 µL.[4]
Cross-Validation Workflow
A robust cross-validation workflow ensures the comparability and reliability of data generated by both HPLC and GC methods. The following diagram illustrates the key steps in this process.
Caption: A logical workflow for the cross-validation of HPLC and GC methods for fatty acid profiling.
Conclusion: Method Selection and Best Practices
Both GC and HPLC are robust and reliable methods for the analysis of fatty acids. The choice between them is contingent on the specific research question, the nature of the fatty acids being analyzed, and the available instrumentation.[3]
-
GC-MS is the method of choice for high-sensitivity, broad-spectrum fatty acid profiling, particularly when a well-established derivatization protocol is in place.[3]
-
HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers, due to its ambient temperature operation.[4][14] The ability to analyze underivatized fatty acids can also streamline the workflow.[6]
For a comprehensive and unambiguous fatty acid profile, a combined approach utilizing both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. jppres.com [jppres.com]
- 13. static.igem.org [static.igem.org]
- 14. hplc.eu [hplc.eu]
A Comparative Guide to the Biological Effects of Cis and Trans Isomers of Oleic Acid
An objective comparison of the biological impacts of oleic acid (cis-9-octadecenoic acid) and its trans isomer, elaidic acid, supported by experimental data for researchers, scientists, and drug development professionals.
The spatial arrangement of atoms around the double bond in unsaturated fatty acids, resulting in either cis or trans isomers, leads to significant differences in their physical properties and, consequently, their biological functions. Oleic acid, a common cis monounsaturated fatty acid found in natural sources like olive oil, and elaidic acid, the principal trans fatty acid in industrially hydrogenated vegetable oils, serve as a critical case study. While chemically identical in composition, their distinct three-dimensional structures dictate divergent metabolic fates and cellular responses, with profound implications for health and disease. This guide provides a comparative analysis of their biological effects, supported by experimental data, to elucidate their differential impacts on cellular and systemic physiology.
I. Differential Effects on Cellular Signaling and Metabolism
Experimental evidence consistently demonstrates that oleic acid and elaidic acid elicit distinct and often opposing effects on key cellular processes, including inflammatory signaling, glucose metabolism, and lipid metabolism.
A. Myokine and Adipokine Expression
In vitro studies using C2C12 myotubes and 3T3-L1 adipocytes have revealed that oleic acid and elaidic acid differentially regulate the expression of signaling molecules from muscle (myokines) and fat (adipokines) tissue.[1][2]
| Cell Line | Treatment (24h) | Target Gene/Protein | Effect | Quantitative Change |
| C2C12 Myotubes | Oleic Acid (OA) | IL-6 mRNA | Increased | Dose-dependent increase |
| IL-6 Protein | Increased | Dose-dependent increase | ||
| TNF-α mRNA | No effect | - | ||
| IL-15 mRNA | No effect | - | ||
| Elaidic Acid (EA) | IL-6 mRNA & Protein | No effect | - | |
| TNF-α Expression | Increased | - | ||
| IL-15 mRNA | Reduced | - | ||
| 3T3-L1 Adipocytes | Oleic Acid (OA) 100 µM | Resistin mRNA | Decreased | 28% decrease |
| Adiponectin mRNA | Increased | 25% increase | ||
| Elaidic Acid (EA) 100 µM | Resistin mRNA | No effect | - | |
| Adiponectin mRNA | No effect | - |
B. Insulin (B600854) Sensitivity and Glucose Uptake
The isomers exhibit contrasting effects on insulin-stimulated glucose uptake, a key process in maintaining glucose homeostasis.
| Cell Line | Treatment (24h) | Parameter | Effect |
| C2C12 Myotubes | Oleic Acid (OA) | Insulin-stimulated 2-deoxyglucose uptake | Increased |
| Elaidic Acid (EA) | Insulin-stimulated 2-deoxyglucose uptake | No effect | |
| 3T3-L1 Adipocytes | Oleic Acid (OA) or Elaidic Acid (EA) | Basal 2-deoxyglucose uptake | Slightly lowered |
| Insulin-stimulated 2-deoxyglucose uptake | No difference compared to vehicle |
C. Lipid Metabolism and Inflammation in Macrophages
Studies on human macrophages have shown that elaidic acid can impair fatty acid catabolism and promote an inflammatory phenotype.[3][4]
| Cell Type | Treatment | Effect on Fatty Acid Catabolism | Effect on Inflammatory Gene Expression |
| Human Macrophages | Elaidic Acid | Inhibits catabolism of both elaidic and oleic acid | Upregulates Interleukin-1β |
| Oleic Acid | - | - |
II. Impact on Membrane Structure and Function
The "kink" in the hydrocarbon chain of oleic acid due to its cis double bond, versus the more linear structure of elaidic acid, has significant consequences for the physical properties of cell membranes.[5][6][7]
| Isomer | Molecular Shape | Effect on Membrane Structure | Consequence |
| Oleic Acid (cis) | Kinked | Increases membrane fluidity; disrupts tight packing of phospholipids | Alters membrane protein function and cellular signaling |
| Elaidic Acid (trans) | Linear | Decreases membrane fluidity; allows for closer packing of phospholipids, similar to saturated fatty acids | Reduces membrane permeability and alters cellular processes |
X-ray diffraction studies on phosphatidylethanolamine (B1630911) membranes demonstrated that oleic acid significantly lowers the lamellar-to-hexagonal transition temperature by up to 20-23°C in a concentration-dependent manner, while elaidic acid does not cause such marked alterations.[5] This indicates a greater disordering effect of oleic acid on membrane structure.
III. Divergent Roles in Cancer Progression
Emerging research highlights a concerning role for elaidic acid in promoting cancer metastasis, a phenomenon not observed with oleic acid.
A. Colorectal Cancer Metastasis
In colorectal cancer (CRC) cell lines (CT26 and HT29), elaidic acid has been shown to enhance tumor growth, invasion, and metastasis.[8]
| Parameter | Oleic Acid (OA) Treatment | Elaidic Acid (EA) Treatment |
| Tumor Growth and Metastasis | - | Significantly more enhanced than OA |
| Sphere Formation | - | More pronounced than in OA-treated cells |
| Stemness Factor Expression (nucleostemin, CD133, Oct4) | - | Induced compared to OA |
The pro-metastatic effects of elaidic acid are mediated through specific signaling pathways.[9]
IV. Contrasting Intracellular Signaling Pathways
Oleic acid and elaidic acid activate distinct intracellular signaling cascades, leading to different physiological outcomes.
A. Oleic Acid and Fatty Acid Oxidation
Oleic acid actively promotes its own breakdown for energy by stimulating a specific signaling pathway in skeletal muscle cells.[10]
B. Elaidic Acid and Inflammasome Activation
In contrast, elaidic acid can trigger inflammatory pathways, such as the activation of the NLRP3 inflammasome in Kupffer cells, via endoplasmic reticulum (ER) stress and MAPK signaling.[11]
V. Experimental Protocols
A. Cell Culture and Fatty Acid Treatment
-
Cell Lines: C2C12 myoblasts and 3T3-L1 preadipocytes were differentiated into myotubes and adipocytes, respectively, according to standard protocols.[1][2]
-
Fatty Acid Preparation: Oleic acid and elaidic acid were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.[1][2]
-
Treatment: Differentiated cells were pretreated with various concentrations of oleic acid or elaidic acid (or vehicle control) for a specified duration (e.g., 24 hours) before analysis.[1][2]
B. Gene Expression Analysis
-
RNA Extraction: Total RNA was isolated from treated cells using standard methods (e.g., TRIzol reagent).
-
Reverse Transcription: RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): Real-time qPCR was performed using specific primers for target genes (e.g., IL-6, resistin, adiponectin) and a housekeeping gene for normalization. Gene expression changes were calculated relative to the vehicle-treated control cells.[1]
C. Glucose Uptake Assay
-
Pre-incubation: After fatty acid treatment, cells were washed and incubated in a serum-free, low-glucose medium.
-
Insulin Stimulation: Cells were stimulated with insulin for a short period (e.g., 30 minutes).
-
2-Deoxyglucose Uptake: 2-deoxy-D-[³H]glucose was added, and uptake was allowed to proceed for a brief time (e.g., 5-10 minutes).
-
Measurement: The reaction was stopped, cells were lysed, and the incorporated radioactivity was measured by liquid scintillation counting.[1]
Conclusion
The structural difference between the cis and trans isomers of oleic acid, though subtle, is a critical determinant of their biological activity. Oleic acid generally exhibits beneficial or neutral effects, such as promoting fatty acid oxidation and improving insulin sensitivity in muscle cells. In contrast, elaidic acid is associated with detrimental outcomes, including pro-inflammatory responses, impaired fatty acid metabolism, and the promotion of cancer metastasis. These findings underscore the importance of dietary fatty acid composition and provide a molecular basis for the health risks associated with high consumption of trans fats. For researchers and professionals in drug development, understanding these distinct mechanisms is crucial for identifying therapeutic targets and developing strategies to mitigate the adverse effects of trans fatty acids.
References
- 1. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. Pro-metastatic intracellular signaling of the elaidic trans fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elaidic acid induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oleic and Stearic Acid on Serum Lipoproteins
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different dietary fatty acids on lipid metabolism is paramount. This guide provides an objective comparison of the effects of oleic acid (an 18-carbon monounsaturated fatty acid) and stearic acid (an 18-carbon saturated fatty acid) on serum lipoprotein profiles, supported by experimental data.
Quantitative Data Summary
The following table summarizes the quantitative data from human clinical trials comparing the effects of diets enriched with oleic acid versus stearic acid on various serum lipoproteins.
| Lipoprotein | Study | Oleic Acid Diet Effect | Stearic Acid Diet Effect | Key Findings |
| LDL Cholesterol | Thijssen and Mensink (2005)[1][2] | 3.71 ± 0.79 mmol/L | 3.79 ± 0.91 mmol/L | No significant difference observed between the two diets.[1][2] |
| Bonanome and Grundy (1988)[3] | -15% change from baseline (palmitic acid diet) | -21% change from baseline (palmitic acid diet) | Both lowered LDL cholesterol compared to palmitic acid, with stearic acid showing a slightly greater reduction.[3] | |
| van Rooijen et al. (Systematic Review)[4] | Generally neutral or LDL-lowering | Tended to be lower or show no difference compared to palmitic acid. | Stearic acid does not raise LDL cholesterol compared to other saturated fats and has a similar effect to oleic acid.[4] | |
| HDL Cholesterol | Thijssen and Mensink (2005)[1][2] | 1.46 ± 0.45 mmol/L | 1.45 ± 0.43 mmol/L | No significant difference observed between the two diets.[1][2] |
| Bonanome and Grundy (1988)[3] | No significant change from baseline | No significant change from baseline | Neither fatty acid significantly affected HDL cholesterol levels compared to a palmitic acid-rich diet.[3] | |
| van Rooijen et al. (Systematic Review)[4] | Generally neutral or slightly increases HDL | Some studies reported a decrease in HDL, while others found no significant difference.[4] | The effect of stearic acid on HDL cholesterol is less consistent than that of oleic acid.[4] | |
| Total Cholesterol | Bonanome and Grundy (1988)[3] | -10% change from baseline (palmitic acid diet) | -14% change from baseline (palmitic acid diet) | Both lowered total cholesterol compared to palmitic acid, with stearic acid showing a slightly greater reduction.[3] |
| Triglycerides | Thijssen and Mensink (2005)[2] | No significant difference | No significant difference | The study found no significant differences in triglyceride concentrations between the diets.[2] |
| Bonanome and Grundy (1988)[3] | No significant change from baseline | No significant change from baseline | No significant differences in plasma triglyceride levels were observed among the diets.[3] | |
| VLDL Cholesterol | van Rooijen et al. (Systematic Review)[4] | No significant changes reported | No significant changes reported in the reviewed studies.[4] | Limited comparative data available. |
| Apolipoprotein B (ApoB) | van Rooijen et al. (Systematic Review)[4] | Limited comparative data | One study showed decreased ApoB, while others found no significant difference compared to palmitic acid.[4] | Meta-analyses suggest stearic acid may lower ApoB compared to palmitic acid.[4] |
| Apolipoprotein A1 (ApoA1) | van Rooijen et al. (Systematic Review)[4] | Limited comparative data | Two studies reported decreased ApoA1 on a stearic acid-rich diet.[4] | More research is needed for a definitive comparison. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of oleic and stearic acid effects on serum lipoproteins.
Dietary Intervention Protocol
A representative experimental design for a dietary intervention study comparing oleic and stearic acid would be a randomized, controlled, crossover trial.[5]
-
Participant Recruitment: Healthy adult volunteers with normal to mildly elevated baseline serum cholesterol levels are recruited. Exclusion criteria typically include metabolic diseases, use of lipid-lowering medications, and smoking.
-
Diet Design: The study would consist of at least two dietary periods, one enriched with oleic acid and the other with stearic acid. The diets are designed to be isocaloric and identical in macronutrient composition (protein, carbohydrates, and total fat) and micronutrients, with the only variable being the primary fatty acid provided in the experimental fats.[5] A baseline or washout period with a standard diet is usually included between the experimental diet phases.
-
Dietary Implementation: All meals and snacks are prepared and provided to the participants to ensure strict dietary adherence. The duration of each dietary period is typically several weeks to allow for stabilization of serum lipoprotein levels.
-
Sample Collection: Fasting blood samples are collected at the end of each dietary period for lipoprotein analysis.
Lipoprotein Analysis Protocol
1. Lipoprotein Separation by Ultracentrifugation:
This method separates lipoprotein fractions based on their density.[6][7][8][9][10]
-
Sample Preparation: Fasting blood is collected in EDTA-containing tubes, and plasma is separated by centrifugation.
-
Sequential Ultracentrifugation:
-
VLDL is isolated by centrifuging the plasma at a density of 1.006 g/mL.
-
The infranatant (the layer below the floating VLDL) is then adjusted to a density of 1.063 g/mL, and LDL is isolated by a second round of ultracentrifugation.
-
Finally, the density of the remaining infranatant is adjusted to 1.21 g/mL to isolate HDL by a third ultracentrifugation step.
-
-
Quantification: The cholesterol and triglyceride content of each isolated lipoprotein fraction is then determined using enzymatic assays.
2. Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
This technique is used to determine the fatty acid composition of plasma or lipoprotein fractions.[11][12][13][14][15]
-
Lipid Extraction: Total lipids are extracted from the biological sample using a solvent mixture, such as chloroform-methanol.
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: The FAMEs are separated based on their volatility and chain length in a gas chromatograph and then identified and quantified by a mass spectrometer.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a dietary intervention study.
Signaling Pathways
Caption: Simplified signaling pathway of fatty acid metabolism.
References
- 1. Small differences in the effects of stearic acid, oleic acid, and linoleic acid on the serum lipoprotein profile of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of stearic acid and oleic acid on hemostatic factors in the context of controlled diets consumed by healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A density gradient ultracentrifugal procedure for the isolation of the major lipoprotein classes from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eppendorf.com [eppendorf.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Ultracentrifugal separation of VLDL, LDL and HDL [protocols.io]
- 11. [PDF] Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology | Semantic Scholar [semanticscholar.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipidomics Analysis for Validating Oleic Acid-Induced Metabolic Changes
This guide provides a comprehensive comparison of lipidomics platforms and methodologies for researchers, scientists, and drug development professionals investigating the metabolic impact of oleic acid. It includes supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of lipidomic changes in response to oleic acid treatment.
Comparison of Lipidomics Platforms for Fatty Acid Analysis
The selection of an analytical platform is critical for accurate and comprehensive lipid profiling. The two most common mass spectrometry (MS)-based platforms for lipidomics are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each has distinct advantages and is suited for different aspects of lipid analysis.
Table 1: Comparison of Common Lipidomics Platforms
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. |
| Primary Analytes | Ideal for the analysis of volatile and thermally stable lipids like free fatty acids and sterols.[1] | Excellent for a broader range of lipids, including less volatile and larger molecules like phospholipids, neutral lipids, and sphingolipids.[1][2] |
| Sample Preparation | Often requires a chemical derivatization step to make lipids volatile, which can add complexity to the workflow.[1] | Derivatization is generally not required, simplifying the sample preparation process.[1] |
| Advantages | High resolution for separating fatty acid isomers; robust and well-established libraries for compound identification. | High sensitivity and selectivity; suitable for complex biological matrices; versatile with different column chemistries (e.g., C8/C18, HILIC).[1][2] |
| Limitations | Not suitable for large, non-volatile lipids; derivatization can introduce artifacts. | Co-elution of isomers can be a challenge; matrix effects can suppress ion signals. |
| Typical Application in Oleic Acid Studies | Quantifying changes in the free oleic acid pool and other free fatty acids. | Profiling broad changes across multiple lipid classes (e.g., triglycerides, phospholipids) following oleic acid treatment.[3][4] |
Experimental Protocols and Workflow
A robust experimental design is fundamental to a successful lipidomics study. Below is a representative workflow and a detailed protocol for analyzing oleic acid-induced metabolic changes in a cell culture model using LC-MS.
Experimental Workflow for Lipidomics Analysis
Caption: A typical workflow for a cell-based lipidomics experiment.
Detailed Methodologies
1. Cell Culture and Oleic Acid Treatment:
-
Cell Line: HepG2 (human liver carcinoma) cells are a common model for studying hepatic lipid metabolism.[3]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Oleic Acid Preparation: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
-
Treatment: Seed cells and allow them to adhere overnight. The following day, replace the medium with serum-free medium containing the desired concentration of oleic acid-BSA complex (e.g., 65 μg/mL) or a BSA vehicle control.[4][5] Incubate for a specified period (e.g., 24 hours).
2. Lipid Extraction:
-
Quenching and Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) to stop metabolic activity. Scrape cells into a solvent mixture for extraction.
-
Extraction Method (MTBE): A widely used method involves a single-phase extraction with methyl-tert-butyl ether (MTBE), methanol, and water. This method efficiently extracts a broad range of polar and non-polar lipids.[6]
3. LC-MS/MS Analysis:
-
Chromatography: Perform lipid separation using a reverse-phase C18 or C30 column.[1][6] Use a gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol (B130326) with additives such as ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[1]
-
Mass Spectrometry:
-
Instrumentation: Employ a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes to detect a wide range of lipid classes.
-
Data Acquisition: Acquire data in a data-dependent manner, where the instrument performs a full scan to detect precursor ions, followed by fragmentation (MS/MS) of the most intense ions to aid in structural identification.[7]
-
4. Data Analysis and Lipid Identification:
-
Software: Process the raw data using specialized software for peak picking, alignment, and quantification.
-
Identification: Identify lipids by matching the accurate mass-to-charge ratio (m/z) and MS/MS fragmentation patterns to lipid databases such as LIPID MAPS.[1]
-
Statistical Analysis: Use multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to identify significant differences between oleic acid-treated and control groups.[3][8]
Quantitative Data on Oleic Acid-Induced Metabolic Changes
Lipidomics studies have revealed significant alterations in the lipid profiles of various cell types upon exposure to oleic acid.
Hepatocyte Lipidome Remodeling
A study using HPLC-MS-based lipidomics on hepatocytes treated with oleic acid identified over 1,000 distinct lipid compounds.[3][8] The analysis revealed significant changes in 10 lipid classes.[8]
Table 2: Summary of Oleic Acid-Induced Lipid Class Changes in Hepatocytes[8]
| Lipid Class | Category | Change |
| Triglyceride (TG) | Neutral Lipid | ▲ Increased |
| Diglyceride (DG) | Neutral Lipid | ▲ Increased |
| Acyl Carnitine (AcCa) | Fatty Acyl | ▲ Increased |
| Lysophosphatidylcholine (LPC) | Phospholipid | ▼ Decreased |
| Phosphatidylglycerol (PG) | Phospholipid | ▼ Decreased |
| Ceramides (Cer) | Sphingolipid | ▼ Decreased |
| Hexosylceramides (Hex1Cer) | Sphingolipid | ▼ Decreased |
| Dihexosylceramides (Hex2Cer) | Sphingolipid | ▼ Decreased |
| Cholesterol Ester (ChE) | Neutral Lipid | ▼ Decreased |
| Coenzyme (Co) | Other | ▼ Decreased |
Data from an HPLC-MS study on hepatocytes exposed to oleic acid.[8]
Macrophage Phospholipid Metabolism Alterations
In RAW 264.7 macrophages, oleic acid treatment was found to induce significant disorders in phospholipid metabolism.
Table 3: Summary of Oleic Acid-Induced Lipid Class Changes in Macrophages[4][5]
| Lipid Class/Group | Change | Observation |
| Phospholipids (most) | ▲ Increased | General accumulation of various phospholipid species. |
| Phosphatidylethanolamines (PE) | ▲ Increased | PE species showed the most significant accumulation. |
| Lysophospholipids (most) | ▼ Decreased | A general decrease across most lysophospholipid species. |
| Polyunsaturated Fatty Acids (PUFAs) | ▲ Increased | Increased acyl chain polyunsaturation, particularly in PEs. |
| Saturated Fatty Acids (SFAs) | ▼ Decreased | A decrease in the levels of saturated fatty acids. |
Data from an untargeted metabolomics study on oleate-treated RAW 264.7 macrophages.[4][5]
Signaling Pathways Modulated by Oleic Acid
Oleic acid is not merely a metabolic substrate but also a signaling molecule that can modulate key cellular pathways. Lipidomics data can help validate the downstream effects of these signaling events.
SIRT1-PGC1α Pathway in Skeletal Muscle
In skeletal muscle cells, oleic acid activates a signaling cascade that enhances fatty acid oxidation, providing a mechanism for cells to manage lipid surplus.[9] This pathway involves the activation of the SIRT1-PGC1α transcriptional complex.[9]
Caption: Oleic acid signaling via the SIRT1-PGC1α complex.
PTEN/AKT/mTOR Pathway in Cancer
Oleic acid can exhibit anti-tumor effects in certain cancers, such as endometrial cancer, by modulating critical growth and survival pathways. It has been shown to increase the expression of the tumor suppressor PTEN, which in turn inhibits the pro-survival AKT/mTOR pathway.[10]
Caption: Oleic acid's impact on the PTEN/AKT/mTOR pathway.
References
- 1. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Identifying Lipid Metabolites Influenced by Oleic Acid Administration Using High-Performance Liquid Chromatography–Mass Spectrometry-Based Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Insights into Oleate-Induced Disorders of Phospholipid Metabolism in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercially Available Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Oleic acid, a monounsaturated omega-9 fatty acid, is a crucial component in numerous research applications, from its role as a key supplement in cell culture media to its use as an excipient in pharmaceutical formulations.[1][2][3] The purity of commercially available oleic acid, however, can vary significantly, with contaminants impacting experimental outcomes and the reliability of research data. This guide provides a comprehensive comparison of analytical methods to validate oleic acid purity, offering supporting data and detailed experimental protocols to empower researchers to make informed decisions about their reagents.
The presence of impurities, such as other saturated and unsaturated fatty acids, isomers like elaidic acid, and oxidation products, can introduce unintended variables into experiments.[4][5] For instance, in cell culture, the purity of oleic acid can influence cell growth, viability, and metabolism, potentially leading to misinterpretation of results.[][7][8] Therefore, rigorous quality control of this seemingly simple reagent is paramount for reproducible and accurate scientific findings.
Comparative Analysis of Purity Validation Methods
Several analytical techniques can be employed to assess the purity of oleic acid. The choice of method often depends on the available instrumentation, the desired level of detail, and the specific impurities of concern. The following table summarizes the most common methods, highlighting their strengths and weaknesses.
| Analytical Method | Principle | Strengths | Weaknesses | Typical Impurities Detected |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. Often requires derivatization to convert fatty acids into more volatile esters (e.g., FAMEs).[9] | High resolution and sensitivity, well-established for fatty acid analysis.[2][10] Derivatization-free methods are also being developed.[1][2] | Derivatization can be time-consuming and introduce analytical errors.[1] High temperatures can potentially degrade some components. | Saturated and unsaturated fatty acids (e.g., palmitic, stearic, linoleic acid), trans-isomers (e.g., elaidic acid).[11] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile and a stationary phase. Can be run in reversed-phase mode for fatty acids.[12] | Can be performed at room temperature, avoiding thermal degradation. Can separate a wide range of fatty acid isomers.[13][14] | Fatty acids lack strong UV chromophores, often requiring derivatization for sensitive detection or the use of specialized detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[1][12][15] | Geometric isomers (cis/trans), positional isomers, oxidation products.[13] |
| Mass Spectrometry (MS) | Identifies compounds by measuring their mass-to-charge ratio. Often coupled with GC (GC-MS) or HPLC (LC-MS) for enhanced separation and identification. | Provides structural information for definitive impurity identification. High sensitivity and specificity.[15][16] | Higher cost and complexity of instrumentation. | A wide range of impurities, including oxidation products and minor fatty acids.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field. | Non-destructive technique that can provide quantitative information without the need for reference standards for every component. Can identify and quantify isomers. | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. | Isomers, oxidation products, and other structural variants. |
| Titration | A classic chemical method to determine the total free fatty acid content by reacting the sample with a standardized base.[17] | Simple, inexpensive, and provides a measure of total acidity. | Non-specific; it does not differentiate between oleic acid and other acidic impurities.[17] | Total free fatty acids. |
Reported Purity of Commercial Oleic Acid
The purity of oleic acid from commercial suppliers can range from approximately 70% to over 99%.[18][19] High-purity grades are often required for sensitive applications like cell culture and drug formulation. The table below presents a summary of typical purity levels and common impurities found in different grades of commercial oleic acid, based on literature and supplier information. Note that "Supplier A," "Supplier B," and "Supplier C" are representative examples and do not refer to specific companies.
| Grade | Supplier A (Typical Purity) | Supplier B (Typical Purity) | Supplier C (Typical Purity) | Common Impurities |
| Technical Grade | ~70-80% | ~75% | ~70% | Palmitic acid, Stearic acid, Linoleic acid, Linolenic acid |
| Cell Culture Grade | >99% | >98% | >99% | Trace amounts of other fatty acids, low endotoxin (B1171834) levels |
| Pharmaceutical Grade (USP/NF) | >90% (as per monograph) | >90% (as per monograph) | >90% (as per monograph) | Conforms to specific limits for acidity, iodine value, and peroxide value |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Fatty Acid Profiling
This protocol describes the analysis of oleic acid purity by converting the fatty acids to their methyl esters (FAMEs) followed by GC-FID analysis.
a. Materials:
-
Oleic acid sample
-
Hexane (B92381) (GC grade)
-
2M Methanolic KOH
-
Internal standard (e.g., pentadecanoic acid)
-
GC vials with inserts
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-FFAP).[2]
b. Sample Preparation (Fatty Acid Methylation):
-
Weigh approximately 10 mg of the oleic acid sample into a glass test tube.
-
Add a known amount of internal standard.
-
Add 2 mL of hexane and vortex to dissolve the sample.
-
Add 0.2 mL of 2M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper layer to a GC vial for analysis.
c. GC-FID Conditions:
-
Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[2]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 15 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection can be used).
d. Data Analysis:
-
Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture.
-
Calculate the relative percentage of each fatty acid by integrating the peak areas. The purity of oleic acid is determined by its relative peak area compared to the total area of all fatty acid peaks.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This protocol outlines a direct analysis of oleic acid without derivatization using HPLC-CAD.[15][16]
a. Materials:
-
Oleic acid sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a Charged Aerosol Detector (CAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
b. Sample Preparation:
-
Prepare a stock solution of the oleic acid sample in acetonitrile at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
c. HPLC-CAD Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 70% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Follow manufacturer's recommendations.
d. Data Analysis:
-
Identify the oleic acid peak based on its retention time, confirmed with a pure standard.
-
Quantify the purity by comparing the peak area of oleic acid to the total area of all detected peaks. The CAD provides a near-uniform response for non-volatile analytes, allowing for accurate relative quantification without the need for individual standards for each impurity.
Visualizations
Caption: Workflow for validating the purity of commercial oleic acid.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Oleic Acid in Cell Culture [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US4601856A - Method of purifying oleic acid - Google Patents [patents.google.com]
- 7. Growth modulating effects of chlorinated oleic acid in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. BISC 429 [sfu.ca]
- 10. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. agilent.com [agilent.com]
- 13. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Free Fatty Acids (FFA) Detection | Oleic Acid Testing for Food & Oils - Eurofins Scientific [eurofins.in]
- 18. univarsolutions.com [univarsolutions.com]
- 19. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the efficacy of different oleic acid extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction and purification of oleic acid are critical for a multitude of applications, from pharmaceutical formulations to advanced biomaterials. This guide provides an objective comparison of various techniques for oleic acid extraction, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Efficacy of Oleic Acid Extraction Techniques: A Quantitative Comparison
The selection of an appropriate extraction method for oleic acid depends on a balance of desired purity, yield, processing time, cost, and environmental impact. The following table summarizes quantitative data from various studies on the efficacy of different techniques. It is important to note that direct comparisons can be challenging due to variations in the source material, experimental conditions, and analytical methods used across different studies.
| Extraction Technique | Raw Material | Oleic Acid Purity (%) | Oleic Acid Yield (%) | Key Advantages | Key Disadvantages |
| Urea (B33335) Crystallization | Olive Oil / Olive Mill Wastewater | 95.5 - 99.5[1][2][3][4][5] | ~61 - 92[1][3] | High purity, low cost, low operating temperatures.[2][4][5] | Multi-step process, use of organic solvents. |
| Solvent Extraction (Soxhlet) | Various Nuts and Seeds | Lower than cold press (in terms of initial oil quality)[6] | High (e.g., up to 30.23% oil yield from coconut)[7] | High oil yield, well-established method. | Use of hazardous solvents, potential for thermal degradation of compounds.[8] |
| Cold Pressing | Various Nuts and Seeds | Higher initial quality than Soxhlet[6] | Lower than solvent extraction[6] | Preserves bioactive compounds, solvent-free, environmentally friendly.[6][8][9] | Lower oil yield, dependent on raw material quality.[6] |
| Supercritical Fluid Extraction (SFE) | Olive Oil / Various Seeds | Comparable to conventional methods[10] | High (e.g., 33.35 wt% from olives)[10] | Green technology (uses CO2), high selectivity, preserves heat-sensitive compounds.[10] | High initial equipment cost.[10] |
| Ultrasound-Assisted Extraction (UAE) | Various Plant Materials | Fatty acid profile similar to solvent extraction[11] | Higher than conventional methods (e.g., 11.5% improvement for flaxseed oil)[11] | Reduced extraction time, increased yield, lower energy consumption.[11][12][13] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Various Seeds | Similar fatty acid profile to conventional methods[12] | Higher than traditional methods (e.g., 42% oil yield from Moringa oleifera)[12] | Significantly reduced extraction time, higher efficiency.[12][14][15] | Requires microwave-transparent solvents, potential for localized heating. |
| Enzymatic Hydrolysis | Sunflower Oil / Frying Oil | High (dependent on subsequent purification) | High hydrolysis rates (>90%) | Environmentally friendly (aqueous medium), high specificity, mild reaction conditions. | Enzyme cost, longer reaction times compared to some methods. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these extraction techniques. Below are outlines of the experimental protocols for the key methods discussed.
Urea Crystallization for High-Purity Oleic Acid
This method is effective for separating saturated and unsaturated fatty acids based on their ability to form inclusion complexes with urea.
Methodology:
-
Saponification and Fatty Acid Liberation: The source oil (e.g., olive oil) is first saponified using a strong base like sodium hydroxide (B78521) to produce soap. The soap is then acidified with an acid (e.g., hydrochloric acid) to liberate the free fatty acids.
-
Initial Urea Complexation: The mixture of free fatty acids is dissolved in methanol, and urea is added. The solution is heated to dissolve the urea and then cooled (e.g., to 4°C) to allow the formation of urea inclusion complexes with saturated and some monounsaturated fatty acids, which crystallize out.[2][4]
-
Filtration: The solution is filtered to remove the crystallized urea complexes. The filtrate is enriched in oleic acid and other unsaturated fatty acids.[2][4]
-
Successive Crystallizations: The process of adding urea and cooling is repeated on the filtrate multiple times (e.g., four successive crystallizations) at varying temperatures (e.g., 4°C and 20°C) to progressively increase the purity of oleic acid.[2][4]
-
Final Purification: The final filtrate, highly enriched in oleic acid, is treated to remove any remaining urea and solvent, often involving washing and evaporation, yielding high-purity oleic acid.[2][4] A final cooling crystallization step without urea can further enhance purity.[3]
Solvent Extraction using Soxhlet Apparatus
A classic and exhaustive method for extracting lipids from solid materials.
Methodology:
-
Sample Preparation: The raw material (e.g., oilseeds) is dried to remove moisture and ground into a fine powder to increase the surface area for extraction.[16][17]
-
Extraction: The powdered sample is placed in a thimble within the Soxhlet extractor. A solvent, typically n-hexane or petroleum ether, is heated in a flask below. The solvent vaporizes, rises to a condenser, liquefies, and drips into the thimble, immersing the sample and dissolving the oil.[16][17][18]
-
Siphoning: Once the solvent reaches a certain level in the extraction chamber, it is siphoned back into the flask, carrying the extracted oil with it. This cycle is repeated for several hours to ensure complete extraction.[18]
-
Solvent Recovery: After extraction, the solvent is evaporated from the oil-solvent mixture, typically using a rotary evaporator. The collected oil is then weighed to determine the yield.[16][18]
Cold Pressing
A mechanical extraction method that avoids the use of heat and chemical solvents.
Methodology:
-
Raw Material Preparation: The seeds or fruits are cleaned and, if necessary, dehulled. No pre-heating is applied.[6][9]
-
Mechanical Pressing: The raw material is fed into a mechanical press (e.g., a screw press or hydraulic press) which applies high pressure to crush the material and expel the oil.[9][19]
-
Oil Collection: The extracted oil is collected as it is released from the press.
-
Clarification: The collected oil may contain solid particles from the raw material. It is typically left to settle and then decanted or centrifuged to obtain a clear oil.[6]
Supercritical Fluid Extraction (SFE)
This "green" technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.
Methodology:
-
Sample Preparation: The raw material is ground to a specific particle size and loaded into an extraction vessel.
-
Pressurization and Heating: CO2 is pumped into the vessel and brought to its supercritical state by controlling the pressure (e.g., 300 bar) and temperature (e.g., 60°C).[10]
-
Extraction: The supercritical CO2 flows through the sample, dissolving the oleic acid and other lipid components.
-
Separation: The CO2-oil mixture is then passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and release the extracted oil. The CO2 can then be recycled.
-
Collection: The solvent-free oil is collected from the separator.
Ultrasound-Assisted Extraction (UAE)
This method uses high-frequency sound waves to enhance the extraction process.
Methodology:
-
Sample Preparation: The raw material is ground and mixed with a suitable solvent (e.g., hexane (B92381) or ethanol) in an extraction vessel.[11][20]
-
Ultrasonication: An ultrasonic probe or bath is used to apply ultrasonic waves (e.g., 20-40 kHz) to the mixture.[11][20] The acoustic cavitation created by the ultrasound disrupts the cell walls of the material, facilitating the release of oil into the solvent.
-
Extraction Conditions: The extraction is carried out for a specific duration (e.g., 20-60 minutes) and at a controlled temperature.[20]
-
Separation and Recovery: After sonication, the mixture is filtered or centrifuged to separate the solid residue from the liquid extract. The solvent is then evaporated to recover the oil.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Methodology:
-
Sample Preparation: The ground raw material is placed in a microwave-safe extraction vessel with a suitable solvent.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated with microwaves at a specific power (e.g., 300-900 W) and for a set time (e.g., 5-15 minutes).[14][21] The microwave energy rapidly heats the solvent and moisture within the sample, causing cell rupture and enhancing the release of oil.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is separated from the solid residue by filtration.
-
Solvent Removal: The solvent is removed from the extract, typically by evaporation, to obtain the final oil product.
Enzymatic Hydrolysis
This method uses enzymes, typically lipases, to break down triglycerides into free fatty acids and glycerol (B35011) in an aqueous environment.
Methodology:
-
Emulsification: The oil is emulsified in water to create a large surface area for the enzyme to act upon.
-
Enzymatic Reaction: A specific lipase (B570770) enzyme is added to the emulsion. The pH and temperature are maintained at optimal conditions for the enzyme's activity (e.g., pH 4-7, temperature 30-50°C).
-
Hydrolysis: The mixture is agitated for a specific period (e.g., 6-24 hours) to allow the lipase to hydrolyze the triglycerides into free fatty acids and glycerol.
-
Separation: After the reaction, the mixture is allowed to settle, and the fatty acid layer is separated from the aqueous glycerol layer.
-
Purification: The fatty acid layer, which contains oleic acid along with other fatty acids, can be further purified using methods like urea crystallization or distillation.
Visualizing the Extraction Workflows
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved.
References
- 1. Determination of the oil content of seeds by focused microwave-assisted soxhlet extraction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Oleic Acid from Moroccan Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 6. nuft.edu.ua [nuft.edu.ua]
- 7. conventional soxhlet extraction: Topics by Science.gov [science.gov]
- 8. foodresearchlab.com [foodresearchlab.com]
- 9. satopradhan.com [satopradhan.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted extraction of hempseed oil: studying and comparing of fatty acid composition, antioxidant activity, physiochemical and thermal properties with Soxhlet extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phytojournal.com [phytojournal.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 19. ulimac.com [ulimac.com]
- 20. ijcmas.com [ijcmas.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Oleic Acid: A Procedural Guide
The proper management and disposal of oleic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of oleic acid waste safely and in compliance with regulations. Adherence to these protocols, in conjunction with institutional and local guidelines, is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to take immediate safety measures to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat.[1][2]
-
Ventilation: Conduct all handling and disposal activities in a well-ventilated area. A chemical fume hood is preferable for managing vapors and aerosols.[1][3]
-
Avoid Inhalation and Contact: Take measures to avoid breathing in vapors, mists, or aerosols.[2][3][4] Prevent direct contact with skin and eyes.[4]
-
Emergency Preparedness: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the substance.[2][5] Contaminated clothing should be removed and laundered before reuse.[4]
Step-by-Step Disposal and Spill Management Plan
The appropriate method for oleic acid disposal is contingent on the quantity of waste. Never dispose of oleic acid directly down the drain or in regular solid waste containers .[1][4][6]
Operational Plan for Waste Collection:
-
Containerization: Designate specific, suitable, and clearly labeled containers for oleic acid waste.[3][7] Keep waste containers tightly closed when not in use.[2]
-
Segregation: Do not mix oleic acid waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste protocol.
-
Storage: Store waste containers in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible materials like strong oxidizing agents and strong bases.[3][4]
Procedure for Small Spills and Quantities (<50 mL):
-
Containment: Stop the source of the leak or spill if it is safe to do so.[4]
-
Absorption: Carefully pour or spread an inert absorbent material, such as vermiculite, sand, or commercially available chemical sorbents, over the spill.[1][5]
-
Collection: Once the oleic acid is fully absorbed, carefully scoop the material into a designated, sealable waste disposal container.[8]
-
Final Disposal: Label the container appropriately and transfer it to your facility's chemical waste storage area for collection by a licensed disposal company.[2]
Procedure for Large Spills and Quantities (>50 mL):
-
Evacuation and Isolation: Evacuate unnecessary personnel from the immediate area.[5][9] Isolate the spill area to prevent spreading.[10]
-
Containment: Create a dike around the spill using an inert absorbent material (e.g., sand, earth, or vermiculite) to prevent it from entering drains, sewers, or waterways.[3][5][10]
-
Absorption: Apply absorbent material to the contained spill and allow it to be fully absorbed.[9]
-
Collection: Transfer the absorbed material into suitable, sealed, and properly labeled containers for disposal.[7] Use non-sparking tools if there is any risk of ignition.
-
Decontamination: Clean the affected area thoroughly once the absorbed material has been removed.
-
Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal contractor, following all local, regional, and national regulations.[2][9]
Quantitative Data for Oleic Acid
This table summarizes key quantitative data relevant to the safe handling and disposal of oleic acid.
| Property | Value | Source(s) |
| Acute Oral Toxicity (LD50, Rat) | 25,000 mg/kg | [4][10] |
| Aquatic Toxicity (LC50, Fathead Minnow, 96h) | 205 mg/L | [3] |
| Melting Point | 13 - 14 °C (55 - 57 °F) | |
| Boiling Point | 194 - 195 °C (381 - 383 °F) @ 1.6 hPa | |
| Density | 0.89 g/cm³ @ 25 °C (77 °F) | |
| Flash Point | 113 °C (235.4 °F) | [11] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of oleic acid.
Caption: Workflow for the safe handling and disposal of oleic acid waste.
References
- 1. benchchem.com [benchchem.com]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. labbox.es [labbox.es]
- 9. media.laballey.com [media.laballey.com]
- 10. redox.com [redox.com]
- 11. agilent.com [agilent.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
